Product packaging for (2-Methyloxiran-2-yl)methanol(Cat. No.:CAS No. 872-30-0)

(2-Methyloxiran-2-yl)methanol

Cat. No.: B1345474
CAS No.: 872-30-0
M. Wt: 88.11 g/mol
InChI Key: AAVHHYWBSVSPPN-UHFFFAOYSA-N
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Description

(2-Methyloxiran-2-yl)methanol is a useful research compound. Its molecular formula is C4H8O2 and its molecular weight is 88.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34456. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2 B1345474 (2-Methyloxiran-2-yl)methanol CAS No. 872-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyloxiran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVHHYWBSVSPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-30-0
Record name Oxiranemethanal, 2-methyl-
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Record name NSC34456
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Record name (2-methyloxiran-2-yl)methanol
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Foundational & Exploratory

(2-Methyloxiran-2-yl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyloxiran-2-yl)methanol, a bifunctional organic compound containing both a primary alcohol and a trisubstituted epoxide ring, serves as a versatile building block in organic synthesis. Its unique structural features allow for a variety of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and spectral data of this compound. It includes a proposed synthetic protocol, detailed spectral analysis, and a summary of its key physicochemical properties to support its application in research and development.

Chemical Structure and Properties

This compound, also known as 2-methyl-2,3-epoxy-1-propanol, possesses a compact and reactive structure. The presence of a hydroxyl group and a strained three-membered epoxide ring dictates its chemical behavior, allowing for nucleophilic attack at the epoxide carbons and reactions typical of primary alcohols.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[PubChem][1]
Synonyms 2-methyl-2,3-epoxy-1-propanol, 2-methylglycidol[PubChem][1]
CAS Number 872-30-0[PubChem][1]
Molecular Formula C₄H₈O₂[PubChem][1]
Molecular Weight 88.11 g/mol [PubChem][1]
Appearance Colorless liquid (predicted)
Boiling Point 141.8 °C[ECHEMI][2]
Density 1.084 g/cm³[ECHEMI][2]
Flash Point 62.8 °C[ECHEMI][2]
pKa (predicted) 14.44 ± 0.10[Guidechem]
XLogP3 -0.6[PubChem][1]
Topological Polar Surface Area 32.8 Ų[PubChem][1]
Hydrogen Bond Donor Count 1[ChemScene][3]
Hydrogen Bond Acceptor Count 2[ChemScene][3]
Rotatable Bond Count 1[ChemScene][3]

Synthesis

A common and effective method for the synthesis of this compound is the epoxidation of 2-methylallyl alcohol. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.

Proposed Experimental Protocol: Epoxidation of 2-Methylallyl Alcohol

Materials:

  • 2-Methylallyl alcohol

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylallyl alcohol (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove meta-chlorobenzoic acid, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Figure 1: Synthesis Workflow of this compound

Synthesis_Workflow Start Start Reactant 2-Methylallyl Alcohol in Dichloromethane Start->Reactant Reaction Epoxidation at 0°C to RT Reactant->Reaction Reagent m-CPBA Reagent->Reaction Workup Aqueous Workup (Na2SO3, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A logical workflow for the synthesis of this compound.

Spectral Data and Analysis

The structural characterization of this compound is accomplished through various spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.35s3H-CH₃
~2.55d, J ≈ 4.5 Hz1HOxirane -CH₂
~2.75d, J ≈ 4.5 Hz1HOxirane -CH₂
~3.50d, J ≈ 12.0 Hz1H-CH₂OH
~3.70d, J ≈ 12.0 Hz1H-CH₂OH
~2.0-3.0br s1H-OH

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~19-CH₃
~53Oxirane -CH₂
~58Quaternary Oxirane C
~65-CH₂OH
Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Broad, StrongO-H stretch (alcohol)
3050-2950MediumC-H stretch (sp³ C-H)
~3000WeakC-H stretch (epoxide C-H)
1250StrongC-O stretch (epoxide, asymmetric ring stretch)
1050StrongC-O stretch (primary alcohol)
950-810MediumC-O stretch (epoxide, symmetric ring stretch)
Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show fragmentation patterns characteristic of a primary alcohol and an epoxide.

Table 5: Major Mass Spectral Peaks for this compound

m/zRelative IntensityProposed Fragment
88Low[M]⁺ (Molecular Ion)
58High[M - CH₂O]⁺
57High[M - CH₂OH]⁺
31High[CH₂OH]⁺

Safety Information

This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of causing skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate. This guide provides essential technical information, including its chemical properties, a proposed synthetic route, and detailed spectral data, to facilitate its use in synthetic organic chemistry. The provided data and protocols are intended to serve as a foundational resource for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide to the Synthesis and Characterization of (2-Methyloxiran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Methyloxiran-2-yl)methanol, a valuable chiral building block in organic synthesis. This document details experimental protocols, key characterization data, and relevant reaction mechanisms to support its application in research and drug development.

Chemical Properties and Safety Information

This compound, also known as 2-methylglycidol, is a functionalized epoxide with the chemical formula C₄H₈O₂ and a molecular weight of 88.11 g/mol .[1] Its structure features a tertiary carbon center within the oxirane ring, contributing to its reactivity and stereochemical importance.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number872-30-0[1]
Molecular FormulaC₄H₈O₂[1]
Molecular Weight88.11 g/mol [1]
Boiling Point141.8 °C
Density1.084 g/cm³

Safety and Handling:

This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Synthesis of this compound

The primary synthetic route to this compound involves the epoxidation of 2-methylallyl alcohol. Both asymmetric and non-asymmetric methods can be employed, with the Sharpless asymmetric epoxidation being a prominent method for producing enantiomerically enriched products.

Sharpless Asymmetric Epoxidation of 2-Methylallyl Alcohol

The Sharpless asymmetric epoxidation allows for the stereoselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols using a titanium isopropoxide catalyst, a chiral tartrate ligand (diethyl tartrate - DET), and an oxidant (tert-butyl hydroperoxide - TBHP).[2][3][4]

Experimental Protocol:

This protocol is adapted from the general procedure for Sharpless asymmetric epoxidation and may require optimization for this specific substrate.

  • Catalyst Preparation: To a solution of titanium(IV) isopropoxide in an appropriate solvent (e.g., dichloromethane) at -20 °C is added an equimolar amount of L-(+)-diethyl tartrate (for the (S)-enantiomer) or D-(-)-diethyl tartrate (for the (R)-enantiomer).

  • Reaction Setup: The catalyst solution is cooled to -20 °C, and 2-methylallyl alcohol is added.

  • Epoxidation: A solution of tert-butyl hydroperoxide (TBHP) in a suitable solvent is added dropwise to the reaction mixture while maintaining the temperature at -20 °C.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride. The mixture is stirred vigorously, and the resulting emulsion is filtered. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Reaction Mechanism:

The mechanism of the Sharpless epoxidation involves the formation of a chiral titanium-tartrate complex. This complex coordinates with the allylic alcohol and tert-butyl hydroperoxide, facilitating the enantioselective transfer of an oxygen atom to the double bond of the allylic alcohol.

sharpless_epoxidation_mechanism Ti(OiPr)4 Ti(OiPr)4 Catalyst_Complex Chiral Ti-Tartrate Complex Ti(OiPr)4->Catalyst_Complex DET DET DET->Catalyst_Complex Intermediate_Complex Ti-Tartrate-Alcohol-TBHP Complex Catalyst_Complex->Intermediate_Complex Allyl_Alcohol 2-Methylallyl Alcohol Allyl_Alcohol->Intermediate_Complex TBHP TBHP TBHP->Intermediate_Complex Product This compound Intermediate_Complex->Product tBuOH tert-Butanol Intermediate_Complex->tBuOH

Sharpless Asymmetric Epoxidation Mechanism

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following sections detail the expected results from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3s3H-CH₃
~2.5d1H-CH₂- (oxirane)
~2.7d1H-CH₂- (oxirane)
~3.5d1H-CH₂OH
~3.7d1H-CH₂OH
Variablebr s1H-OH

Note: Predicted chemical shifts can vary based on the solvent and spectrometer frequency.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~18-CH₃
~52-CH₂- (oxirane)
~58C (quaternary, oxirane)
~65-CH₂OH

Note: Predicted chemical shifts can vary based on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3050-2850Medium-StrongC-H stretch (alkane)
1250StrongC-O stretch (epoxide, asymmetric)
1050-1000StrongC-O stretch (alcohol)
950-810Medium-StrongC-O stretch (epoxide, symmetric)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would likely lead to the following major fragments.

Table 5: Major Mass Spectrum Peaks for this compound

m/zRelative IntensityPossible Fragment
58High[M - CH₂O]⁺
57High[M - CH₂OH]⁺
31High[CH₂OH]⁺

Note: The molecular ion peak at m/z = 88 may be weak or absent in EI-MS.

Experimental Workflow for Characterization:

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification (Distillation/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Confirmation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Analysis Data Interpretation & Purity Assessment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Characterization Workflow

Conclusion

This technical guide has provided essential information for the synthesis and characterization of this compound. The detailed protocols, tabulated spectral data, and mechanistic diagrams serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the effective utilization of this important chiral building block.

References

Spectroscopic Profile of (2-Methyloxiran-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Methyloxiran-2-yl)methanol (CAS No. 872-30-0), a valuable chiral building block in organic synthesis. Due to the limited availability of public experimental spectra, this document presents predicted data based on established spectroscopic principles and database simulations. It also outlines detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~1.3s3H
Epoxide -CH₂~2.6 (d, J ≈ 5 Hz), ~2.8 (d, J ≈ 5 Hz)d2H
-CH₂OH~3.5 (d, J ≈ 6 Hz)d2H
-OHVariablebr s1H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomChemical Shift (δ, ppm)
-CH₃~17
Epoxide -CH₂~51
Quaternary Epoxide C~58
-CH₂OH~65

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupWavenumber (cm⁻¹)Appearance
O-H Stretch (Alcohol)3600-3200Strong, Broad
C-H Stretch (Alkyl)3000-2850Medium-Strong
C-O Stretch (Alcohol)1050-1150Strong
C-O Stretch (Epoxide)1250 (asymmetric), 850-950 (symmetric)Medium

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
88[M]⁺ (Molecular Ion)
87[M-H]⁺
71[M-OH]⁺
57[M-CH₂OH]⁺
43[C₃H₇]⁺ or [CH₃CO]⁺

Experimental Workflow

The general workflow for the spectroscopic analysis of a small molecule like this compound is depicted below. This process ensures a systematic and comprehensive characterization of the compound's chemical structure.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction, Peak Picking) IR->Process_IR Process_MS Process MS Data (Peak Identification, Fragmentation Analysis) MS->Process_MS Interpret Structural Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.

    • For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.

  • Instrument Setup:

    • Tune and shim the spectrometer according to the manufacturer's instructions to ensure a homogeneous magnetic field.

    • Lock the spectrometer on the deuterium signal of the solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Processing and Cleaning:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Identify and label the significant absorption peaks.

    • Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile solvent. The concentration will depend on the ionization technique and instrument sensitivity.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known calibration standard to ensure accurate mass measurements.

    • Set the parameters for the ion source, mass analyzer, and detector.

  • Sample Introduction:

    • Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via direct infusion or a liquid chromatograph (LC).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺.

    • Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.

In-Depth Technical Guide: Physical Properties of 2-Methyl-2,3-epoxy-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-methyl-2,3-epoxy-1-propanol (CAS No. 86884-89-1). Due to the limited availability of experimentally determined data for this specific compound, this document also includes a comprehensive summary of the physical properties of the closely related and well-characterized parent compound, glycidol (2,3-epoxy-1-propanol), for comparative purposes.

Overview of 2-Methyl-2,3-epoxy-1-propanol

2-Methyl-2,3-epoxy-1-propanol, also known as 2-methylglycidol, is a chiral epoxide compound.[1] Its structure features a reactive epoxide ring and a primary alcohol functional group. The presence of a methyl group on the tertiary carbon of the epoxide ring distinguishes it from glycidol. This structural modification is expected to influence its physical and chemical properties, including reactivity and steric hindrance.[2] It is typically available as a clear, colorless liquid.

While specific experimental data for 2-methyl-2,3-epoxy-1-propanol is scarce in publicly available literature, its structural similarity to glycidol suggests it would be soluble in organic solvents and have limited solubility in water.[1] The compound is of interest in organic synthesis as a building block for more complex molecules, including in the preparation of neprilysin inhibitors.[3][4]

Data Presentation: Physical Properties

2-Methyl-2,3-epoxy-1-propanol

As of the latest literature review, detailed and experimentally verified quantitative physical property data for 2-methyl-2,3-epoxy-1-propanol is not widely available. The table below summarizes the information that has been compiled from chemical supplier databases.

PropertyValueSource
Molecular Formula C4H8O2-
Molecular Weight 88.11 g/mol -
Appearance Clear colorless liquid-
Purity ≥98% (typical)[5]
Glycidol (2,3-epoxy-1-propanol) - A Comparative Reference

For a more comprehensive understanding, the following table presents the well-documented physical properties of glycidol (CAS No. 556-52-5). These values can serve as a useful benchmark for estimating the properties of its methylated analog.

PropertyValueSource
Molecular Formula C3H6O2[6]
Molecular Weight 74.08 g/mol [6]
Appearance Colorless, odorless, slightly viscous liquid[6][7]
Boiling Point 161-163 °C (at 760 mmHg, with decomposition)[8]
Melting Point -54 °C[7][9]
Density 1.115 g/cm³ at 20 °C[8]
Refractive Index 1.4311 at 20 °C[8]
Flash Point 72 °C (closed cup)[6]
Solubility Miscible with water, lower alcohols, ketones, esters, ethers, and aromatic hydrocarbons. Poorly soluble in aliphatic hydrocarbons.[8]
Vapor Pressure 0.9 mmHg at 25 °C[9]
Vapor Density 2.15 (air = 1)[9]
Autoignition Temperature 415 °C[6]

Experimental Protocols

Synthesis of 2,3-Epoxy-1-propanols via Asymmetric Epoxidation

A common and effective method for the synthesis of chiral 2,3-epoxy-1-propanols is the Sharpless asymmetric epoxidation of allylic alcohols.[10][11][12][13][14] This reaction utilizes a titanium isopropoxide catalyst, a chiral tartrate ester, and an oxidizing agent, typically tert-butyl hydroperoxide (TBHP). The following is a representative protocol adapted for the synthesis of 2-methyl-2,3-epoxy-1-propanol from 2-methyl-2-propen-1-ol.

Objective: To synthesize enantiomerically enriched 2-methyl-2,3-epoxy-1-propanol.

Materials:

  • 2-methyl-2-propen-1-ol

  • Titanium (IV) isopropoxide [Ti(O-i-Pr)4]

  • L-(+)-Diethyl tartrate (L-DET) or D-(-)-Diethyl tartrate (D-DET) for the desired enantiomer

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene

  • Dichloromethane (CH2Cl2), anhydrous

  • 3Å Molecular Sieves, powdered and activated

  • Sodium hydroxide solution, aqueous

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and powdered 3Å molecular sieves under a nitrogen atmosphere.

  • The flask is cooled to -20 °C in a cooling bath.

  • L-(+)-Diethyl tartrate (for one enantiomer) or D-(-)-Diethyl tartrate (for the other) is added to the stirred suspension, followed by the dropwise addition of titanium (IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.

  • 2-methyl-2-propen-1-ol is then added to the reaction mixture.

  • Anhydrous tert-butyl hydroperoxide in toluene is added dropwise, while maintaining the internal temperature below -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting allylic alcohol. The reaction is typically complete within a few hours.

  • Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for approximately one hour, during which a gelatinous precipitate of titanium salts forms.

  • The mixture is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane.

  • The combined organic filtrate is then washed with a pre-cooled aqueous solution of sodium hydroxide to remove the tartrate ester. The aqueous layer is back-extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-methyl-2,3-epoxy-1-propanol.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis.

Mandatory Visualizations

Synthesis_of_2_Methyl_2_3_epoxy_1_propanol cluster_reactants Reactant 2-Methyl-2-propen-1-ol Product 2-Methyl-2,3-epoxy-1-propanol Reactant->Product Sharpless Asymmetric Epoxidation Catalyst_System Ti(O-i-Pr)4 (+)- or (-)-DET Catalyst_System->Product Oxidant tert-Butyl Hydroperoxide (TBHP) Oxidant->Product Solvent CH2Cl2, -20 °C Byproduct1 tert-Butanol Workup Aqueous Workup & Purification Product->Workup Byproduct2 Titanium Salts Workup->Byproduct2 Removal

Caption: Sharpless asymmetric epoxidation of 2-methyl-2-propen-1-ol.

This guide provides the most current and comprehensive information available on the physical properties of 2-methyl-2,3-epoxy-1-propanol. For critical applications, it is recommended that experimental determination of the key physical properties be conducted.

References

(2-Methyloxiran-2-yl)methanol CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Methyloxiran-2-yl)methanol

This technical guide provides a comprehensive overview of this compound, a valuable chiral building block in chemical synthesis, particularly for the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound is a chiral epoxide alcohol. Its fundamental chemical information is summarized below.

PropertyValue
CAS Number 872-30-0[1][2][3]
Molecular Formula C₄H₈O₂[1][2][3]
Molecular Weight 88.11 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC1(CO)CO1[4]
InChI InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3[1]
InChIKey AAVHHYWBSVSPPN-UHFFFAOYSA-N[1]

Synonyms: This compound is also known by several other names, including:

  • 2,3-epoxy-2-methyl-1-propanol[1]

  • 2-methyl-2,3-epoxy-1-propanol[1]

  • (2-Methyloxiranyl)methanol[1]

  • 2-methylglycidol[1]

  • 2-methyl-2-oxiranemethanol

  • NSC 34456[1]

Physicochemical Properties

A collection of computed and experimentally available physicochemical properties are presented in the table below. These properties are crucial for designing reaction conditions and for understanding the compound's behavior in various systems.

PropertyValueSource
XLogP3 -0.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 88.052429494 DaPubChem[1]
Topological Polar Surface Area 32.8 ŲPubChem[1]
Boiling Point (Predicted) 141.8 °CECHEMI[3]
Density (Predicted) 1.084 g/cm³ECHEMI[3]
Flash Point (Predicted) 62.8 °CECHEMI[3]

Synthesis

The primary route for the synthesis of enantioenriched this compound is the Sharpless asymmetric epoxidation of 2-methyl-2-propen-1-ol (methallyl alcohol).[5][6][7] This reaction is renowned for its high enantioselectivity in converting allylic alcohols to their corresponding epoxy alcohols.

Sharpless Asymmetric Epoxidation: Experimental Protocol

This protocol is a representative procedure based on the principles of the Sharpless asymmetric epoxidation.

Materials:

  • 2-methyl-2-propen-1-ol (methallyl alcohol)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET) for the (S) or (R) enantiomer, respectively

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4 Å molecular sieves, powdered and activated

  • Diethyl ether (Et₂O)

  • Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 4 Å molecular sieves and anhydrous dichloromethane under a nitrogen atmosphere.

  • The flask is cooled to -20 °C in a cooling bath (e.g., dry ice/acetone).

  • L-(+)-DET (for the (S)-enantiomer) or D-(-)-DET (for the (R)-enantiomer) is added, followed by the addition of titanium(IV) isopropoxide via syringe. The mixture is stirred for 30 minutes at -20 °C.

  • 2-methyl-2-propen-1-ol is then added to the reaction mixture.

  • tert-Butyl hydroperoxide solution is added dropwise, maintaining the internal temperature below -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.

  • The reaction mixture is allowed to warm to room temperature and stirred for approximately 1 hour.

  • The mixture is filtered through a pad of Celite to remove the titanium salts. The filter cake is washed with diethyl ether.

  • The combined organic phases are washed with a cooled 10% NaOH solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-methyl-2-propen-1-ol 2-methyl-2-propen-1-ol Reaction_Mixture Sharpless Epoxidation 2-methyl-2-propen-1-ol->Reaction_Mixture Ti(O-iPr)4 Ti(O-iPr)4 Ti(O-iPr)4->Reaction_Mixture DET L-(+)- or D-(-)-DET DET->Reaction_Mixture TBHP tert-Butyl hydroperoxide TBHP->Reaction_Mixture Solvent CH2Cl2 Solvent->Reaction_Mixture Temperature -20 °C Temperature->Reaction_Mixture Additives 4 Å Molecular Sieves Additives->Reaction_Mixture Quenching Quenching with Water Reaction_Mixture->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Flash Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Sharpless asymmetric epoxidation of 2-methyl-2-propen-1-ol.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR:

  • -CH₃ (methyl on oxirane): A singlet is expected around 1.3-1.5 ppm.

  • -CH₂- (on oxirane): Two doublets are expected for the diastereotopic protons of the oxirane ring, typically in the range of 2.5-3.0 ppm.

  • -CH₂OH (hydroxymethyl): A doublet of doublets or a multiplet is expected around 3.5-3.8 ppm.

  • -OH (hydroxyl): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Predicted ¹³C NMR:

  • -CH₃ (methyl on oxirane): A signal is expected around 15-25 ppm.

  • -C- (quaternary carbon of oxirane): A signal is expected around 55-65 ppm.

  • -CH₂- (on oxirane): A signal is expected around 45-55 ppm.

  • -CH₂OH (hydroxymethyl): A signal is expected around 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[8]

  • C-H stretch (sp³): Strong bands just below 3000 cm⁻¹.

  • C-O stretch (alcohol): A strong band in the region of 1000-1260 cm⁻¹.

  • C-O-C stretch (epoxide): Asymmetric and symmetric stretching bands for the epoxide ring are expected around 1250 cm⁻¹ and in the 800-950 cm⁻¹ region, respectively.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 88. Common fragmentation patterns would involve the loss of a hydroxymethyl radical (•CH₂OH, -31) or a methyl radical (•CH₃, -15).

Applications in Drug Development

This compound, particularly its enantiomerically pure forms, serves as a crucial chiral building block in the synthesis of complex pharmaceutical agents. The presence of both a reactive epoxide ring and a primary alcohol allows for a variety of subsequent chemical transformations.

Synthesis of Neprilysin Inhibitors

The (S)-enantiomer, (S)-2-Methyl Glycidol, has been identified as a useful intermediate in the preparation of neprilysin inhibitors.[9] Neprilysin is an endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[10][11] Inhibition of neprilysin leads to an increase in the levels of these peptides, which can have beneficial effects in conditions such as heart failure.[10][12] The chiral epoxide moiety of (S)-2-Methyl Glycidol is incorporated into the final drug molecule, highlighting its importance in establishing the correct stereochemistry for potent biological activity.

Intermediate for Carfilzomib Synthesis

A derivative of this compound is a key intermediate in an improved and scalable process for the synthesis of Carfilzomib.[13] Carfilzomib is a tetrapeptide epoxyketone that acts as a proteasome inhibitor and is used in the treatment of multiple myeloma.[13] The epoxyketone "warhead" of Carfilzomib is essential for its mechanism of action, which involves irreversible binding to the proteasome. The synthesis of this crucial pharmacophore can be derived from chiral epoxides like this compound derivatives.

Signaling Pathway of Neprilysin Inhibition

The therapeutic effect of neprilysin inhibitors, for which this compound is a precursor, is primarily mediated by the potentiation of the natriuretic peptide system.

Neprilysin_Inhibition Neprilysin_Inhibitor (S)-2-Methyl Glycidol-derived Neprilysin Inhibitor Neprilysin Neprilysin Neprilysin_Inhibitor->Neprilysin inhibits Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Neprilysin->Natriuretic_Peptides degrades Bradykinin Bradykinin Neprilysin->Bradykinin degrades Adrenomedullin Adrenomedullin Neprilysin->Adrenomedullin degrades Increased_Peptides Increased Levels of Vasoactive Peptides Natriuretic_Peptides->Increased_Peptides Bradykinin->Increased_Peptides Adrenomedullin->Increased_Peptides Vasodilation Vasodilation Increased_Peptides->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis Increased_Peptides->Natriuresis_Diuresis Antifibrotic_Effects Antifibrotic & Antihypertrophic Effects Increased_Peptides->Antifibrotic_Effects Therapeutic_Outcomes Improved Cardiovascular and Renal Function Vasodilation->Therapeutic_Outcomes Natriuresis_Diuresis->Therapeutic_Outcomes Antifibrotic_Effects->Therapeutic_Outcomes

Caption: Simplified signaling pathway of neprilysin inhibition.

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed or in contact with skin. It is toxic if inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

This compound is a versatile and valuable chiral synthon with significant applications in the pharmaceutical industry. Its efficient synthesis via asymmetric epoxidation and its utility as a precursor to complex drug molecules like neprilysin inhibitors and Carfilzomib underscore its importance in modern organic synthesis and drug discovery. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in the field.

References

Thermodynamic properties of substituted oxiranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of Substituted Oxiranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxiranes, commonly known as epoxides, are three-membered cyclic ethers that serve as fundamental building blocks in organic synthesis and are key intermediates in various biological and industrial processes.[1][2] Their significance is underscored by their high reactivity, which stems from substantial ring strain, making them susceptible to ring-opening reactions by a wide array of nucleophiles. This reactivity is harnessed in the synthesis of complex molecules, including pharmaceuticals, and plays a role in atmospheric and combustion chemistry.[1][3][4]

A thorough understanding of the thermodynamic properties of substituted oxiranes—such as their enthalpy of formation, entropy, Gibbs free energy, and ring strain energy—is critical for predicting their stability, reactivity, and reaction outcomes.[3][5] These parameters are invaluable in the fields of chemical process design, reaction mechanism elucidation, and, particularly in drug development, for the rational design of molecules with desired reactivity and metabolic profiles.

This technical guide provides a comprehensive overview of the key thermodynamic properties of substituted oxiranes. It details the state-of-the-art experimental and computational methodologies used for their determination, presents quantitative data in a structured format, and illustrates the crucial interplay between thermodynamics, structure, and chemical reactivity.

Core Thermodynamic Properties

The stability and reactivity of substituted oxiranes are governed by several key thermodynamic parameters. The most critical of these is the ring strain, which for the parent oxirane is approximately 27 kcal/mol (114 kJ/mol).[4][5][6] This strain energy makes the molecule significantly less stable than its acyclic ether isomers and provides a strong thermodynamic driving force for ring-opening reactions.

  • Enthalpy of Formation (ΔH°f) : Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a direct measure of the molecule's energetic stability.

  • Standard Entropy (S°) : A measure of the randomness or disorder of a system. It is calculated using statistical mechanics based on vibrational frequencies and molecular structure.[1][2]

  • Gibbs Free Energy (G°) : Combines enthalpy and entropy (G = H - TS) to determine the spontaneity of a process at constant temperature and pressure.[7][8] The change in Gibbs free energy (ΔG) during a reaction dictates the position of the chemical equilibrium.[7]

  • Ring Strain Energy (SE) : The excess energy stored in a cyclic molecule due to non-ideal bond angles and eclipsing conformations compared to a strain-free acyclic analogue.[9] For oxiranes, this is the primary factor dictating their enhanced reactivity compared to other ethers.[4][10]

The substitution pattern on the oxirane ring has a significant impact on these properties. Generally, alkyl substituents tend to stabilize the molecule, leading to a less exothermic enthalpy of formation and a reduction in the overall ring strain energy.[3][11]

Data Presentation: Thermodynamic Values for Selected Oxiranes

The following tables summarize experimental and computational thermodynamic data for oxirane and several alkyl-substituted derivatives. These values provide a quantitative basis for comparing the stability of these important compounds.

Table 1: Gas-Phase Enthalpies of Formation (ΔH°f (g)) and Reduction (ΔH_red (g)) at 298.15 K

CompoundΔH°f (g) (kcal/mol)ΔH_red (g) (kcal/mol)Reference
Oxirane-12.6 ± 0.1-33.9[3][12]
Methyloxirane-22.1 ± 0.2-33.1[3]
Ethyloxirane-27.1 ± 0.4-33.1[3]
cis-2,3-Dimethyloxirane-30.4 ± 0.4-32.0[3]
trans-2,3-Dimethyloxirane-31.6 ± 0.4-32.6[3]
2,2-Dimethyloxirane-36.2 ± 0.4-30.2[3]

Table 2: Ring Strain Energies (SE) of Selected Oxiranes

CompoundStrain Energy (kcal/mol)Reference
Oxirane27.3[4][5]
Methyloxirane27.5[3]
Ethyloxirane27.3[3]
cis-2,3-Dimethyloxirane27.2[3]
trans-2,3-Dimethyloxirane26.0[3]
2,2-Dimethyloxirane26.3[3]

Experimental Methodologies for Thermodynamic Analysis

The accurate determination of thermodynamic properties relies on precise experimental techniques, primarily calorimetry, supplemented by methods to measure heats of vaporization.

Reaction Calorimetry

Reaction calorimetry is a powerful technique for determining the enthalpy of formation of a compound by measuring the heat evolved or absorbed during a chemical reaction.[13][14] For epoxides, a common approach is to measure the enthalpy of a reduction reaction that quantitatively converts the epoxide to a corresponding alcohol, for which the enthalpy of formation is well-known.[3]

Experimental Protocol: Reduction of Epoxides with Lithium Triethylborohydride [3][15]

  • Calorimeter Setup : A solution calorimeter, often operating at 25.1 °C, is used. The solvent is typically a high-boiling ether such as triethylene glycol dimethyl ether (triglyme) to minimize evaporation.[3]

  • Reaction 1 (Epoxide Reduction) : A sealed glass ampoule containing a precisely weighed sample of the pure liquid epoxide is submerged in the calorimeter vessel, which contains a solution of a powerful reducing agent, lithium triethylborohydride (LiEt₃BH).[3]

  • Measurement 1 (ΔHr1) : After thermal equilibrium is reached, the ampoule is broken, initiating the rapid and quantitative reduction of the epoxide to the corresponding lithium alkoxide. The change in temperature is meticulously recorded to determine the enthalpy of this reaction (ΔH_r1).[3]

  • Reaction 2 (Alcohol Deprotonation) : In a separate experiment, an ampoule containing the corresponding pure liquid alcohol product is broken into the same reducing agent solution.[3]

  • Measurement 2 (ΔHr2) : The alcohol is deprotonated by the excess hydride, producing the same lithium alkoxide and hydrogen gas. The enthalpy of this process (ΔH_r2) is measured.[3]

  • Calculation of Condensed-Phase Enthalpy of Reduction (ΔH_red) : The condensed-phase enthalpy of reduction of the pure liquid epoxide to the pure liquid alcohol is obtained by subtracting the enthalpy of the second reaction from the first (ΔH_red = ΔH_r1 - ΔH_r2).[3]

  • Calculation of Enthalpy of Formation (ΔH°f) : The liquid-phase enthalpy of formation of the epoxide is then calculated using the known enthalpy of formation of the product alcohol.

  • Conversion to Gas-Phase Data : To obtain the gas-phase enthalpy of formation, the heats of vaporization for both the epoxide and the alcohol are required. These are often determined independently using ebulliometry, a technique that measures boiling point at various pressures.[3]

G cluster_exp Reaction Calorimetry Workflow cluster_vap Vaporization Correction epoxide 1. Pure Liquid Epoxide (weighed in ampoule) reagent LiEt₃BH in Triglyme in Calorimeter epoxide->reagent alcohol 2. Pure Liquid Alcohol (weighed in ampoule) alcohol->reagent measure1 3. Measure Heat of Reaction 1 (Epoxide + LiEt₃BH → Alkoxide) => ΔH_r1 reagent->measure1 measure2 4. Measure Heat of Reaction 2 (Alcohol + LiEt₃BH → Alkoxide + H₂) => ΔH_r2 reagent->measure2 calc_red 5. Calculate ΔH_red (liquid) = ΔH_r1 - ΔH_r2 measure1->calc_red measure2->calc_red calc_hf_liq 6. Calculate ΔH°f (liquid) (using known ΔH°f of alcohol) calc_red->calc_hf_liq ebull 7. Ebulliometry (Measure ΔH_vap) calc_hf_liq->ebull calc_hf_gas 8. Calculate Final ΔH°f (gas) ebull->calc_hf_gas

Caption: Experimental workflow for determining epoxide enthalpy of formation.

Computational Thermochemistry

Alongside experimental methods, computational chemistry provides a powerful and often more accessible means of determining the thermodynamic properties of molecules.[16] High-level quantum chemical calculations can predict these properties with an accuracy that often rivals experimental measurements, especially for reactive or difficult-to-handle species.[1][3]

Methodology: High-Accuracy Composite Methods

Modern computational thermochemistry relies on composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) theories, which approximate a very high-level calculation through a series of lower-cost computations.[16][17]

Typical Computational Protocol: [1][2]

  • Geometry Optimization : The molecular structure of the substituted oxirane is optimized to find its lowest energy conformation. This is typically done using a robust method like Density Functional Theory (DFT), for example, B3LYP with a 6-31G(d) basis set.

  • Vibrational Frequency Calculation : At the optimized geometry, vibrational frequencies are calculated. This step serves two purposes: it confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies), and it provides the data needed to calculate thermal corrections to the enthalpy and the total entropy.

  • High-Level Single-Point Energy Calculation : A more accurate single-point energy is calculated at the optimized geometry using a higher level of theory (e.g., as prescribed by the G4 or CBS-QB3 composite method). This captures electron correlation effects more accurately.

  • Thermochemical Property Calculation : The final enthalpy of formation, entropy, and Gibbs free energy are assembled by combining the high-level electronic energy with the thermal corrections derived from the vibrational frequency calculations. Enthalpies of formation are typically calculated using work reactions or isodesmic reactions to ensure cancellation of systematic errors.[1][2]

G start Initial Structure of Substituted Oxirane opt 1. Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq 2. Vibrational Frequency Calculation opt->freq check Confirm Minimum? (No imaginary frequencies) freq->check thermo 4. Calculate Thermal Corrections and Entropy (S°) freq->thermo check->opt No spe 3. High-Level Single-Point Energy Calculation (e.g., G4, CBS-QB3) check->spe Yes final Final Thermodynamic Properties (ΔH°f, G°, S°) spe->final thermo->final G cluster_acid Acidic Conditions (Weak Nucleophile) cluster_base Basic Conditions (Strong Nucleophile) start Unsymmetrical Oxirane (High Ring Strain) protonation 1. Protonation of Oxygen Atom start->protonation transition_base 1. Sₙ2 Transition State (Steric hindrance is key) start->transition_base transition_acid 2. Sₙ1-like Transition State (Charge stabilized at more substituted carbon) protonation->transition_acid attack_acid 3. Nucleophilic Attack at More Substituted Carbon transition_acid->attack_acid attack_base 2. Nucleophilic Attack at Less Substituted Carbon transition_base->attack_base

References

The Synthesis of Chiral Epoxides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral epoxides are pivotal intermediates in the synthesis of a vast array of complex organic molecules, including a significant number of pharmaceuticals. Their inherent ring strain and stereodefined centers make them versatile building blocks for introducing chirality and functionality. This technical guide provides a comprehensive literature review of the core methodologies for synthesizing chiral epoxides, focusing on metal-catalyzed, organocatalyzed, and enzymatic approaches. Detailed experimental protocols for key reactions are provided, along with quantitative data to facilitate comparison and selection of the most suitable method for a given application.

Metal-Catalyzed Asymmetric Epoxidation

Metal-catalyzed reactions represent some of the most powerful and widely used methods for the asymmetric epoxidation of alkenes. The Sharpless-Katsuki and Jacobsen-Katsuki epoxidations are cornerstone reactions in this field, offering high enantioselectivity for different classes of olefins.

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] The reaction utilizes a catalyst generated in situ from titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT), with tert-butyl hydroperoxide (TBHP) as the oxidant.[3][4] A key advantage of this method is that the facial selectivity of the epoxidation is determined by the chirality of the tartrate ester used, allowing for the predictable synthesis of either enantiomer of the desired epoxide.[3]

Allylic Alcohol SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)Reference
Geraniol(+)-DIPT>9598[3]
(E)-α-Phenylcinnamyl alcohol(+)-DIPT94>99[3]
(Z)-3-Methyl-2-penten-1-ol(-)-DIPT8595[3]
Cinnamyl alcohol(+)-DET8096[3]
(E)-2-Hexen-1-ol(+)-DIPT9095[3]

This protocol is adapted from the literature for the epoxidation of geraniol.[3]

Materials:

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diisopropyl tartrate ((+)-DIPT)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

  • 4 Å Molecular sieves, powdered and activated

  • Sodium hydroxide (NaOH), 10% aqueous solution saturated with NaCl

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 200 mL of anhydrous CH₂Cl₂ and cooled to -20 °C in a dry ice/acetone bath.

  • To the cooled solvent, add 5.94 mL (20 mmol) of Ti(OiPr)₄, followed by 7.0 mL (24 mmol) of (+)-DIPT. The mixture is stirred for 10 minutes at -20 °C.

  • A solution of 15.4 g (100 mmol) of geraniol in 20 mL of CH₂Cl₂ is added to the catalyst mixture.

  • To this mixture, 36 mL (200 mmol) of a 5.5 M solution of TBHP in decane is added dropwise over a period of 1 hour, maintaining the internal temperature below -15 °C.

  • The reaction mixture is stirred at -20 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of 100 mL of a 10% aqueous solution of NaOH saturated with NaCl. The mixture is stirred vigorously for 1 hour at -20 °C and then allowed to warm to room temperature.

  • The mixture is filtered through a pad of Celite to remove the titanium salts. The filter cake is washed with diethyl ether.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral epoxide.

Sharpless_Epoxidation_Mechanism Ti_OiPr4 Ti(OiPr)₄ Catalyst_precursor [Ti(DIPT)(OiPr)₂]₂ Dimeric Catalyst Ti_OiPr4->Catalyst_precursor Ligand Exchange Tartrate Chiral Tartrate ((+)-DIPT) Tartrate->Catalyst_precursor Active_Catalyst Active Ti-Tartrate-TBHP -Allylic Alcohol Complex Catalyst_precursor->Active_Catalyst Coordination Allylic_Alcohol Allylic Alcohol (R-OH) Allylic_Alcohol->Active_Catalyst TBHP tert-Butyl Hydroperoxide (TBHP) TBHP->Active_Catalyst Epoxide Chiral Epoxide Active_Catalyst->Epoxide Oxygen Transfer tBuOH tert-Butanol Active_Catalyst->tBuOH Catalyst_regenerated [Ti(DIPT)(OiPr)₂]₂ Active_Catalyst->Catalyst_regenerated Regeneration

Caption: Catalytic cycle of the Sharpless-Katsuki asymmetric epoxidation.
Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[5][6] This reaction employs a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (NaOCl, bleach).[7][8] The stereochemical outcome of the epoxidation is dictated by the chirality of the salen ligand.

Alkene SubstrateOxidantYield (%)Enantiomeric Excess (ee, %)Reference
(Z)-StilbeneNaOCl7797[9]
(Z)-1-PhenylpropeneNaOCl6486[5]
1,2-DihydronaphthaleneNaOCl8998[5]
Indenem-CPBA9289[8]
2,2-DimethylchromeneNaOCl>9897[5]

This protocol is a representative procedure for the epoxidation of (Z)-stilbene.[9]

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • (Z)-Stilbene

  • Dichloromethane (CH₂Cl₂), distilled

  • Sodium hypochlorite (NaOCl), commercial bleach, buffered to pH 11 with 0.05 M Na₂HPO₄

  • 4-Phenylpyridine N-oxide (4-PPNO)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 1.0 g (5.55 mmol) of (Z)-stilbene and 25 mL of dichloromethane.

  • Add 0.176 g (0.277 mmol, 5 mol %) of Jacobsen's catalyst and 0.143 g (0.832 mmol, 15 mol %) of 4-phenylpyridine N-oxide to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • To the stirred solution, add 10 mL of buffered sodium hypochlorite solution dropwise over 2 hours.

  • The reaction is stirred vigorously at 0 °C for an additional 12 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the chiral epoxide.

Jacobsen_Epoxidation_Workflow start Start dissolve Dissolve Alkene, Catalyst, and Co-catalyst in Solvent start->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add_oxidant Add Buffered Oxidant Dropwise cool->add_oxidant stir Stir Vigorously at 0 °C add_oxidant->stir workup Aqueous Workup (Separation and Extraction) stir->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Chiral Epoxide purify->product

Caption: General experimental workflow for the Jacobsen-Katsuki epoxidation.

Organocatalytic Asymmetric Epoxidation

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. In the context of epoxidation, chiral organic molecules can catalyze the formation of epoxides with high enantioselectivity.

Amine-Catalyzed Epoxidation of α,β-Unsaturated Aldehydes and Ketones

Chiral amines, particularly derivatives of proline, have been successfully employed as catalysts for the epoxidation of α,β-unsaturated carbonyl compounds.[10] The mechanism typically involves the formation of a chiral iminium ion intermediate, which directs the stereoselective attack of an oxidant.

Enone SubstrateCatalystOxidantYield (%)Enantiomeric Excess (ee, %)Reference
Chalcone(S)-ProlineH₂O₂HighNot Reported[11][12]
2-Cyclohexen-1-oneChiral Primary Amine SaltH₂O₂98>96[13]
2-Cyclohepten-1-oneChiral Primary Amine SaltH₂O₂95>99[13]
(E)-4-Phenyl-3-buten-2-one(S)-α,α-DiphenylprolinolTBHP9599[14]

This protocol describes a green chemistry approach to the epoxidation of chalcone.[15]

Materials:

  • Chalcone

  • Methanol

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Deionized water

Procedure:

  • In a 50 mL round-bottom flask, dissolve approximately 0.5 mmol of chalcone in 3.5 mL of methanol with gentle heating.

  • Add a magnetic stir bar to the flask.

  • Add 250 µL of 2 M aqueous sodium hydroxide solution and 65 µL of 30% hydrogen peroxide to the flask.

  • Place the flask in an ice-water bath and stir the mixture for 1 hour.[15]

  • After the reaction period, add 5 mL of ice-cold water to the flask.

  • Extract the product with diethyl ether (2 x 10 mL).

  • Combine the organic layers in a separatory funnel and wash with water.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude epoxide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Organocatalytic_Epoxidation_Pathway Enone α,β-Unsaturated Carbonyl Iminium Chiral Iminium Ion Intermediate Enone->Iminium Catalyst Chiral Amine Catalyst Catalyst->Iminium Condensation Epoxy_Iminium Epoxidized Iminium Ion Iminium->Epoxy_Iminium Nucleophilic Attack Oxidant Oxidant (e.g., H₂O₂) Oxidant->Epoxy_Iminium Epoxide Chiral Epoxide Epoxy_Iminium->Epoxide Hydrolysis Catalyst_regen Regenerated Catalyst Epoxy_Iminium->Catalyst_regen

Caption: Logical relationship in amine-catalyzed epoxidation of enones.

Enzymatic Asymmetric Epoxidation

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral epoxides. Enzymes, such as lipases and monooxygenases, can catalyze epoxidation reactions with excellent enantioselectivity under mild conditions.[16]

Lipase-Mediated Epoxidation

Lipases can be used in a chemoenzymatic approach where they catalyze the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. This peroxy acid then acts as the oxidant for the epoxidation of an alkene.[16]

Alkene SubstrateEnzymeYield (%)Reference
1-OcteneNovozym 43599[16]
CyclohexeneNovozym 43585[16]
StyreneNovozym 43575[16]
LimoneneNovozym 43598[16]

This protocol is based on a chemoenzymatic epoxidation procedure.[16]

Materials:

  • 1-Octene

  • Octanoic acid

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Hydrogen peroxide (H₂O₂), 35% aqueous solution

  • Toluene

  • Sodium sulfite, saturated aqueous solution

  • Sodium bicarbonate, saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, combine 1.12 g (10 mmol) of 1-octene, 1.44 g (10 mmol) of octanoic acid, and 100 mg of Novozym 435 in 10 mL of toluene.

  • To the stirred suspension, add 1.1 mL (11.3 mmol) of 35% hydrogen peroxide dropwise at room temperature.

  • The reaction mixture is stirred at 40 °C for 24 hours.

  • After the reaction, the enzyme is removed by filtration and can be washed with toluene for reuse.

  • The filtrate is washed with a saturated aqueous solution of sodium sulfite to destroy excess peroxide, followed by a saturated aqueous solution of sodium bicarbonate to remove the carboxylic acid.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to give the epoxide.

Enzymatic_Epoxidation_Workflow start Start mix Combine Alkene, Carboxylic Acid, Lipase, and Solvent start->mix add_h2o2 Add Hydrogen Peroxide mix->add_h2o2 react Stir at Elevated Temperature add_h2o2->react filter Filter to Remove Enzyme react->filter wash Wash Filtrate with Na₂SO₃ and NaHCO₃ Solutions filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate product Obtain Epoxide concentrate->product

Caption: Workflow for lipase-mediated chemoenzymatic epoxidation.

Conclusion

The synthesis of chiral epoxides is a well-developed field with a variety of powerful and selective methods available to the synthetic chemist. The choice of method depends on the specific substrate, the desired enantiomer, and considerations of cost, scalability, and environmental impact. Metal-catalyzed methods like the Sharpless and Jacobsen epoxidations offer high enantioselectivity for specific classes of alkenes and are widely used in both academic and industrial settings. The rise of organocatalysis has provided valuable metal-free alternatives, particularly for α,β-unsaturated carbonyl compounds. Finally, enzymatic methods are gaining increasing attention due to their exceptional selectivity and mild reaction conditions, aligning with the principles of green chemistry. The detailed protocols and comparative data presented in this guide are intended to assist researchers in navigating these options and selecting the optimal strategy for their synthetic goals.

References

Discovery and history of 2-methylglycidol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Methylglycidol: Synthesis, Properties, and Applications

Introduction

2-Methylglycidol, systematically named (2-methyloxiran-2-yl)methanol, is a chiral epoxide that serves as a versatile building block in modern organic synthesis. Its unique trifunctional nature, comprising a hydroxyl group, a tertiary carbon, and a strained three-membered ether ring, makes it a valuable intermediate in the preparation of a wide array of complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery and history of 2-methylglycidol, its physicochemical properties, established and potential synthetic methodologies, and its applications in drug development.

Discovery and History

While a singular, definitive publication marking the initial "discovery" of 2-methylglycidol is not readily apparent in the historical chemical literature, its emergence is intrinsically linked to the broader development of epoxide chemistry and stereoselective synthesis in the 20th century. The parent compound, glycidol, has been a known industrial chemical for a longer period. The advancement of synthetic methods that allowed for the controlled epoxidation of substituted allylic alcohols paved the way for the preparation of derivatives like 2-methylglycidol.

A pivotal moment in the history of chiral epoxides was the development of the Sharpless asymmetric epoxidation in 1980 by K. Barry Sharpless, who was later awarded the Nobel Prize in Chemistry in 2001 for this work.[1] This reaction provided a reliable and highly enantioselective method for the synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1][2][3][4][5] The Sharpless epoxidation and similar subsequent methods were instrumental in making enantiomerically pure substituted glycidols, such as (R)- and (S)-2-methylglycidol, readily accessible for research and development. This accessibility has led to their use as key chiral synthons in the synthesis of complex natural products and pharmaceuticals.

Physicochemical Properties

2-Methylglycidol is a colorless to pale yellow liquid with a characteristic odor.[6] It is a chiral molecule and exists as two enantiomers, (R)-2-methylglycidol and (S)-2-methylglycidol. The presence of both a hydroxyl group and an epoxide ring makes it soluble in a range of organic solvents, with limited solubility in water.[6]

Table 1: Physicochemical Properties of 2-Methylglycidol Enantiomers

Property(R)-2-Methylglycidol(S)-2-MethylglycidolReference
CAS Number 86884-89-186884-90-4[6]
Molecular Formula C₄H₈O₂C₄H₈O₂[6][7]
Molecular Weight 88.11 g/mol 88.11 g/mol [7]
Appearance Colorless to pale yellow liquidColorless oil[6]
Solubility Soluble in organic solvents, limited solubility in waterChloroform (Slightly), Methanol (Slightly)[6][8]
Storage Temperature 2-8°C (Refrigerator)2-8°C (Refrigerator)

Synthesis of 2-Methylglycidol

The most common and stereoselective method for the synthesis of 2-methylglycidol is the asymmetric epoxidation of its corresponding prochiral allylic alcohol precursor, 2-methyl-2-propen-1-ol (also known as methallyl alcohol).

Synthesis of the Precursor: 2-Methyl-2-propen-1-ol

2-Methyl-2-propen-1-ol can be prepared through various methods, including the reduction of 2-methylacrolein, which itself can be obtained from the oxidation of isobutene.[9] Another route involves the hydrolysis of 2-methylallyl chloride.[10][11]

Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a well-established method to obtain enantiomerically enriched 2-methylglycidol. This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide as the oxidant.[1][2][3] The choice of the DET enantiomer determines the stereochemistry of the resulting epoxide.

  • Using (+)-Diethyl tartrate ((+)-DET) yields (R)-2-methylglycidol.

  • Using (-)-Diethyl tartrate ((-)-DET) yields (S)-2-methylglycidol.

Caption: Synthetic pathway to (R)- and (S)-2-methylglycidol.

Representative Experimental Protocol: Asymmetric Epoxidation of 2-Methyl-2-propen-1-ol

The following is a general, representative protocol for the Sharpless asymmetric epoxidation adapted for the synthesis of 2-methylglycidol.

Materials:

  • Dichloromethane (anhydrous)

  • Molecular sieves (4Å, powdered)

  • Titanium (IV) isopropoxide

  • (+)-Diethyl tartrate or (-)-Diethyl tartrate

  • 2-Methyl-2-propen-1-ol

  • tert-Butyl hydroperoxide (in a non-polar solvent, e.g., decane)

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and powdered 4Å molecular sieves. The suspension is cooled to -20°C.

  • Titanium (IV) isopropoxide and the appropriate enantiomer of diethyl tartrate are added sequentially to the cooled suspension under a nitrogen atmosphere. The mixture is stirred for 30 minutes at -20°C.

  • 2-Methyl-2-propen-1-ol is added to the mixture.

  • A solution of tert-butyl hydroperoxide is added dropwise over a period of 1-2 hours, maintaining the temperature at -20°C.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for at least one hour.

  • The mixture is filtered through a pad of celite to remove the titanium salts. The filter cake is washed with dichloromethane.

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2-methylglycidol.

Applications in Drug Development

The chiral nature of 2-methylglycidol makes it a highly valuable intermediate for the synthesis of enantiomerically pure pharmaceuticals. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups with controlled stereochemistry.

One notable application is in the synthesis of neprilysin inhibitors.[8] Neprilysin is an enzyme involved in the degradation of several vasoactive peptides, and its inhibition is a therapeutic strategy for the treatment of heart failure.[12][13][14] For instance, (S)-2-methylglycidol is a useful building block in the preparation of these inhibitors.[8]

G cluster_0 Role of (S)-2-Methylglycidol in Synthesis S-2-Methylglycidol (S)-2-Methylglycidol Intermediate Chiral Intermediate S-2-Methylglycidol->Intermediate Ring-opening reaction Neprilysin_Inhibitor Neprilysin Inhibitor (e.g., Sacubitril) Intermediate->Neprilysin_Inhibitor Further synthetic steps

Caption: Use of (S)-2-methylglycidol as a chiral building block.

The logical workflow involves the regioselective and stereospecific opening of the epoxide ring of (S)-2-methylglycidol by a suitable nucleophile. This step introduces a new stereocenter and a side chain that, after further functional group manipulations, becomes part of the final neprilysin inhibitor structure. This approach allows for the precise construction of the required stereochemistry in the target drug molecule, which is often crucial for its pharmacological activity.

Conclusion

2-Methylglycidol stands as a testament to the advancements in asymmetric synthesis. While its specific "discovery" is not pinpointed to a single event, its history is woven into the development of powerful synthetic methodologies that have revolutionized the way chemists approach the synthesis of chiral molecules. Its well-defined physicochemical properties and the stereoselective nature of its reactions have established it as a critical chiral building block in the pharmaceutical and fine chemical industries. The continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic strategies and the discovery of new therapeutic agents.

References

Solubility Profile of (2-Methyloxiran-2-yl)methanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyloxiran-2-yl)methanol, a versatile bifunctional molecule, holds significant potential in various synthetic applications, including drug discovery and development. Its solubility in different organic solvents is a critical parameter for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for determining its solubility. Furthermore, it outlines the logical relationships governing solubility and presents a workflow for its experimental determination.

Introduction

This compound (CAS No: 872-30-0) is a chemical intermediate featuring both a hydroxyl group and an epoxide ring.[1][2][3] This unique structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. Understanding its solubility profile is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This guide addresses the current knowledge gap regarding its quantitative solubility in common organic solvents and provides the necessary tools for researchers to determine these values.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

PropertyValueReference
Molecular FormulaC4H8O2[1][2][3]
Molecular Weight88.11 g/mol [1]
Density1.084 g/cm³[2]
Boiling Point141.8 °C[2]
Flash Point62.8 °C[2]
XLogP3-0.6[1]

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

This section outlines a general and robust methodology for determining the solubility of this compound in various organic solvents. The protocol is divided into a qualitative assessment and a quantitative determination.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dimethyl sulfoxide, tetrahydrofuran)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Calibrated pipettes and syringes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven for drying

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_qual Qualitative Assessment cluster_quant Quantitative Determination (Gravimetric Method) prep_solute Prepare Solute (this compound) add_solute Add excess solute to a known volume of solvent prep_solute->add_solute prep_solvent Prepare Solvent (e.g., Methanol, Ethanol, etc.) prep_solvent->add_solute equilibrate Equilibrate at constant temperature with agitation add_solute->equilibrate observe Visually observe for miscibility/dissolution equilibrate->observe saturate Prepare a saturated solution observe->saturate Proceed if soluble aliquot Take a known volume/mass of the supernatant saturate->aliquot evaporate Evaporate the solvent aliquot->evaporate weigh Weigh the residual solute evaporate->weigh calculate Calculate solubility (g/100mL or mol/L) weigh->calculate

Caption: Workflow for determining the solubility of this compound.

Detailed Methodologies

4.3.1. Qualitative Solubility Assessment

  • To a series of vials, add a fixed volume (e.g., 1 mL) of each organic solvent to be tested.

  • Incrementally add small, known volumes of this compound to each vial.

  • After each addition, cap the vial and vortex or shake vigorously for 1-2 minutes at a constant temperature.

  • Visually inspect the solution for homogeneity. The absence of phase separation or cloudiness indicates miscibility/solubility at that concentration.

  • Continue adding the solute until phase separation occurs or a significant volume has been added, indicating high miscibility.

4.3.2. Quantitative Solubility Determination (Gravimetric Method)

  • Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial.

  • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed for several hours to allow any undissolved solute to settle.

  • Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a calibrated pipette, ensuring no undissolved material is transferred.

  • Transfer the aliquot to a pre-weighed, dry container.

  • Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute.

  • Once the solvent is completely removed, weigh the container with the residual solute.

  • The solubility can be calculated using the following formula:

    Solubility (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Factors Influencing Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This is determined by the interplay of various intermolecular forces between the solute and the solvent.

G Logical Relationships in Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties (Organic Solvent) cluster_interaction Intermolecular Forces solute_polarity Polarity (Hydroxyl and Epoxide groups) solute_solvent Solute-Solvent Interactions solute_polarity->solute_solvent solute_solute Solute-Solute Interactions solute_polarity->solute_solute solute_hbond Hydrogen Bonding (Donor and Acceptor) solute_hbond->solute_solvent solute_hbond->solute_solute solvent_polarity Polarity solvent_polarity->solute_solvent solvent_solvent Solvent-Solvent Interactions solvent_polarity->solvent_solvent solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solute_solvent solvent_hbond->solvent_solvent solubility Solubility solute_solvent->solubility Stronger -> Higher Solubility solute_solute->solubility Stronger -> Lower Solubility solvent_solvent->solubility Stronger -> Lower Solubility

Caption: Factors influencing the solubility of this compound.

For this compound, the presence of the hydroxyl group allows for hydrogen bonding, and the polar epoxide ring contributes to its overall polarity. Therefore, it is expected to exhibit good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, DMSO, THF). Its solubility in non-polar solvents is likely to be limited.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a robust framework for its experimental determination. By following the detailed protocols and understanding the underlying principles of solubility, researchers and drug development professionals can effectively utilize this versatile compound in their work. The provided workflows and diagrams serve as a practical reference for laboratory procedures and conceptual understanding.

References

Methodological & Application

Asymmetric Synthesis Using (2-Methyloxiran-2-yl)methanol as a Chiral Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (R)- and (S)-(2-Methyloxiran-2-yl)methanol as versatile chiral building blocks in asymmetric synthesis. The inherent chirality and the reactivity of the strained oxirane ring make these compounds valuable precursors for the stereoselective synthesis of a variety of complex molecules, particularly chiral 1,2-diols and 1,2-amino alcohols, which are key structural motifs in many pharmaceuticals.

Core Principles and Applications

The synthetic utility of (2-Methyloxiran-2-yl)methanol lies in the highly regioselective and stereospecific ring-opening of the epoxide. This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the epoxide carbons, leading to the opening of the three-membered ring.

Regioselectivity: In the case of this compound, the two epoxide carbons are sterically and electronically different. Under basic or neutral conditions, nucleophilic attack occurs preferentially at the less sterically hindered primary carbon (C3). Under acidic conditions, the reaction can be less predictable, and a mixture of products may be obtained due to the partial formation of a carbocation-like intermediate at the more substituted tertiary carbon (C2).

Stereospecificity: The SN2 attack of the nucleophile occurs from the backside, resulting in an inversion of the stereochemistry at the attacked carbon center. Since the chiral center in this compound is the quaternary C2 carbon, nucleophilic attack at C3 does not alter this specific stereocenter. However, the approach of the nucleophile is directed by the stereochemistry of the C2 center, leading to the formation of a new stereocenter at C3 with a defined configuration.

The primary applications of this chiral building block include:

  • Synthesis of Chiral 1,2-Diols: Reaction with oxygen-based nucleophiles or organometallic reagents followed by workup.

  • Synthesis of Chiral 1,2-Amino Alcohols: Ring-opening with nitrogen-based nucleophiles, a key step in the synthesis of many biologically active compounds, including beta-blockers and other pharmaceuticals.

  • Introduction of Chiral Hydroxypropyl Units: The entire (2-hydroxy-2-methyl)propyl unit can be incorporated into a target molecule with a defined stereochemistry.

A notable application of a derivative of this building block is in the synthesis of a key intermediate for the proteasome inhibitor, Carfilzomib. The synthesis involves the epoxidation of a chiral olefin to produce (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one.[1]

Data Presentation

The following table summarizes quantitative data for representative reactions involving derivatives of this compound, showcasing the high stereoselectivity and yields achievable.

Reaction TypeChiral Building BlockNucleophile/ReagentProductYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Reference
Epoxidation(S)-2,6-Dimethylheptane-1,2,6-triolTsCl, LDA(S)-2-Methyl-5-(2-methyloxiran-2-yl)pentan-2-ol7696-[2]
Acid-catalyzed Cyclization(R)-2-Methyl-5-(2-methyloxiran-2-yl)pentan-2-ol(+)-10-Camphorsulfonic acid(R)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol8896-[2]
Aziridination(2S,3S)-3-phenyloxiran-2-ylmethanolPPh₃, DIAD, DPPA, CH₃NH₂Corresponding N-methylaziridine~70-80>99-[3]
Aziridine Ring-OpeningN-methylaziridine derivativeBoc₂O, NaIProtected 3-methylamino-3-phenyl-1,2-propanediol~85-95>99-[3]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Methyl-5-(2-methyloxiran-2-yl)pentan-2-ol[2]

This protocol details the synthesis of a chiral epoxide from a triol precursor, which is a common method for preparing such building blocks.

Materials:

  • (S)-2,6-Dimethylheptane-1,2,6-triol (96% ee)

  • Dry Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.4 M in THF)

  • Tosyl chloride (TsCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-hexane

  • Ethyl acetate (AcOEt)

Procedure:

  • A solution of (S)-2,6-Dimethylheptane-1,2,6-triol in dry THF is cooled to -15 °C.

  • Freshly prepared LDA solution is added to the stirred solution.

  • After ten minutes, a solution of tosyl chloride in dry THF is added dropwise.

  • The mixture is stirred at 0 °C for 3 hours, monitoring the reaction by TLC until the starting triol is completely consumed.

  • The reaction is quenched by pouring it into a mixture of saturated NH₄Cl solution and crushed ice.

  • The product is extracted with diethyl ether (2 x 200 mL).

  • The combined organic phases are washed sequentially with saturated NaHCO₃ solution and brine.

  • The organic solution is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a gradient of n-hexane/AcOEt (from 9:1 to 1:1) as the eluent to afford the pure epoxide.

Expected Outcome:

  • (S)-2-Methyl-5-(2-methyloxiran-2-yl)pentan-2-ol is obtained as a colorless oil.

  • Yield: 76%

  • Enantiomeric excess: 96%

Protocol 2: Acid-Catalyzed Intramolecular Ring-Opening (Cyclization)[2]

This protocol illustrates the use of an acid catalyst to promote the intramolecular ring-opening of the epoxide by a hydroxyl group, leading to the formation of a cyclic ether.

Materials:

  • (R)-2-Methyl-5-(2-methyloxiran-2-yl)pentan-2-ol (96% ee)

  • (+)-10-Camphorsulfonic acid (CSA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of (R)-2-Methyl-5-(2-methyloxiran-2-yl)pentan-2-ol in dichloromethane at 0 °C, add a catalytic amount of (+)-10-camphorsulfonic acid.

  • Stir the mixture at 0 °C for 2 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Expected Outcome:

  • (R)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol is obtained.

  • Yield: 88%

  • Enantiomeric excess: 96%

Protocol 3: Synthesis of a Vicinal Amino Alcohol Precursor (Conceptual)

This protocol is based on the synthesis of a precursor to (-)-pseudoephedrine from an analogous chiral epoxy alcohol and can be adapted for this compound.[3] It involves the ring-opening of an intermediate aziridine.

Conceptual Steps for this compound:

  • Aziridination: Conversion of the primary alcohol of this compound to a leaving group (e.g., tosylate), followed by reaction with an amine (e.g., methylamine) to form the corresponding N-methylaziridine. This step would likely proceed with retention of configuration at the chiral center.

  • Ring-Opening of Aziridine: The resulting N-methylaziridine can undergo nucleophilic ring-opening. For the synthesis of a protected 1,2-amino alcohol, a reagent like di-tert-butyl dicarbonate (Boc₂O) in the presence of sodium iodide can be used. The nucleophilic iodide would attack the less hindered carbon of the aziridine ring, leading to a protected amino diol after workup.

General Procedure for Ring-Opening of a related N-methylaziridine: [3]

  • To a solution of the N-methylaziridine derivative in dichloromethane, add di-tert-butyl dicarbonate (1.5 eq) and sodium iodide (2.0 eq).

  • Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the protected amino diol.

Visualizations

Logical Workflow for Asymmetric Synthesis

workflow start (R)- or (S)-(2-Methyloxiran-2-yl)methanol reaction Stereospecific Reaction start->reaction SN2 Ring-Opening nucleophile Nucleophile (e.g., R-MgBr, R-NH2, R-SH) nucleophile->reaction product Chiral Product (e.g., 1,2-Diol, 1,2-Amino Alcohol) reaction->product

Caption: General workflow for asymmetric synthesis.

Signaling Pathway of Chiral Induction

signaling_pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product chiral_epoxide (S)-(2-Methyloxiran-2-yl)methanol ts chiral_epoxide->ts nucleophile Nucleophile (Nu-) nucleophile->ts chiral_diol Chiral 1,2-Diol (Inversion at C3) ts->chiral_diol Ring Opening

Caption: Stereochemical pathway of nucleophilic attack.

Experimental Workflow for Product Synthesis and Analysis

experimental_workflow start Reaction Setup Mix this compound, Nucleophile, and Solvent reaction Reaction Stir under controlled temperature and atmosphere start->reaction workup Work-up Quench reaction, extract product, and dry organic phase reaction->workup purification Purification Column chromatography or distillation workup->purification analysis Analysis Characterize product using NMR, MS, and determine enantiomeric excess by chiral HPLC or GC purification->analysis

Caption: Experimental workflow for synthesis and analysis.

Conclusion

(R)- and (S)-(2-Methyloxiran-2-yl)methanol are highly valuable and versatile chiral building blocks in asymmetric synthesis. Their utility stems from the predictable stereochemical outcome of the SN2 ring-opening reaction with a wide range of nucleophiles. This allows for the efficient and stereoselective synthesis of chiral 1,2-diols and 1,2-amino alcohols, which are prevalent in numerous biologically active molecules and are key targets in drug discovery and development. The provided protocols and conceptual frameworks serve as a guide for researchers to harness the synthetic potential of these chiral epoxides.

References

Application Notes and Protocols: Ring-Opening Reactions of (2-Methyloxiran-2-yl)methanol with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyloxiran-2-yl)methanol, a readily available chiral building block, serves as a versatile precursor in organic synthesis. Its strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to a variety of functionalized 1,2-diols. The regioselectivity of this ring-opening reaction can be controlled by the reaction conditions, providing access to either primary or tertiary alcohol derivatives. This high degree of predictability makes this compound an attractive starting material for the synthesis of complex molecules, including pharmaceuticals and natural products. These application notes provide a detailed overview of the ring-opening reactions of this compound with various nucleophiles, including detailed experimental protocols and expected outcomes.

Reaction Mechanisms: Regioselective Control

The regiochemical outcome of the ring-opening of this compound is primarily dictated by the pH of the reaction medium.

1. Acid-Catalyzed Ring-Opening (SN1-like)

Under acidic conditions, the epoxide oxygen is protonated, making the epoxide a better leaving group.[1] This is followed by nucleophilic attack at the more substituted carbon atom (C2), which can better stabilize the partial positive charge that develops in the transition state.[2] This pathway has significant SN1 character and leads to the formation of a tertiary alcohol.[3]

acid_catalyzed cluster_reactants Reactants cluster_product Product A This compound B Protonated Epoxide A->B H+ D Transition State (Carbocationic character at C2) B->D Nucleophilic Attack C Nucleophile (e.g., H2O, ROH) C->D E Product (Attack at C2) D->E

Caption: Acid-Catalyzed Ring-Opening Pathway.

2. Base-Catalyzed Ring-Opening (SN2)

In the presence of a strong, basic nucleophile, the reaction proceeds via a classic SN2 mechanism.[4] The nucleophile attacks the less sterically hindered carbon atom (C3), leading to the formation of a primary alcohol.[2]

base_catalyzed cluster_reactants Reactants cluster_product Product A This compound C Transition State (Attack at C3) A->C B Nucleophile (e.g., RO-, HO-, N3-) B->C Nucleophilic Attack D Alkoxide Intermediate C->D E Product (Attack at C3) D->E Protonation

Caption: Base-Catalyzed Ring-Opening Pathway.

Quantitative Data Summary

The following tables summarize the expected products, regioselectivity, and representative yields for the ring-opening of this compound with various nucleophiles. Disclaimer: The yields provided are representative and may vary based on specific reaction conditions and scale.

Table 1: Acid-Catalyzed Ring-Opening Reactions

NucleophileReagent/CatalystSolventExpected Major ProductRegioselectivity (C2:C3)Representative Yield (%)
H₂OH₂SO₄ (cat.)Water2-Methylpropane-1,2,3-triol>95:585-95
CH₃OHH₂SO₄ (cat.)Methanol3-Methoxy-2-methylpropane-1,2-diol>95:580-90
NH₃NH₄ClMethanol3-Amino-2-methylpropane-1,2-diol>90:1070-85

Table 2: Base-Catalyzed Ring-Opening Reactions

NucleophileReagentSolventExpected Major ProductRegioselectivity (C3:C2)Representative Yield (%)
OH⁻NaOHWater2-Methylpropane-1,2,3-triol>95:590-98
CH₃O⁻NaOCH₃Methanol1-Methoxy-2-methylpropane-2,3-diol>95:585-95
N₃⁻NaN₃DMF/H₂O1-Azido-2-methylpropane-2,3-diol>98:290-97
PhS⁻PhSH, Et₃NMethanol2-Methyl-1-(phenylthio)propane-2,3-diol>95:588-96
R₂NHR₂NHEthanol1-(Dialkylamino)-2-methylpropane-2,3-diol>95:580-90

Experimental Protocols

experimental_workflow A Reaction Setup (Flask, Stirrer, Condenser) B Reagent Addition (this compound, Solvent, Nucleophile/Catalyst) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Workup (Quenching, Extraction) C->D E Purification (Distillation, Chromatography) D->E F Characterization (NMR, IR, MS) E->F

Caption: General Experimental Workflow.

Protocol 1: Acid-Catalyzed Hydrolysis to form 2-Methylpropane-1,2,3-triol

  • Materials:

    • This compound (1.0 eq)

    • Deionized water

    • Concentrated sulfuric acid (0.05 eq)

    • Sodium bicarbonate

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and deionized water (10 mL per gram of epoxide).

    • Slowly add concentrated sulfuric acid to the stirring solution.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient).

Protocol 2: Base-Catalyzed Azide Addition to form 1-Azido-2-methylpropane-2,3-diol

  • Materials:

    • This compound (1.0 eq)

    • Sodium azide (1.5 eq)

    • Dimethylformamide (DMF)

    • Water

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle with temperature control

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve this compound and sodium azide in a mixture of DMF and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction by TLC.

    • Cool the reaction to room temperature and add deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient). Caution: Azido compounds can be explosive. Handle with care and avoid heating to high temperatures or subjecting to shock.

Protocol 3: Acid-Catalyzed Methanolysis to form 3-Methoxy-2-methylpropane-1,2-diol

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous methanol

    • Amberlyst-15 ion-exchange resin (or a catalytic amount of a protic acid like H₂SO₄)

    • Sodium bicarbonate

    • Dichloromethane

    • Anhydrous magnesium sulfate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound in anhydrous methanol, add Amberlyst-15 resin (10% w/w).

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC or GC-MS.

    • Filter off the resin and wash with methanol.

    • Neutralize the filtrate with a small amount of solid sodium bicarbonate.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.

  • Purification:

    • The product can be further purified by vacuum distillation.

Applications in Drug Development and Organic Synthesis

The diol and amino alcohol products derived from the ring-opening of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The resulting 1,2-diol motif is a common feature in many natural products and pharmaceuticals. The ability to introduce nitrogen-containing functionalities through nucleophiles like ammonia, amines, and azide opens up pathways to chiral amino alcohols, which are key components of many drugs. For instance, chiral amino diols are precursors to beta-blockers and other cardiovascular drugs. The azide-containing product can be readily reduced to the corresponding amine or used in click chemistry for the synthesis of more complex molecular architectures.

References

Application Notes and Protocols for the Polymerization of (2-Methyloxiran-2-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of (2-Methyloxiran-2-yl)methanol, also known as 2-methylglycidol, and its derivatives. The resulting polyethers, with their pendant hydroxyl groups and potential for further functionalization, are of significant interest for a range of biomedical applications, including drug delivery, tissue engineering, and biocompatible coatings. The protocols and data presented are based on established principles of epoxide polymerization, with specific examples drawn from the literature on structurally similar monomers where direct data for this compound is limited.

Introduction to the Polymerization of this compound

This compound is a bifunctional monomer containing a reactive epoxide ring and a primary hydroxyl group. The polymerization of this monomer and its derivatives primarily proceeds via ring-opening polymerization (ROP), which can be initiated by either cationic or anionic species. The choice of polymerization technique significantly impacts the resulting polymer's architecture, molecular weight, and dispersity.

  • Anionic Ring-Opening Polymerization (AROP): AROP is often the method of choice for achieving well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This "living" polymerization technique allows for the synthesis of block copolymers and other complex architectures. However, the presence of the hydroxyl group on the monomer can interfere with anionic polymerization through side reactions. Therefore, protection of the hydroxyl group prior to polymerization is often necessary to achieve good control.

  • Cationic Ring-Opening Polymerization (CROP): CROP is another effective method for polymerizing epoxides. It is typically initiated by strong protic acids or Lewis acids. While CROP can be rapid and efficient, it is often more susceptible to side reactions like chain transfer, which can lead to broader molecular weight distributions and less control over the polymer architecture compared to AROP.

The resulting polythis compound is a polyether with a pendant primary hydroxyl group at each repeating unit, making it a highly functional and hydrophilic polymer with potential for numerous biomedical applications.

Data Presentation: Polymerization of Substituted Oxiranes

The following tables summarize typical quantitative data for the ring-opening polymerization of substituted oxiranes, which can serve as a reference for the polymerization of this compound.

Table 1: Anionic Ring-Opening Polymerization of Isobutylene Oxide (a structural analog) [1][2]

Initiator SystemMonomer/Initiator RatioTemperature (°C)Time (weeks)Mn ( g/mol )Đ (Mw/Mn)
KOH / 18-crown-650Room Temp413001.05
CH3OK / 18-crown-650Room Temp411001.03
t-BuOK / 18-crown-650Room Temp49001.01
(Me3Si)2NK / 18-crown-650Room Temp44001.12

Table 2: Cationic Ring-Opening Polymerization of Functional Epoxides (General Data) [3]

MonomerInitiatorMonomer/Initiator RatioTemperature (°C)Time (h)Mn ( g/mol )Đ (Mw/Mn)
Glycidyl Phenyl EtherYb(OTf)310060245,000 - 15,0001.2 - 1.8
tert-Butyl Glycidyl EtherB(C6F5)3200252410,000 - 20,0001.1 - 1.4
Propylene OxideTriflic Acid150048,000 - 12,0001.3 - 1.6

Experimental Protocols

Note: The hydroxyl group of this compound may require protection (e.g., as a silyl ether or acetal) prior to anionic polymerization to prevent it from acting as an initiator or chain transfer agent. The deprotection step would then follow the polymerization. The following protocols are adapted from literature on similar epoxides and should be optimized for this compound.

Protocol for Anionic Ring-Opening Polymerization (AROP)

This protocol is adapted from the anionic polymerization of isobutylene oxide[1][2].

Materials:

  • This compound (or its hydroxyl-protected derivative)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide (t-BuOK)

  • 18-crown-6

  • Methanol (for termination)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Purification: Dry this compound over CaH2 for 24 hours under an inert atmosphere and then distill under reduced pressure. Distill THF from sodium/benzophenone ketyl immediately prior to use.

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

  • Initiator Preparation: In the reaction flask, dissolve the desired amount of 18-crown-6 in anhydrous THF. Add the calculated amount of a standard solution of potassium tert-butoxide in THF.

  • Polymerization: Cool the initiator solution to 0 °C. Slowly add the purified monomer via syringe. Allow the reaction to warm to room temperature and stir for an extended period (e.g., 24-96 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy or by observing the increase in viscosity.

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol to quench the living anionic chain ends.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or water). Collect the polymer by filtration and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • (Optional) Deprotection: If a protected monomer was used, the polymer is redissolved in a suitable solvent and the protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for an acetal or fluoride source for a silyl ether). The deprotected polymer is then purified by precipitation or dialysis.

Protocol for Cationic Ring-Opening Polymerization (CROP)

This protocol is a general procedure for the cationic polymerization of epoxides.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis acid initiator

  • Methanol (for termination)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Purification: Dry this compound over CaH2 for 24 hours under an inert atmosphere and then distill under reduced pressure. Distill DCM from CaH2 immediately prior to use.

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

  • Reaction Mixture Preparation: In the reaction flask, dissolve the purified monomer in anhydrous DCM.

  • Initiation: Cool the solution to 0 °C in an ice bath. Add the BF₃·OEt₂ initiator via syringe. The amount of initiator will influence the molecular weight of the resulting polymer.

  • Polymerization: Stir the reaction mixture at 0 °C. The polymerization is typically rapid and may be complete within a few hours. Monitor the reaction by ¹H NMR or by observing the increase in viscosity of the solution.

  • Termination: Quench the polymerization by adding a small amount of anhydrous methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer by filtration and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Visualizations

Signaling Pathways and Experimental Workflows

Anionic_ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization Monomer_Purification Monomer Purification (Drying & Distillation) Initiator_Prep Initiator Preparation (e.g., t-BuOK/18-crown-6 in THF) Monomer_Purification->Initiator_Prep Solvent_Purification Solvent Purification (Drying & Distillation) Solvent_Purification->Initiator_Prep Glassware_Prep Glassware Preparation (Flame-drying) Glassware_Prep->Initiator_Prep Initiation Initiation (Monomer Addition at 0°C) Initiator_Prep->Initiation Propagation Propagation (Stirring at RT) Initiation->Propagation Termination Termination (Quenching with Methanol) Propagation->Termination Precipitation Precipitation (in non-solvent) Termination->Precipitation Drying Drying (under vacuum) Precipitation->Drying Characterization Characterization (NMR, GPC, etc.) Drying->Characterization

Caption: Workflow for Anionic Ring-Opening Polymerization.

Cationic_ROP_Mechanism Initiator Initiator (H⁺ or Lewis Acid) Activated_Monomer Activated Monomer (Protonated Epoxide) Initiator->Activated_Monomer Initiation Monomer Monomer This compound Monomer->Activated_Monomer Longer_Chain Chain Elongation Monomer->Longer_Chain Growing_Chain Growing Polymer Chain Activated_Monomer->Growing_Chain Nucleophilic Attack by Monomer Growing_Chain->Longer_Chain Propagation (Addition of Monomer)

Caption: General Mechanism of Cationic Ring-Opening Polymerization.

Applications in Research and Drug Development

Polymers derived from this compound, analogous to polyglycidol, are expected to possess properties that are highly attractive for biomedical applications.[4][5]

  • Biocompatibility: The polyether backbone and pendant hydroxyl groups are generally associated with good biocompatibility and low toxicity.

  • Hydrophilicity: The high density of hydroxyl groups renders the polymer highly soluble in aqueous media, which is advantageous for biological applications.

  • Drug Conjugation: The primary hydroxyl groups serve as readily available handles for the covalent attachment of drugs, targeting ligands, and imaging agents. This allows for the creation of sophisticated drug delivery systems.

  • Hydrogels and Nanoparticles: The functional polyethers can be crosslinked to form hydrogels for tissue engineering scaffolds or formulated into nanoparticles for controlled drug release.

  • Surface Modification: These polymers can be grafted onto the surfaces of medical devices and implants to improve their biocompatibility and reduce protein fouling.

The synthesis of copolymers of this compound with other monomers can further tailor the properties of the resulting materials, for example, to introduce biodegradability or thermo-responsive behavior. The ability to control the polymer architecture through living polymerization techniques opens up possibilities for creating advanced materials with precisely engineered properties for a wide range of applications in the pharmaceutical and biomedical fields.

References

Application Notes and Protocols: (2-Methyloxiran-2-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyloxiran-2-yl)methanol and its derivatives are valuable chiral building blocks in the synthesis of complex pharmaceutical agents. The inherent strain of the epoxide ring and the presence of a stereocenter make it a versatile synthon for introducing specific stereochemistry and functionality into a target molecule. This document provides detailed application notes and protocols for the use of a key derivative, tert-butyl ((S)-4-methyl-1-((R)-2-methyloxirane-2-yl)-1-oxopentan-2-yl)carbamate, in the synthesis of the anticancer drug, Carfilzomib.

Application: Synthesis of a Key Intermediate for Carfilzomib

A crucial application of a (2-methyloxiran-2-yl) moiety is in the synthesis of the proteasome inhibitor Carfilzomib, which is used in the treatment of multiple myeloma. The synthesis involves the preparation of the key epoxyketone intermediate, tert-butyl ((S)-4-methyl-1-((R)-2-methyloxirane-2-yl)-1-oxopentan-2-yl)carbamate. This intermediate contains the critical epoxide warhead that irreversibly binds to the proteasome.

Experimental Data

The following table summarizes the quantitative data for the kilogram-scale synthesis of the Carfilzomib intermediate, tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate, which is then epimerized to the desired (S,R)-diastereomer.

ParameterValueReference
Starting Materialtert-Butyl ((R)-4-methyl-1-oxopent-1-en-2-yl)carbamate (enone)[1]
Key ReagentsManganese Catalyst (C2), Acetic Acid, Hydrogen Peroxide[1]
SolventAcetonitrile[1]
Reaction Temperature-20 °C[1]
Potency Adjusted Yield77%[1]
Purity (Diastereomeric Excess)<0.5 A% of undesired epoxide diastereomer[1]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl ((R)-4-Methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

This protocol details the asymmetric epoxidation of the enone precursor to form the epoxyketone intermediate.

Materials:

  • tert-Butyl ((S)-4-methyl-1-oxopent-1-en-2-yl)carbamate (enone 2)

  • Manganese Catalyst C2

  • Acetic Acid

  • 50 wt % Aqueous Hydrogen Peroxide

  • Acetonitrile (ACN)

  • Methyl tert-butyl ether (MTBE)

  • 5 wt % Aqueous Sodium Bisulfate (NaHSO₄)

  • Water

  • Isopropyl Alcohol (IPA)

Procedure:

  • To a reactor, add a solution of the enone precursor (1.09 kg, 4.28 mol) in acetonitrile (12 L).[1]

  • Charge the reactor with the manganese catalyst C2 (0.00139 kg, 0.00171 mol) and acetic acid (1.29 kg, 21.4 mol).[1]

  • Cool the resulting solution to -20 °C.[1]

  • Slowly add a solution of 50 wt % aqueous hydrogen peroxide (0.583 kg, 8.57 mol) over 1.5 hours, ensuring the temperature is maintained below -15 °C.[1]

  • Age the reaction mixture for 2 hours at -20 °C.[1]

Protocol 2: Epimerization to tert-Butyl ((S)-4-Methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

This protocol describes the epimerization of the (R,R)-epoxyketone to the desired (S,R)-diastereomer.

Materials:

  • tert-Butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl tert-butyl ether (MTBE)

  • 5 wt % Aqueous Sodium Bisulfate (NaHSO₄)

  • Water

Procedure:

  • To a 20 °C solution of the (R,R)-epoxyketone (1.03 kg, 3.79 mol) in MTBE (10 L), add DBU (0.116 kg, 0.762 mol) in a single portion.[1]

  • Age the reaction mixture for 24 hours at 20 °C.[1]

  • Add a solution of 5 wt % aqueous NaHSO₄ (4.6 L) to the reaction mixture.[1]

  • Allow the layers to separate and remove the bottom aqueous layer.[1]

  • Wash the organic layer with water (5.5 L) and then filter to remove any particulate matter.[1] The resulting solution contains the desired tert-butyl ((S)-4-methyl-1-((R)-2-methyloxirane-2-yl)-1-oxopentan-2-yl)carbamate.

Visualizations

Signaling Pathway: Mechanism of Action of Carfilzomib

Carfilzomib_Mechanism_of_Action cluster_cell Multiple Myeloma Cell Carfilzomib Carfilzomib Proteasome 26S Proteasome (β5 subunit) Carfilzomib->Proteasome Inhibits NFkB_Pathway NF-κB Pathway Carfilzomib->NFkB_Pathway Inhibits Ub_Proteins Polyubiquitinated Proteins Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Mediates IkB IκBα Proteasome->IkB Degrades Ub_Proteins->Proteasome Cell_Survival Cell Survival & Proliferation Accumulation Accumulation of Polyubiquitinated Proteins ER_Stress Endoplasmic Reticulum (ER) Stress Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis NFkB NF-κB IkB->NFkB Inhibits NFkB->Cell_Survival Promotes

Caption: Mechanism of action of Carfilzomib in multiple myeloma cells.

Experimental Workflow: Synthesis of Carfilzomib Intermediate

Synthesis_Workflow Start Start: Enone Precursor (tert-Butyl ((S)-4-methyl-1-oxopent-1-en-2-yl)carbamate) Epoxidation Asymmetric Epoxidation - Mn Catalyst (C2) - Acetic Acid - H2O2 - Acetonitrile, -20°C Start->Epoxidation Intermediate_RR Intermediate (R,R)-Epoxyketone Epoxidation->Intermediate_RR Epimerization Epimerization - DBU - MTBE, 20°C Intermediate_RR->Epimerization Workup Aqueous Workup - NaHSO4 wash - Water wash Epimerization->Workup Final_Product Final Product: tert-Butyl ((S)-4-methyl-1-((R)-2-methyloxirane-2-yl)- 1-oxopentan-2-yl)carbamate Workup->Final_Product

Caption: Workflow for the synthesis of the key Carfilzomib intermediate.

References

Application Notes and Protocols for the Synthesis of Polyether Polyols from (2-Methyloxiran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyloxiran-2-yl)methanol, also known as 2-methylglycidol, is a functional epoxide monomer with the potential to serve as a precursor for the synthesis of specialized polyether polyols. The presence of both a reactive oxirane ring and a primary hydroxyl group within its structure allows for the formation of branched or hyperbranched polyether architectures through ring-opening polymerization (ROP). These resulting polyether polyols, featuring pendant hydroxyl groups, are valuable intermediates in the development of various materials, including drug delivery systems, biomaterials, and specialty elastomers.

This document provides detailed application notes and generalized experimental protocols for the synthesis of polyether polyols from this compound via anionic and cationic ring-opening polymerization. Due to a lack of specific literature data for this particular monomer, the following protocols are based on established methods for structurally similar functional epoxides, such as glycidol.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization is a preferred method for achieving well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ). This "living" polymerization technique allows for the synthesis of block copolymers and other complex polymer architectures. The polymerization is typically initiated by a strong base, such as an alkoxide, in an aprotic solvent.

Key Considerations for AROP of this compound:

  • Initiator Selection: Strong bases like potassium naphthalenide or alkali metal alkoxides are effective initiators. The choice of initiator can influence the polymerization kinetics and the structure of the resulting polymer.

  • Solvent: Dry, aprotic solvents such as toluene or tetrahydrofuran (THF) are essential to prevent premature termination of the living anionic species.

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature.

  • Monomer Purity: The monomer and solvent must be rigorously purified to remove any protic impurities (e.g., water, alcohols) that can terminate the polymerization.

Experimental Protocol: Anionic Ring-Opening Polymerization

This protocol is a representative procedure for the anionic polymerization of functional epoxides and should be optimized for this compound.

Materials:

  • This compound (purified by distillation over CaH₂)

  • Toluene (dried over sodium/benzophenone ketyl and distilled)

  • Potassium naphthalenide solution in THF (initiator, freshly prepared and titrated)

  • Methanol (degassed)

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and glassware (flame-dried)

Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Solvent and Monomer Addition: Transfer dry toluene to the flask via cannula, followed by the purified this compound monomer.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add the potassium naphthalenide initiator solution dropwise via syringe. The amount of initiator will determine the target molecular weight of the polymer.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the polymerization can be monitored by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Termination: Once the desired conversion is achieved, terminate the polymerization by adding a small amount of degassed methanol to quench the living anionic chain ends.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol. Collect the polymer by filtration or centrifugation.

  • Drying: Dry the polymer under vacuum at room temperature to a constant weight.

  • Characterization: Analyze the polymer using Size Exclusion Chromatography (SEC) for molecular weight and dispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is another viable method for polymerizing oxiranes. It is typically initiated by strong protic acids or Lewis acids. While CROP can be effective, it is often more susceptible to side reactions, such as chain transfer, which can lead to broader molecular weight distributions and less control over the polymer architecture compared to AROP.

Key Considerations for CROP of this compound:

  • Initiator Selection: Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) are common initiators for CROP of epoxides.

  • Solvent: Dry, non-coordinating solvents like dichloromethane (DCM) are typically used.

  • Temperature Control: CROP is often carried out at low temperatures (e.g., 0 °C or below) to suppress side reactions.

  • Monomer Purity: As with AROP, the monomer and solvent must be free of impurities that can interfere with the cationic propagating species.

Experimental Protocol: Cationic Ring-Opening Polymerization

This protocol provides a general method for the cationic polymerization of functional epoxides and should be optimized for this compound.

Materials:

  • This compound (purified by distillation over CaH₂)

  • Dichloromethane (DCM) (dried over CaH₂ and distilled)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator, freshly distilled)

  • Methanol (anhydrous)

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and glassware (flame-dried)

Procedure:

  • Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the purified this compound monomer and dry dichloromethane.

  • Initiation: Cool the solution to 0 °C in an ice bath. Add the BF₃·OEt₂ initiator via syringe. The amount of initiator will influence the molecular weight of the resulting polymer.

  • Polymerization: Stir the reaction mixture at 0 °C. The polymerization is typically rapid and may be complete within a few hours. Monitor the reaction by ¹H NMR or by observing the increase in viscosity of the solution.

  • Termination: Quench the polymerization by adding a small amount of anhydrous methanol.

  • Purification: Precipitate the polymer in a large volume of cold methanol. Filter the polymer and wash it with fresh cold methanol.

  • Drying: Dry the polymer under vacuum at room temperature to a constant weight.

  • Characterization: Analyze the polymer using SEC for molecular weight and dispersity, and NMR spectroscopy for structural confirmation.

Data Presentation

Due to the absence of specific experimental data for the polymerization of this compound in the scientific literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies to determine the specific reaction conditions, yields, molecular weights, and dispersities for their applications. The tables below are provided as templates for recording such data.

Table 1: Representative Data for Anionic Ring-Opening Polymerization

EntryInitiator[M]/[I] RatioSolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
1
2
3

Table 2: Representative Data for Cationic Ring-Opening Polymerization

EntryInitiator[M]/[I] RatioSolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
1
2
3

Visualizations

Anionic_Ring_Opening_Polymerization Initiator Initiator (e.g., R-K+) Propagating_Chain Living Polyether Chain Initiator->Propagating_Chain Initiation Monomer This compound Monomer->Propagating_Chain Propagation Propagating_Chain->Propagating_Chain Polyether_Polyol Polyether Polyol Propagating_Chain->Polyether_Polyol Termination Terminating_Agent Terminating Agent (e.g., MeOH) Terminating_Agent->Propagating_Chain

Caption: Anionic Ring-Opening Polymerization Workflow.

Cationic_Ring_Opening_Polymerization Initiator Initiator (e.g., BF₃·OEt₂) Propagating_Chain Propagating Cationic Chain Initiator->Propagating_Chain Initiation Monomer This compound Monomer->Propagating_Chain Propagation Propagating_Chain->Propagating_Chain Polyether_Polyol Polyether Polyol Propagating_Chain->Polyether_Polyol Termination Terminating_Agent Terminating Agent (e.g., MeOH) Terminating_Agent->Propagating_Chain

Caption: Cationic Ring-Opening Polymerization Workflow.

Experimental_Workflow Start Start Reactor_Prep Reactor Preparation (Flame-dry, Inert Atmosphere) Start->Reactor_Prep Reagent_Addition Addition of Monomer and Solvent Reactor_Prep->Reagent_Addition Initiation Initiation (Add Initiator at 0°C) Reagent_Addition->Initiation Polymerization Polymerization (Stir at RT) Initiation->Polymerization Termination Termination (Quench with Methanol) Polymerization->Termination Purification Purification (Precipitation) Termination->Purification Drying Drying (Under Vacuum) Purification->Drying Characterization Characterization (SEC, NMR) Drying->Characterization End End Characterization->End

Caption: General Experimental Workflow for ROP.

Application Note: Protocol for the Purification of (2-Methyloxiran-2-yl)methanol by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of (2-Methyloxiran-2-yl)methanol via vacuum distillation. The procedure is designed to minimize thermal decomposition and remove common impurities, yielding a high-purity product suitable for research and development applications.

Introduction

This compound, also known as 2-methylglycidol, is a valuable chiral building block in organic synthesis. Its bifunctional nature, containing both a reactive epoxide ring and a primary alcohol, makes it a versatile precursor for the synthesis of various pharmaceuticals and fine chemicals. The purity of this reagent is critical for the success of subsequent stereoselective reactions.

Crude this compound, often synthesized via the epoxidation of isoprene followed by selective hydration, may contain various impurities. These can include unreacted starting materials, solvents, and byproducts such as diols and other oxidation products. Due to the thermal sensitivity of the epoxide ring, purification by distillation at atmospheric pressure (boiling point: 141.8°C) is not recommended as it can lead to polymerization or decomposition.[1] Therefore, vacuum distillation is the preferred method to lower the boiling point and ensure the integrity of the molecule.

This protocol outlines a robust procedure for the vacuum distillation of this compound, addressing critical parameters such as pressure, temperature, and the handling of potential impurities.

Materials and Equipment

Chemicals
  • Crude this compound

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Boiling chips or magnetic stir bar

  • Optional: Polymerization inhibitor (e.g., hydroquinone, phenothiazine)

  • Vacuum grease

Equipment
  • Round-bottom flask (distillation pot)

  • Short path distillation head with a condenser and vacuum connection

  • Receiving flasks (multiple, appropriately sized)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Vacuum pump (capable of achieving ≤ 10 mmHg)

  • Manometer or vacuum gauge

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Standard laboratory glassware and clamps

Experimental Protocol

Pre-distillation Preparation
  • Drying the Crude Product: If the crude this compound contains water, dry it over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter the drying agent before proceeding. Water can act as a nucleophile and initiate ring-opening of the epoxide, especially at elevated temperatures.

  • Assembly of the Distillation Apparatus:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram (Figure 1). Ensure all glassware is clean and dry.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Place a magnetic stir bar or a few boiling chips in the distillation flask to ensure smooth boiling.

    • The distillation flask should not be more than two-thirds full.

    • Insulate the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss and ensure an accurate boiling point reading.

    • Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

Distillation Procedure
  • Initiate Vacuum: Slowly and carefully apply vacuum to the assembled apparatus. The pressure should gradually decrease to the desired level (e.g., 10 mmHg). A slow application of vacuum prevents bumping of any low-boiling impurities.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle. Start with a low temperature and gradually increase it.

  • Fraction Collection:

    • Forerun: Collect the first fraction, which may contain low-boiling impurities and residual solvents, in a separate receiving flask. The temperature at the distillation head will be lower than the expected boiling point of the product.

    • Main Fraction: As the temperature at the distillation head stabilizes to the expected boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the purified product.

    • Final Fraction/Residue: As the distillation rate slows and the temperature begins to rise or fall, stop the distillation. The residue in the distillation flask will contain higher-boiling impurities, such as diols, and any added polymerization inhibitor.

  • Shutdown:

    • Turn off the heating mantle and allow the distillation flask to cool to room temperature.

    • Slowly and carefully release the vacuum by introducing an inert gas (e.g., nitrogen or argon) or air into the system. Caution: Releasing the vacuum too quickly can cause a sudden pressure change, potentially leading to breakage of the glassware.

    • Once the system is at atmospheric pressure, disassemble the apparatus.

Data Presentation

The following table summarizes the key physical properties and expected distillation parameters for this compound.

ParameterValueReference/Note
Molecular Formula C₄H₈O₂[2][3][4][5]
Molecular Weight 88.11 g/mol [2][3][4][5][6]
Boiling Point (Atmospheric) 141.8 °C[1]
Estimated Boiling Point (10 mmHg) ~50-60 °CBased on nomograph estimation[7][8][9][10]
Flash Point 62.8 °C[1][4]
Density 1.084 g/cm³[4]

Table 1: Physical Properties and Distillation Parameters of this compound.

The following table lists potential impurities and their atmospheric boiling points to illustrate the feasibility of separation by fractional distillation.

CompoundPotential RoleAtmospheric Boiling Point (°C)
IsopreneUnreacted Starting Material34 °C
MethanolSolvent/Reagent64.7 °C
2-Methyl-2,3-butanediolByproduct (Diol)177-209 °C
3-Methyl-3-butene-1,2-diolByproduct (Diol)~196 °C
Polymeric MaterialDecomposition ProductNon-volatile

Table 2: Boiling Points of Potential Impurities.

Safety Precautions

  • This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation. [2]

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Epoxides can undergo exothermic, runaway polymerization, especially in the presence of acidic or basic impurities. [11][12][13][14] To mitigate this risk, consider adding a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the distillation flask.

  • Vacuum distillation poses an implosion hazard. Inspect all glassware for cracks or defects before use. Use a safety screen around the apparatus.

  • The cold trap should be handled with care, especially when using liquid nitrogen, to avoid condensation of liquid oxygen, which can create an explosion hazard if it comes into contact with organic materials.

Visualization

Purification_Workflow Figure 1. Experimental Workflow for the Purification of this compound cluster_prep Pre-distillation Preparation cluster_distillation Vacuum Distillation cluster_products Products & Waste prep1 Crude this compound prep2 Dry with Anhydrous MgSO4/Na2SO4 (if necessary) prep1->prep2 Check for water prep3 Filter to remove drying agent prep2->prep3 prep4 Assemble Vacuum Distillation Apparatus prep3->prep4 dist1 Apply Vacuum (≤ 10 mmHg) prep4->dist1 dist2 Heat the Distillation Flask dist1->dist2 dist3 Collect Forerun (Low-boiling impurities) dist2->dist3 dist4 Collect Main Fraction (Pure Product) dist3->dist4 waste1 Forerun (Waste) dist3->waste1 dist5 Stop Heating dist4->dist5 prod1 Purified this compound dist4->prod1 dist6 Cool to Room Temperature dist5->dist6 dist7 Release Vacuum dist6->dist7 waste2 Residue (High-boiling impurities, Polymer) dist7->waste2 Residue from flask

Caption: Experimental Workflow for Purification.

References

Application Notes and Protocols for the Quantification of (2-Methyloxiran-2-yl)methanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative determination of (2-Methyloxiran-2-yl)methanol in complex reaction mixtures. The following protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are designed to offer robust and reliable quantification, essential for reaction monitoring, process optimization, and quality control in drug development and chemical synthesis.

Overview of Analytical Approaches

The quantification of this compound, a small, polar, and reactive epoxide, presents unique analytical challenges. Direct analysis by Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is a primary approach due to the analyte's volatility. For enhanced sensitivity and as an alternative method, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection following a derivatization step is also a highly effective strategy.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analytical methods described in this document. These values serve as a benchmark for method validation and performance.

Table 1: Gas Chromatography (GC-FID) Performance Characteristics

ParameterTypical Performance
Linearity Range 1 - 500 µg/mL (R² > 0.995)
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Internal Standard 1,4-Dioxane or similar non-interfering volatile compound

Table 2: High-Performance Liquid Chromatography (HPLC-UV) with Derivatization Performance Characteristics

ParameterPerformance Data
Linearity Range 0.25 - 50 µM (R² > 0.99)[1][2]
Limit of Detection (LOD) 5 pmol[1][2]
Limit of Quantification (LOQ) 15 pmol
Accuracy (% Recovery) ≥ 94%[1][2]
Precision (% RSD) < 6%
Derivatization Agent N,N-diethyldithiocarbamate (DTC)[1][2]

Experimental Protocols

Method 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines a direct injection GC-FID method for the quantification of this compound. This method is suitable for monitoring the concentration of the analyte in organic reaction mixtures.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): 1,4-Dioxane or other suitable non-interfering volatile standard

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • GC vials (2 mL) with septa caps

2. Instrumentation

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: A non-polar or intermediate polarity column is recommended, such as a DB-5 (5% Phenyl Methyl Siloxane) or a DB-WAX (Polyethylene glycol) column (30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Preparation of Standards

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of the chosen solvent in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution to concentrations ranging from 1 µg/mL to 500 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

4. Sample Preparation

  • Take a 100 µL aliquot of the reaction mixture.

  • Dilute the aliquot with 900 µL of the chosen solvent (e.g., Dichloromethane).

  • Add the internal standard to a final concentration of 50 µg/mL.

  • Vortex the sample for 30 seconds.

  • If the sample contains water or solid particles, add a small amount of anhydrous sodium sulfate, vortex, and centrifuge.

  • Transfer the supernatant to a GC vial for analysis.

5. GC-FID Parameters

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be optimized)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 2 minutes at 200 °C

6. Data Analysis

  • Identify the peaks for this compound and the internal standard based on their retention times.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the samples using the calibration curve.

Workflow for GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Dilution Dilute with Solvent ReactionMixture->Dilution AddIS Add Internal Standard Dilution->AddIS DryCentrifuge Dry & Centrifuge (if needed) AddIS->DryCentrifuge GCVial Transfer to GC Vial DryCentrifuge->GCVial Standards Prepare Calibration Standards Standards->GCVial GCInjection Inject into GC-FID GCVial->GCInjection Chromatogram Obtain Chromatogram GCInjection->Chromatogram PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration CalibrationCurve Construct Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify Analyte CalibrationCurve->Quantification

Caption: Workflow for GC-FID analysis of this compound.

Method 2: Quantification by HPLC-UV with Pre-column Derivatization

This method is suitable for the quantification of low levels of this compound and can be applied to complex aqueous or organic reaction mixtures. The analyte is derivatized with N,N-diethyldithiocarbamate (DTC) to introduce a chromophore, allowing for sensitive UV detection.[1][2]

1. Materials and Reagents

  • This compound analytical standard

  • N,N-diethyldithiocarbamate sodium salt (DTC)

  • Orthophosphoric acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solution (e.g., phosphate buffer, pH 7)

2. Instrumentation

  • High-Performance Liquid Chromatograph with a UV detector

  • Reversed-phase C18 column (e.g., Supelcosil LC-18-S, 150 x 4.6 mm)[1][2]

3. Preparation of Solutions

  • DTC Solution: Prepare a fresh solution of DTC in the buffer solution. The concentration should be in 100- to 1000-fold excess of the expected epoxide concentration.[1][2]

  • Standard Solutions: Prepare stock and calibration standards of this compound in a suitable solvent (e.g., water or acetonitrile).

4. Derivatization Protocol

  • To a 1 mL aliquot of the standard or sample solution, add the DTC solution.

  • Incubate the mixture at 60 °C for 20 minutes at a neutral pH.[1][2]

  • After incubation, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2 by adding orthophosphoric acid to decompose the unreacted DTC.[1][2]

  • The derivatized sample is now ready for HPLC analysis.

5. HPLC-UV Parameters

  • Mobile Phase: 40% (v/v) Acetonitrile in water[1][2]

  • Flow Rate: 1 mL/min[1][2]

  • Injection Volume: 20 µL[1][2]

  • Column Temperature: Ambient

  • UV Detection Wavelength: 278 nm[1][2]

6. Data Analysis

  • Identify the peak corresponding to the derivatized this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Workflow for HPLC-UV Analysis with Derivatization

HPLC_Workflow cluster_derivatization Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample or Standard AddDTC Add DTC Solution Sample->AddDTC Incubate Incubate at 60°C AddDTC->Incubate Acidify Acidify to pH 2 Incubate->Acidify HPLCInjection Inject into HPLC-UV Acidify->HPLCInjection Chromatogram Obtain Chromatogram HPLCInjection->Chromatogram PeakIntegration Integrate Peak Area Chromatogram->PeakIntegration CalibrationCurve Construct Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify Analyte CalibrationCurve->Quantification

Caption: Workflow for HPLC-UV analysis of this compound with pre-column derivatization.

Method Validation Considerations

For both methods, it is crucial to perform a thorough validation to ensure the reliability of the results. Key validation parameters to assess include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components in the sample matrix. This can be assessed by analyzing blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

These validation studies should be conducted in accordance with relevant guidelines, such as those from the International Council for Harmonisation (ICH).

References

Application of (2-Methyloxiran-2-yl)methanol in the Synthesis of Novel Triazole-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Methyloxiran-2-yl)methanol, also known as 2-methyl-2,3-epoxy-1-propanol, is a versatile trifunctional building block containing a tertiary epoxide, a hydroxyl group, and a methyl group.[1][2] This unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecules, including potential new active ingredients for the agrochemical industry. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functionalities, while the hydroxyl group offers a handle for further derivatization. This application note outlines a representative synthetic protocol for the use of this compound in the preparation of a novel triazole-containing compound, a class of molecules well-known for their fungicidal properties.[3][4][5]

The synthetic strategy is based on the well-established reaction of epoxides with 1,2,4-triazole, a key step in the synthesis of several commercial triazole fungicides like tebuconazole and flutriafol.[3][4][6][7] The protocol described herein provides a foundational method for researchers to explore the synthesis of new agrochemical candidates.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the hypothetical triazole-based agrochemical, 1-(2-(hydroxymethyl)-2-methyl-oxiran-2-yl)-1H-1,2,4-triazole, based on analogous reactions reported in the literature.

ParameterValueReference
Reactants
This compound1.0 eq
1,2,4-Triazole1.1 eq[4]
Potassium Carbonate (K2CO3)1.5 eq
Reaction Conditions
SolventN,N-Dimethylformamide (DMF)[4]
Temperature80-100 °C[4]
Reaction Time12-24 h[4]
Product
Product Name1-((2-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Expected Yield70-85%
Purity (by HPLC)>95%
Analytical Data
Molecular FormulaC6H9N3O
Molecular Weight139.15 g/mol

Experimental Protocols

Synthesis of 1-((2-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

This protocol is adapted from established procedures for the synthesis of triazole fungicides from epoxide precursors.[3][4]

Materials:

  • This compound (Reagent Grade, ≥98%)

  • 1,2,4-Triazole (Reagent Grade, ≥99%)

  • Potassium Carbonate (K2CO3), anhydrous (Reagent Grade, ≥99%)

  • N,N-Dimethylformamide (DMF), anhydrous (Reagent Grade, ≥99.8%)

  • Ethyl acetate (EtOAc) (ACS Grade)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous (Reagent Grade)

  • Deionized water

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids.

  • To this stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-((2-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Mandatory Visualization

Agrochemical_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthetic Step cluster_process Workup & Purification cluster_product Final Product reactant1 This compound reaction Nucleophilic Ring Opening reactant1->reaction reactant2 1,2,4-Triazole reactant2->reaction catalyst Potassium Carbonate (Base) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Mixture purification Column Chromatography workup->purification Crude Product product 1-((2-methyloxiran-2-yl)methyl)- 1H-1,2,4-triazole purification->product Pure Product

Caption: Synthetic workflow for the preparation of a novel triazole agrochemical.

Logical_Relationship building_block This compound (Epoxide Building Block) reaction_type Nucleophilic Ring-Opening building_block->reaction_type nucleophile 1,2,4-Triazole (Fungicidal Moiety) nucleophile->reaction_type intermediate Triazole Adduct reaction_type->intermediate final_product Potential Agrochemical (Fungicide Candidate) intermediate->final_product Further Derivatization (Optional)

Caption: Logical relationship of key components in the synthesis strategy.

References

Application Notes and Protocols for the Stereoselective Synthesis of Vicinal Amino Alcohols from (2-Methyloxiran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicinal amino alcohols are crucial structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands. The stereocontrolled synthesis of these compounds is therefore of significant interest in medicinal chemistry and organic synthesis. This document provides a detailed protocol for the stereoselective synthesis of 3-amino-2-methylpropane-1,2-diol, a vicinal amino alcohol, starting from the readily available prochiral epoxide, (2-methyloxiran-2-yl)methanol. The described two-step synthetic route involves a highly regioselective azidolysis of the epoxide followed by the reduction of the resulting azido alcohol to the desired vicinal amino alcohol. This method offers a reliable pathway to access this important building block with good stereocontrol.

Introduction

The development of efficient and stereoselective methods for the synthesis of vicinal amino alcohols is a cornerstone of modern synthetic chemistry. The inherent chirality and functionality of these compounds make them invaluable in the development of new therapeutic agents and asymmetric catalysts. The ring-opening of epoxides with nitrogen nucleophiles represents one of the most direct and atom-economical approaches to vicinal amino alcohols. However, controlling the regioselectivity and stereoselectivity of this transformation, especially with sterically hindered epoxides, can be challenging.

This application note details a robust two-step protocol for the synthesis of 3-amino-2-methylpropane-1,2-diol from this compound. The strategy relies on the regioselective ring-opening of the trisubstituted epoxide with an azide nucleophile, which preferentially attacks the less hindered primary carbon. The subsequent reduction of the azide moiety provides the target vicinal amino alcohol. This approach has been widely utilized in organic synthesis due to its reliability and the mild conditions employed for the reduction step.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of the two-step synthesis of the target vicinal amino alcohol from the starting epoxide.

Synthesis_Workflow Start This compound Step1 Regioselective Azidolysis Start->Step1 NaN3, NH4Cl MeOH/H2O Intermediate 3-Azido-2-methylpropane-1,2-diol Step1->Intermediate Step2 Reduction of Azide Intermediate->Step2 H2, Pd/C MeOH Product 3-Amino-2-methylpropane-1,2-diol Step2->Product

Caption: Synthetic workflow for 3-amino-2-methylpropane-1,2-diol.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the synthesis, based on literature precedents for similar substrates.

StepTransformationReagents and ConditionsSubstrate ScopeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
1Regioselective AzidolysisNaN₃, NH₄Cl, MeOH/H₂O, 80 °C2,2-Disubstituted Epoxides>95:5N/A (for prochiral starting material)85-95[1]
2Reduction of AzideH₂, 10% Pd/C, MeOH, rt, 1 atmAzido Alcohols>99:1 (retention of configuration)Not applicable90-99[2]

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. This compound can be obtained from commercial suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 3-Azido-2-methylpropane-1,2-diol

This procedure is adapted from established methods for the regioselective azidolysis of epoxides.[1]

  • Reaction Setup: To a solution of this compound (1.0 g, 9.8 mmol) in a mixture of methanol (20 mL) and water (5 mL) in a round-bottom flask, add sodium azide (NaN₃, 1.27 g, 19.6 mmol) and ammonium chloride (NH₄Cl, 1.05 g, 19.6 mmol).

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to reflux (approximately 80 °C) for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the methanol is removed under reduced pressure. The remaining aqueous solution is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 3-azido-2-methylpropane-1,2-diol.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure azido alcohol.

  • Characterization: The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Step 2: Synthesis of 3-Amino-2-methylpropane-1,2-diol

This procedure follows a standard protocol for the reduction of azides to amines using catalytic hydrogenation.[2]

  • Reaction Setup: In a hydrogenation flask, dissolve the 3-azido-2-methylpropane-1,2-diol (1.0 g, 6.9 mmol) in methanol (20 mL). To this solution, carefully add 10% palladium on activated carbon (Pd/C, 100 mg, ~10 wt%).

  • Reaction Conditions: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator) and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1 atm) for 8-16 hours. The reaction progress is monitored by TLC until the starting material is fully consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with methanol (2 x 10 mL).

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude 3-amino-2-methylpropane-1,2-diol. The product is typically obtained in high purity and can be used in subsequent steps without further purification. If necessary, it can be purified by recrystallization or chromatography.

  • Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its purity assessed by techniques such as elemental analysis or high-resolution mass spectrometry.

Conclusion

The protocol described provides a reliable and efficient method for the stereoselective synthesis of 3-amino-2-methylpropane-1,2-diol from this compound. The two-step sequence involving regioselective azidolysis and subsequent reduction is a well-established and scalable approach for the preparation of vicinal amino alcohols. This methodology is expected to be a valuable tool for researchers in academia and industry engaged in the synthesis of complex molecules with pharmaceutical or biological activity. The provided data and detailed experimental procedures should enable the successful implementation of this synthetic route in a laboratory setting.

References

Application Notes and Protocols for the Catalytic Ring-Opening of 2-Substituted Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic ring-opening of epoxides is a cornerstone of modern organic synthesis, providing a versatile and powerful method for the preparation of valuable 1,2-difunctionalized compounds. These products, such as β-amino alcohols and 1,2-diols, are critical chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This document provides detailed application notes and experimental protocols for the catalytic ring-opening of 2-substituted epoxides, with a focus on asymmetric transformations that yield enantiomerically enriched products. The methodologies described herein are particularly relevant for applications in medicinal chemistry and process development where stereochemical control is paramount.

The reactions primarily covered include the asymmetric ring-opening (ARO) of meso-epoxides and the kinetic resolution (KR) of racemic terminal epoxides. These transformations are often facilitated by chiral metal-salen complexes, which have demonstrated remarkable efficiency and selectivity.[1][2] The choice of catalyst, nucleophile, and reaction conditions dictates the regioselectivity and stereoselectivity of the ring-opening process.

Key Concepts and Mechanisms

The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions (acidic or basic) and the nature of the catalyst and nucleophile.

  • Under Basic or Nucleophilic Conditions: The reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring.

  • Under Acidic Conditions: The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, a process that has significant SN1 character.[3]

Chiral catalysts, such as metal-salen complexes, introduce stereocontrol into these reactions. A widely accepted mechanism for many metal-salen catalyzed ring-opening reactions is a cooperative bimetallic mechanism .[2][4][5] In this model, one molecule of the catalyst acts as a Lewis acid to activate the epoxide by coordinating to its oxygen atom. Simultaneously, a second catalyst molecule delivers the nucleophile to one of the epoxide carbons. This dual activation strategy is key to the high reactivity and enantioselectivity observed.[6]

Below is a generalized workflow for a typical catalytic epoxide ring-opening experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Glassware p2 Add Catalyst & Solvent p1->p2 p3 Add Epoxide p2->p3 r1 Add Nucleophile p3->r1 r2 Stir at Defined Temperature r1->r2 r3 Monitor Reaction (TLC/GC) r2->r3 w1 Quench Reaction r3->w1 w2 Solvent Evaporation w1->w2 w3 Purify by Chromatography w2->w3 final_product Isolated Product w3->final_product recovered_catalyst Recovered Catalyst w3->recovered_catalyst

Caption: General experimental workflow for catalytic epoxide ring-opening.

Application Note 1: Asymmetric Ring-Opening of meso-Epoxides with Azide

The desymmetrization of achiral meso-epoxides is a highly efficient strategy for generating enantiopure products with two adjacent stereocenters. Chiral Chromium-salen complexes are particularly effective catalysts for the ring-opening of cyclic meso-epoxides with nucleophiles like trimethylsilyl azide (TMSN₃).[1][7] The resulting azidoalcohols are versatile intermediates that can be readily reduced to valuable 1,2-amino alcohols.

The reaction is believed to proceed via a bimetallic mechanism where two catalyst molecules cooperate to activate the epoxide and deliver the azide nucleophile.[5][7]

G meso_epoxide meso-Epoxide transition_state Bimetallic Transition State meso_epoxide->transition_state Lewis Acid Activation tmsn3 TMSN₃ tmsn3->transition_state catalyst1 (salen)Cr(III) catalyst1->transition_state catalyst2 (salen)Cr(III) catalyst2->transition_state product Chiral Azido Alcohol transition_state->product

Caption: Bimetallic mechanism for Cr(III)-salen catalyzed ARO of meso-epoxides.

Quantitative Data Summary
EpoxideCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
Cyclohexene oxide2.0Diethyl ether129281[7]
Cyclopentene oxide2.0Diethyl ether48595[7]
cis-Stilbene oxide2.0Diethyl ether249991[7]
Cycloheptene oxide2.0Diethyl ether486858[7]
Experimental Protocol: Asymmetric Ring-Opening of Cyclohexene Oxide
  • Preparation: To a flame-dried, nitrogen-purged flask, add the chiral (R,R)-(salen)Cr(III)Cl catalyst (0.02 mmol, 2.0 mol%).

  • Reaction Setup: Dissolve the catalyst in 2.0 mL of anhydrous diethyl ether. Add cyclohexene oxide (1.0 mmol, 1.0 equiv) to the solution and stir for 15 minutes at room temperature.[4]

  • Nucleophile Addition: Add trimethylsilyl azide (TMSN₃, 1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the silyl-ether protected azidoalcohol.

  • Deprotection (if necessary): The trimethylsilyl ether can be cleaved by treatment with a fluoride source (e.g., TBAF) or acidic workup to afford the final 1,2-azidoalcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Application Note 2: Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting their different reaction rates with a chiral catalyst. The hydrolytic kinetic resolution (HKR) of terminal epoxides, catalyzed by chiral Cobalt-salen complexes, is a particularly practical and scalable method for obtaining highly enantioenriched terminal epoxides and 1,2-diols.[8][9][10] This reaction uses water as the nucleophile, making it an environmentally benign and cost-effective process.[8]

The HKR displays a remarkably broad substrate scope and typically provides both the unreacted epoxide and the 1,2-diol product with excellent enantiopurity (often >99% ee for the epoxide).[8][9]

G racemic_epoxide Racemic Epoxide (R/S) reaction HKR Reaction racemic_epoxide->reaction catalyst (S,S)-(salen)Co(III) catalyst->reaction water H₂O (0.5 equiv) water->reaction unreacted_epoxide Enantioenriched (R)-Epoxide reaction->unreacted_epoxide Slower reacting enantiomer diol_product Enantioenriched (S)-1,2-Diol reaction->diol_product Faster reacting enantiomer

Caption: Principle of Hydrolytic Kinetic Resolution (HKR).

Quantitative Data Summary
EpoxideCatalyst Loading (mol%)Time (h)Epoxide Yield (%)Epoxide ee (%)Diol ee (%)Reference
Propylene Oxide0.21044>9998[8]
1,2-Epoxyhexane0.21642>9998[8]
Styrene Oxide0.81643>9997[8]
Epichlorohydrin0.21243>9998[8]
Glycidyl butyrate0.41645>9998[8]
Experimental Protocol: HKR of Racemic Propylene Oxide
  • Catalyst Activation: The commercially available (S,S)-(salen)Co(II) complex is activated to the active Co(III) state. To a flask containing (S,S)-(salen)Co(II) (0.02 mmol, 0.2 mol%), add glacial acetic acid (0.02 mmol) in THF (0.5 mL) and stir in the presence of air for 30 minutes until a color change to dark brown/black is observed. Then, remove the solvent under vacuum.[9]

  • Reaction Setup: To the flask containing the activated (salen)Co(III)OAc catalyst, add racemic propylene oxide (10.0 mmol, 1.0 equiv) at room temperature.

  • Nucleophile Addition: Add water (4.5 mmol, 0.45 equiv) in a single portion.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 10-16 hours. The progress can be monitored by chiral GC analysis of aliquots to determine the ee of the remaining epoxide.

  • Work-up and Separation: Once the desired conversion (typically ~55%) and ee are reached, the reaction mixture can be directly purified. The volatile enantioenriched propylene oxide can be separated from the less volatile 1,2-propanediol by distillation.

  • Catalyst Recovery: The catalyst often precipitates from the reaction mixture and can be recovered by filtration for reuse.[8]

  • Analysis: Confirm the enantiomeric excess of the recovered epoxide and the 1,2-diol product using chiral GC or HPLC.

Application Note 3: Synthesis of β-Amino Alcohols via Aminolysis

The ring-opening of epoxides with amines is a direct and atom-economical method for synthesizing β-amino alcohols, which are prevalent motifs in pharmaceuticals (e.g., β-blockers).[11] While this reaction can be performed thermally, catalytic methods offer milder conditions, faster reaction times, and improved regioselectivity.[3][12] A variety of Lewis acids and solid-supported catalysts have been shown to be effective.

For 2-substituted epoxides like styrene oxide, the regioselectivity of the amine attack is a key consideration. Under Lewis acidic conditions, the attack often occurs at the more substituted benzylic carbon due to electronic stabilization of the transition state (SN1-like).[13]

Quantitative Data Summary for Styrene Oxide Aminolysis
AmineCatalystConditionsTimeYield (%)Reference
AnilineGraphite Oxide (10 mg)Solvent-free, RT15 min86[13]
MorpholineGraphite Oxide (10 mg)Solvent-free, RT15 min95[13]
AnilineZinc(II) perchlorateSolvent-free, RT1.5 h95[3]
AnilineIndium tribromideCH₂Cl₂, RT15 min94[12]
AnilineAmberlyst-15CH₃CN, RT30 min90[12]
Experimental Protocol: Graphite Oxide Catalyzed Synthesis of 2-anilino-2-phenylethanol
  • Preparation: In a round-bottom flask, mix styrene oxide (1.0 mmol, 1.0 equiv) and aniline (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: Add graphite oxide (10 mg) to the mixture.[13]

  • Reaction: Stir the solvent-free mixture at room temperature for 15 minutes.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Add ethyl acetate to the reaction mixture and filter to remove the graphite oxide catalyst. The catalyst can be washed with solvent, dried, and reused.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary to yield the pure β-amino alcohol.[13]

Conclusion

The catalytic ring-opening of 2-substituted epoxides offers a reliable and highly selective pathway to valuable chiral synthons. The use of chiral salen complexes, particularly for asymmetric ring-opening and hydrolytic kinetic resolution, provides robust and scalable methods for accessing enantiopure epoxides, diols, and amino alcohols. The protocols and data presented here serve as a practical guide for researchers in academic and industrial settings to apply these powerful transformations in their synthetic endeavors. The continued development of new catalysts and methodologies promises to further expand the scope and utility of epoxide ring-opening reactions in the synthesis of complex molecules.

References

Troubleshooting & Optimization

Optimizing the yield of (2-Methyloxiran-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (2-Methyloxiran-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshoot common issues, and optimize the yield of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most prominent and widely cited method for the asymmetric synthesis of this compound is the Sharpless asymmetric epoxidation of 2-methyl-2-propen-1-ol (also known as methallyl alcohol).[1][2][3] This reaction is highly valued for its ability to produce enantiomerically enriched epoxy alcohols. An alternative route involves the epoxidation of methallyl alcohol using hydrogen peroxide over titanium-silicalite catalysts (like TS-1).[4]

Q2: What is the Sharpless epoxidation and why is it preferred?

A2: The Sharpless epoxidation is an enantioselective reaction that converts primary or secondary allylic alcohols into 2,3-epoxyalcohols.[1][5] It utilizes a catalyst formed from titanium tetra(isopropoxide) (Ti(OⁱPr)₄) and an enantiomerically pure chiral tartrate ester, such as diethyl tartrate (DET). The oxidant is typically tert-butyl hydroperoxide (TBHP).[2][3] This method is preferred for its high degree of predictability and enantioselectivity, allowing for the synthesis of specific stereoisomers, which is crucial in drug development.[1][6]

Q3: What is the basic reaction mechanism for the Sharpless epoxidation of 2-methyl-2-propen-1-ol?

A3: The reaction proceeds via a titanium-tartrate catalyst complex. The titanium center first exchanges its isopropoxide ligands for the chiral diethyl tartrate (DET), the allylic alcohol substrate, and the tert-butyl hydroperoxide (TBHP) oxidant.[5] The oxygen atom from the hydroperoxide is then transferred to the double bond of the allylic alcohol, with the chirality of the DET ligand directing the stereochemical outcome of the epoxide.[2][3]

Reaction Pathway Diagram

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product R1 2-Methyl-2-propen-1-ol P1 This compound R1->P1 Substrate R2 tert-Butyl Hydroperoxide (TBHP) R2->P1 Oxidant C1 Titanium Tetraisopropoxide Ti(OiPr)4 C1->P1 Catalyst C2 Diethyl Tartrate (DET) C2->P1 Chiral Ligand G Start Problem: Low Yield or Poor Selectivity Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Check_Temp Is the reaction temperature correct (e.g., -20°C)? Check_Reagents->Check_Temp Yes Sol_Reagents Solution: Use fresh reagents. Add 3Å molecular sieves. Check_Reagents->Sol_Reagents No Check_Stoich Is the Ti:DET ratio correct? Check_Temp->Check_Stoich Yes Sol_Temp Solution: Calibrate thermometer. Ensure stable cooling. Check_Temp->Sol_Temp No Check_Workup Is the workup procedure mild and performed at low temp? Check_Stoich->Check_Workup Yes Sol_Stoich Solution: Adjust Ti:DET ratio to ~1:1.2. Verify ligand purity. Check_Stoich->Sol_Stoich No Check_Workup->Start Yes, issue persists. Consider alternative route. Sol_Workup Solution: Use mild quench (e.g., Na2SO3). Extract with brine. Check_Workup->Sol_Workup No G P1 Preparation (Dry Glassware, Inert Atm.) P2 Reagent Addition & Catalyst Formation (DCM, DET, Ti(OiPr)4 at -20°C) P1->P2 P3 Substrate & Oxidant Addition (Allyl Alcohol, TBHP) P2->P3 P4 Reaction Monitoring (TLC / GC) P3->P4 P5 Aqueous Workup / Quenching (NaOH solution) P4->P5 Reaction Complete P6 Extraction & Drying (DCM, Brine, MgSO4) P5->P6 P7 Purification (Distillation or Chromatography) P6->P7 P8 Product Analysis (NMR, GC-MS, Chiral HPLC) P7->P8

References

Technical Support Center: Epoxidation of 2-Methylallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of 2-methylallyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the epoxidation of 2-methylallyl alcohol?

A1: The most prevalent methods for the epoxidation of 2-methylallyl alcohol and other allylic alcohols are the Sharpless asymmetric epoxidation and methods employing peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The Sharpless epoxidation is favored for its high enantioselectivity, utilizing a catalyst system of titanium tetra(isopropoxide) and a chiral tartrate ester, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2]

Q2: What is the expected product of the epoxidation of 2-methylallyl alcohol?

A2: The primary product is 2-methyl-2,3-epoxy-1-propanol (also known as 2-methylglycidol). In the case of asymmetric epoxidation, a specific enantiomer of this compound will be the major product.

Q3: What are the potential side reactions I should be aware of?

A3: The primary side reactions include ring-opening of the desired epoxide to form diols or other adducts, and rearrangement to an ene-one.[3][4] Over-oxidation of the alcohol functionality is also a possibility, though less common with typical epoxidation reagents.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. The disappearance of the starting material (2-methylallyl alcohol) and the appearance of the product spot can be visualized. Gas chromatography (GC) can also be used for more quantitative analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst or reagents. 2. Presence of water in the reaction mixture. 3. Incorrect reaction temperature.1. Use fresh or properly stored reagents. Ensure the titanium tetra(isopropoxide) has not been exposed to moisture. 2. Dry all solvents and glassware thoroughly. Use molecular sieves (3Å or 4Å) in the reaction mixture. 3. For Sharpless epoxidation, maintain the recommended low temperature (e.g., -20 °C).
Formation of Significant Amounts of Diol Byproduct 1. Presence of water in the reaction mixture leading to hydrolysis of the epoxide. 2. Acidic or basic workup conditions causing ring-opening.1. Ensure anhydrous reaction conditions. 2. Use a neutral workup procedure. If an acidic or basic wash is necessary, perform it quickly at low temperatures.
Observation of an Unknown Byproduct with a Carbonyl Group (from IR or NMR) 1. Rearrangement of the allylic alcohol to an ene-one, particularly with certain metal catalysts (e.g., vanadium). 2. Over-oxidation of the primary alcohol.1. If using a vanadium catalyst, consider switching to a titanium-based system like the Sharpless reagent. 2. Use a milder oxidizing agent or ensure the reaction temperature is not too high.
Product is Unstable and Decomposes During Isolation The epoxy alcohol product may be sensitive to heat, acid, or base.1. Use mild purification techniques like flash chromatography at low temperatures. 2. Avoid prolonged exposure to acidic or basic conditions during workup and purification.
Low Enantioselectivity (in Asymmetric Epoxidation) 1. Impure chiral ligand (tartrate ester). 2. Incorrect stoichiometry of the catalyst components. 3. Reaction temperature is too high.1. Use a high-purity chiral ligand. 2. Carefully measure the amounts of titanium tetra(isopropoxide) and the chiral tartrate. 3. Maintain the recommended low temperature throughout the reaction.

Summary of Potential Side Products

Side Product Formation Pathway Conditions Favoring Formation
2-Methylglycerol (a 1,2,3-triol)Ring-opening of the epoxide by water (hydrolysis).Presence of water; acidic or basic conditions during reaction or workup.
Methoxy/Ethoxy diolRing-opening of the epoxide by the alcohol solvent (e.g., methanol, ethanol).Use of alcohol as a solvent, especially under acidic or basic conditions.
2-Methyl-2-propen-1-oneOxidation of the allylic alcohol.Use of stronger, less selective oxidizing agents.

Experimental Protocols

Sharpless Asymmetric Epoxidation of 2-Methylallyl Alcohol (Adapted from a general procedure)

Materials:

  • 2-Methylallyl alcohol

  • Titanium (IV) isopropoxide

  • L-(+)-Diethyl tartrate (for one enantiomer) or D-(-)-Diethyl tartrate (for the other)

  • tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent (e.g., toluene or decane)

  • Anhydrous dichloromethane (DCM)

  • 3Å or 4Å molecular sieves

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and powdered 3Å or 4Å molecular sieves. The flask is cooled to -20 °C in a cooling bath.

  • Catalyst Formation: To the cooled DCM, add L-(+)-diethyl tartrate followed by titanium (IV) isopropoxide via syringe. Stir the mixture for 30 minutes at -20 °C.

  • Substrate Addition: Add 2-methylallyl alcohol to the catalyst mixture and stir for another 30 minutes at -20 °C.

  • Epoxidation: Add a solution of tert-butyl hydroperoxide (TBHP) in a non-aqueous solvent dropwise over a period of 1-2 hours, maintaining the internal temperature at -20 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Quench the reaction by adding water. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture to remove the titanium salts. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Solvents B Cool Reactor to -20 °C A->B C Add L-(+)-DET & Ti(OiPr)4 B->C Catalyst Formation D Add 2-Methylallyl Alcohol C->D E Add TBHP Solution D->E F Quench with Water E->F Reaction Completion G Filter & Extract F->G H Purify by Chromatography G->H I I H->I Final Product: 2-Methyl-2,3-epoxy-1-propanol

Caption: Experimental workflow for the Sharpless epoxidation of 2-methylallyl alcohol.

Main Epoxidation Reaction and Key Side Reactions

G start 2-Methylallyl Alcohol product 2-Methyl-2,3-epoxy-1-propanol (Desired Product) start->product Epoxidation eneone 2-Methyl-2-propen-1-one (Ene-one Byproduct) start->eneone Over-oxidation/ Rearrangement oxidant TBHP, Ti(OiPr)4, Chiral Tartrate diol 2-Methylglycerol (Diol Byproduct) product->diol Ring-opening (H2O, acid/base) G A Low Yield of Epoxide Investigate Potential Causes B Problem: Low Conversion Inactive Reagents Presence of Water Incorrect Temperature A->B Is starting material consumed? C Problem: Side Product Formation Diol Formation Ene-one Formation A->C Are there significant byproducts? D Problem: Product Instability Decomposition during Workup Decomposition during Purification A->D Is the product degrading? E1 E1 B:c1->E1 Solution: Use fresh reagents E2 E2 B:c2->E2 Solution: Ensure anhydrous conditions E3 E3 B:c3->E3 Solution: Verify reaction temperature F1 F1 C:s1->F1 Solution: Anhydrous conditions, neutral workup F2 F2 C:s2->F2 Solution: Change catalyst system G1 G1 D:d1->G1 Solution: Mild, quick workup G2 G2 D:d2->G2 Solution: Low temperature purification

References

Technical Support Center: Purification of Polar Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar epoxides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of polar epoxides?

A1: The primary challenges in purifying polar epoxides stem from their inherent reactivity and polarity. Key issues include:

  • Ring-opening: The strained epoxide ring is susceptible to nucleophilic attack, especially under acidic or strongly basic conditions, leading to the formation of diols or other unwanted byproducts.

  • Low Yield: Product loss can occur due to the epoxide's volatility, degradation on stationary phases like silica gel, or incomplete extraction from aqueous phases.[1]

  • Chromatographic Difficulties: The high polarity of these compounds can lead to poor separation, peak tailing, and co-elution with polar impurities during normal-phase chromatography.[2][3] They may also show poor retention on traditional reversed-phase columns.[2]

  • Water Solubility: Many polar epoxides have significant water solubility, complicating extractions and requiring specialized chromatographic techniques for efficient purification.

Q2: How can I prevent the epoxide ring from opening during work-up and purification?

A2: Preventing ring-opening is critical for maximizing yield and purity. Key strategies include:

  • pH Control: Maintain neutral or slightly basic conditions during aqueous work-ups. Use of a buffered aqueous solution can be beneficial. Avoid strong acids, as they catalyze the hydrolysis of epoxides to diols.

  • Temperature Management: Perform extractions and solvent removal at reduced temperatures to minimize thermal degradation.

  • Choice of Reagents: Use mild bases for neutralization, such as sodium bicarbonate solutions.

  • Stationary Phase Selection: For chromatography, consider using deactivated silica gel or alternative stationary phases like alumina if your epoxide is sensitive to the acidity of standard silica gel. Adding a small percentage of a tertiary amine like triethylamine to the eluent can also help neutralize acidic sites on the silica.

Q3: What chromatographic techniques are best suited for purifying polar epoxides?

A3: The choice of chromatographic technique depends on the specific properties of the epoxide and the impurities.

  • Flash Chromatography (Normal-Phase): This is a common technique, but for highly polar epoxides, it may require highly polar solvent systems (e.g., dichloromethane/methanol or ethyl acetate/methanol).[2]

  • Reversed-Phase Chromatography (RP-HPLC): While less common for very polar compounds due to poor retention, it can be effective for moderately polar epoxides.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for very polar, water-soluble epoxides that are not well-retained in reversed-phase chromatography.[2][3][4] It uses a polar stationary phase with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of water.[2][4]

Troubleshooting Guides

Issue 1: Low Yield or Complete Loss of Product
Potential Cause Troubleshooting Strategy
Epoxide Ring-Opening Maintain neutral pH during work-up; avoid acidic conditions. Use buffered solutions.
Degradation on Silica Gel Deactivate silica gel with a base (e.g., triethylamine) or use an alternative stationary phase like alumina.
Incomplete Extraction For water-soluble epoxides, saturate the aqueous phase with NaCl (brine) to decrease the epoxide's solubility and perform multiple extractions with an appropriate organic solvent.
Volatility Use cold solvents for extraction and perform solvent removal under high vacuum at low temperatures.
Issue 2: Poor Chromatographic Separation (Peak Tailing, Co-elution)
Potential Cause Troubleshooting Strategy
Strong Interaction with Silica Gel Add a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds or a small amount of acetic acid for acidic compounds, to reduce peak tailing.
Inappropriate Solvent System Systematically screen different solvent systems. For highly polar compounds, consider gradients with methanol in dichloromethane or ethyl acetate. For very polar compounds, HILIC is a powerful alternative.[2][3][4]
Column Overloading Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the stationary phase weight.
Poor Column Packing Ensure the column is packed uniformly without any air bubbles or channels.

Quantitative Data

Table 1: Comparison of Purification Methods for Glycidol

Purification MethodPurityYieldAcid ContentReference
Distillation followed by trioctylamine treatment99.7%87.5% (final step)0.04%[5]
Distillation only98.7%43.2% (low boiler removal)1.2%[5]

Table 2: Purity and Yield of Pretomanid Synthesis from (R)-Glycidol

Synthetic RouteOverall YieldFinal Purity (HPLC)Reference
PMBz protecting group40%99.7%[1]
General approach30-40%>99%[1]

Experimental Protocols

Protocol 1: Flash Chromatography of a Polar Epoxide (e.g., a Hydroxylated Glycidyl Ether)

This protocol is a representative example and may require optimization for your specific compound.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and often provides better separation for polar compounds.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Elution:

    • Carefully add the dry-loaded sample to the top of the packed silica gel bed.

    • Begin elution with a non-polar solvent system (e.g., 95:5 ethyl acetate/hexane) and gradually increase the polarity (e.g., to 80:20 ethyl acetate/methanol) to elute the polar epoxide.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Analysis and Work-up:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure at a low temperature.

    • Confirm the purity of the final product using analytical techniques such as NMR and mass spectrometry.

Protocol 2: HILIC Purification of a Highly Polar Epoxide (e.g., a Sugar-Derived Epoxide)

This protocol is a general guideline for HILIC and will require method development.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the initial HILIC mobile phase, ideally the mobile phase itself or a solvent with a high organic content (e.g., 90% acetonitrile in water).

  • Column and System Equilibration:

    • Use a HILIC-specific column (e.g., silica, diol, or amide-based).

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 acetonitrile/water with a buffer like ammonium formate) for an extended period to ensure a stable water layer on the stationary phase.

  • Elution:

    • Inject the sample onto the equilibrated column.

    • Run a gradient of increasing aqueous content (e.g., from 5% to 40% water in acetonitrile over 20-30 minutes) to elute the polar compounds.

    • Monitor the elution using a suitable detector (e.g., UV, ELSD, or MS).

  • Post-Purification:

    • Collect the fractions containing the purified epoxide.

    • Lyophilization is often the preferred method for removing the aqueous/organic mobile phase to isolate the final product.

Visualizations

experimental_workflow cluster_start Start cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis & Isolation crude_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction (Neutral pH) crude_mixture->extraction Quench Reaction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying chromatography Chromatography (Flash or HILIC) drying->chromatography Concentrate analysis Purity Analysis (TLC, NMR, MS) chromatography->analysis Collect Fractions isolation Solvent Removal analysis->isolation Combine Pure Fractions pure_product Pure Polar Epoxide isolation->pure_product

Caption: General experimental workflow for the purification of polar epoxides.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product ring_opening Ring-Opening? start->ring_opening chrom_issue Chromatography Issue? start->chrom_issue extraction_issue Extraction Issue? start->extraction_issue ring_opening->chrom_issue No check_ph Check pH (Maintain Neutral) ring_opening->check_ph Yes chrom_issue->extraction_issue No change_stationary_phase Change Stationary Phase (e.g., Alumina, Deactivated Silica) chrom_issue->change_stationary_phase Yes use_brine Use Brine, Multiple Extractions extraction_issue->use_brine Yes optimize_solvent Optimize Solvent System (Consider HILIC) change_stationary_phase->optimize_solvent

Caption: Troubleshooting logic for purifying polar epoxides.

References

Technical Support Center: Regioselective Ring-Opening of (2-Methyloxiran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the ring-opening of (2-Methyloxiran-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the ring-opening of this compound?

The ring-opening of this compound can yield two primary regioisomers, depending on the reaction conditions. Nucleophilic attack can occur at either the tertiary (C2) or the primary (C3) carbon of the epoxide ring.

  • Attack at the tertiary carbon (C2) results in the formation of a primary alcohol, 2-methyl-1-(nucleophile)-propan-2-ol.

  • Attack at the primary carbon (C3) leads to the formation of a tertiary alcohol, 1-(nucleophile)-2-methyl-propan-2-ol.

Q2: How do reaction conditions (acidic vs. basic) influence the regioselectivity of the ring-opening?

Reaction conditions are a critical factor in determining the site of nucleophilic attack.

  • Under acidic conditions , the epoxide oxygen is protonated, making it a better leaving group. This leads to a transition state with significant carbocationic character at the more substituted tertiary carbon. Consequently, weak nucleophiles will preferentially attack the more substituted (tertiary) carbon.[1][2]

  • Under basic or neutral conditions , the reaction generally follows an SN2 mechanism. Strong, anionic nucleophiles will attack the less sterically hindered primary carbon.[2]

Q3: What is the role of the nucleophile's strength in determining the regioselectivity?

The strength of the nucleophile plays a crucial role in the reaction mechanism and, therefore, the regioselectivity.

  • Strong nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides, sodium azide) typically react under basic or neutral conditions and attack the less sterically hindered primary carbon.[2][3]

  • Weak nucleophiles (e.g., water, alcohols) generally require acid catalysis to open the epoxide ring and will attack the more substituted tertiary carbon, which can better stabilize the partial positive charge in the transition state.[1]

Q4: Can Lewis acids be used to control the regioselectivity?

Yes, Lewis acids can be employed to activate the epoxide and influence the regioselectivity of the ring-opening reaction. By coordinating to the epoxide oxygen, the Lewis acid enhances the electrophilicity of the carbon atoms and can direct the nucleophilic attack. The outcome can depend on the specific Lewis acid, nucleophile, and substrate. For instance, some Lewis acids can promote attack at the more substituted carbon, similar to Brønsted acids.

Troubleshooting Guides

Issue 1: Poor regioselectivity with a mixture of products.

  • Possible Cause: The reaction conditions may not be sufficiently selective for the desired regioisomer.

  • Troubleshooting Steps:

    • Re-evaluate your reaction conditions:

      • To favor attack at the less substituted (primary) carbon , ensure your reaction is running under strictly basic or neutral conditions with a strong, anionic nucleophile. Avoid any acidic impurities.

      • To favor attack at the more substituted (tertiary) carbon , use a weak, neutral nucleophile in the presence of a Brønsted or Lewis acid catalyst.

    • Consider the nucleophile: If you are using a nucleophile of intermediate strength, you may be getting a mixture of products. Consider switching to a more definitively strong or weak nucleophile.

    • Temperature control: Reaction temperature can sometimes influence selectivity. Try running the reaction at a lower temperature to favor the kinetically controlled product.

Issue 2: The reaction is not proceeding to completion.

  • Possible Cause: Insufficient activation of the epoxide or a nucleophile that is too weak for the given conditions.

  • Troubleshooting Steps:

    • For weak nucleophiles: If you are using a weak nucleophile like an alcohol or water, the addition of a catalytic amount of a strong acid (e.g., H₂SO₄, HClO₄) is often necessary to protonate the epoxide and facilitate ring-opening.[4]

    • For strong nucleophiles: If a strong nucleophile is not reacting, there may be steric hindrance issues. While the primary carbon of this compound is accessible, a very bulky nucleophile may still react slowly. In such cases, a moderate increase in reaction temperature may be required.

    • Catalyst deactivation: If using a Lewis acid catalyst, ensure that your reagents and solvent are anhydrous, as water can deactivate many Lewis acids.

Issue 3: Unexpected side products are being formed.

  • Possible Cause: Rearrangement reactions or polymerization, especially under strongly acidic conditions.

  • Troubleshooting Steps:

    • Control the amount of acid: Use only a catalytic amount of acid. Excess acid can lead to the formation of a more stable carbocation, which could undergo rearrangement or elimination.

    • Choice of Lewis acid: Some Lewis acids are known to promote rearrangements more than others. A milder Lewis acid might be a better choice.

    • Polymerization: Epoxides can polymerize under certain conditions. This can often be mitigated by controlling the temperature and the rate of addition of the reagents.

Data Presentation

Table 1: Regioselectivity of the Ring-Opening of 2,2-Disubstituted Epoxides with Sodium Azide under pH Control

Epoxide SubstratepHTemperature (°C)Time (h)Major Product (Attack at)Regioisomeric Ratio (α:β)
2,2-Dimethyloxirane9.510024β-carbon (Primary)100% β
2,2-Dimethyloxirane4.2251α-carbon (Tertiary)>99% α

Data adapted from a study on the ring-opening of 2,2-disubstituted epoxides with sodium azide in water.[1] The α-position corresponds to the more substituted carbon, and the β-position corresponds to the less substituted carbon.

Table 2: General Guide to Regioselectivity in the Ring-Opening of this compound

Reaction ConditionNucleophile TypePredominant Site of AttackExpected Major Product
Basic/NeutralStrong (e.g., RMgX, RLi, NaCN, NaN₃)Less Substituted (Primary)1-(Nucleophile)-2-methyl-propan-2-ol
AcidicWeak (e.g., H₂O, ROH)More Substituted (Tertiary)2-Methyl-1-(nucleophile)-propan-2-ol

Experimental Protocols

Protocol 1: Base-Catalyzed Ring-Opening with an Amine (Attack at the Less Substituted Carbon)

This protocol is a general procedure for the reaction of a 2,2-disubstituted epoxide with an amine, leading to the formation of a β-amino alcohol.

  • Materials:

    • This compound

    • Aniline (or other amine nucleophile)

    • Lithium bromide (LiBr) as a catalyst (optional, can enhance reactivity)

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen), charge a reaction vessel with the amine and a catalytic amount of LiBr (e.g., 1-5 mol%).

    • Heat the mixture to approximately 80 °C.

    • Slowly add this compound to the reaction mixture.

    • After the addition is complete, raise the temperature to 125 °C and stir for several hours, monitoring the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and purify the product by column chromatography or distillation.

Protocol 2: Acid-Catalyzed Ring-Opening with an Alcohol (Attack at the More Substituted Carbon)

This protocol describes the acid-catalyzed ring-opening of a 2,2-disubstituted epoxide with an alcohol.

  • Materials:

    • This compound

    • Methanol (or other alcohol)

    • Sulfuric acid (H₂SO₄) or other strong Brønsted acid (catalytic amount)

  • Procedure:

    • Dissolve this compound in an excess of the alcohol solvent.

    • Cool the solution in an ice bath.

    • Slowly add a catalytic amount of concentrated sulfuric acid.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Quench the reaction by adding a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography or distillation.

Visualizations

Acid_Catalyzed_Ring_Opening Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide H⁺ Transition_State Transition State (Carbocationic Character at C2) Protonated_Epoxide->Transition_State Nucleophile_Weak Weak Nucleophile (e.g., H₂O, ROH) Nucleophile_Weak->Transition_State Attacks C2 Product_A 2-Methyl-1-(nucleophile)propan-2-ol (Major Product) Transition_State->Product_A

Caption: Acid-catalyzed ring-opening pathway.

Base_Catalyzed_Ring_Opening Epoxide This compound Transition_State SN2 Transition State Epoxide->Transition_State Nucleophile_Strong Strong Nucleophile (e.g., RMgX, RO⁻) Nucleophile_Strong->Transition_State Attacks C3 (less hindered) Alkoxide_Intermediate Alkoxide Intermediate Transition_State->Alkoxide_Intermediate Product_B 1-(Nucleophile)-2-methylpropan-2-ol (Major Product) Alkoxide_Intermediate->Product_B Protonation

Caption: Base-catalyzed ring-opening pathway.

Troubleshooting_Logic Start Poor Regioselectivity Check_Conditions Check Reaction Conditions Start->Check_Conditions Desired_Product_A Desired: Attack at C2 (More Substituted) Check_Conditions->Desired_Product_A Desired_Product_B Desired: Attack at C3 (Less Substituted) Check_Conditions->Desired_Product_B Use_Acid Use Weak Nucleophile + Acid Catalyst Desired_Product_A->Use_Acid Use_Base Use Strong Nucleophile + Basic/Neutral Conditions Desired_Product_B->Use_Base Success Improved Regioselectivity Use_Acid->Success Use_Base->Success

Caption: Troubleshooting logic for poor regioselectivity.

References

Preventing polymerization of (2-Methyloxiran-2-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of (2-Methyloxiran-2-yl)methanol to prevent polymerization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Suspected Polymerization of this compound

  • Symptoms:

    • Increased viscosity or solidification of the liquid.

    • Presence of a precipitate or solid mass in the container.

    • Difficulty in dissolving the compound in a solvent where it is typically soluble.

    • Exothermic reaction or unexpected heat generation from the container.

  • Possible Causes:

    • Improper Storage Temperature: Exposure to elevated temperatures can accelerate polymerization.

    • Contamination: Presence of acidic or basic impurities, or other reactive species that can initiate polymerization.

    • Exposure to Air and Moisture: Oxygen and water can potentially initiate or catalyze polymerization reactions.

    • Extended Storage Time: The likelihood of spontaneous polymerization increases with prolonged storage.

  • Troubleshooting Steps:

    • Safety First: Handle the container with caution, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the potential for a runaway reaction if significant heat is being generated.

    • Visual Inspection: Carefully observe the physical state of the material without opening the container if possible. Note any changes in color, clarity, or the presence of solids.

    • Temperature Check: If safe to do so, check the temperature of the container. An elevated temperature is a strong indicator of an ongoing polymerization reaction.

    • Solubility Test: If the material is not fully solidified, attempt to dissolve a small, representative sample in a suitable anhydrous aprotic solvent (e.g., deuterated chloroform for NMR analysis). A significant amount of insoluble material suggests polymerization.

    • Spectroscopic Analysis:

      • FTIR Spectroscopy: Analyze a sample to check for the disappearance or significant reduction of the characteristic epoxide ring absorbance peaks around 915 cm⁻¹ and 831 cm⁻¹.[1] The appearance of a broad hydroxyl (-OH) peak and changes in the C-O stretching region can indicate polyether formation.

      • ¹H NMR Spectroscopy: In a suitable deuterated solvent, the disappearance of the proton signals corresponding to the epoxide ring (typically in the 2.90-3.24 ppm range) and the appearance of broad signals characteristic of a polymer backbone are indicative of polymerization.[2][3][4]

    • Viscosity Measurement: A noticeable increase in viscosity compared to a fresh, unpolymerized sample is a clear sign of polymerization.

  • Corrective Actions:

    • If polymerization is confirmed and extensive, the material should be disposed of according to institutional and local safety regulations for reactive chemical waste.

    • If polymerization is in its early stages, consider using the material immediately if its purity is not critical for the intended application.

    • For future prevention, stringently adhere to the recommended storage conditions outlined in the FAQs below.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To minimize the risk of polymerization, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air and moisture.

  • Container: Use a tightly sealed, clean, and dry container made of a non-reactive material.

  • Light: Protect from light.

Q2: What can initiate the polymerization of this compound?

Polymerization can be initiated by:

  • Heat: Elevated temperatures provide the activation energy for polymerization.

  • Acids and Bases: Strong acids and bases can catalyze the ring-opening of the epoxide, leading to polymerization.

  • Nucleophiles: Certain nucleophiles can initiate anionic ring-opening polymerization.

  • Contaminants: Trace amounts of impurities can act as initiators.

Q3: Can I use a polymerization inhibitor with this compound?

Yes, adding a polymerization inhibitor can significantly extend the shelf life of this compound. Common inhibitors for monomers include:

  • Butylated Hydroxytoluene (BHT): A common free-radical scavenger.

  • Hydroquinone (HQ) and its derivatives (e.g., MEHQ): Effective inhibitors, especially in the presence of oxygen.[5][6]

Q4: What concentration of inhibitor should I use?

The optimal concentration of an inhibitor can vary. However, common starting concentrations used for other monomers are:

  • BHT: Concentrations ranging from 0.01% to 0.5% by weight have been shown to be effective in other resin systems.[7][8][9]

  • Hydroquinone (HQ): A common concentration used for inhibiting various monomers is around 200 ppm.[10]

It is crucial to note that the addition of an inhibitor may affect the performance of this compound in subsequent reactions, and it may need to be removed before use.

Q5: How can I add an inhibitor to my sample of this compound?

  • Calculate the required amount of inhibitor based on the mass of your this compound and the desired final concentration.

  • Under an inert atmosphere, dissolve the calculated amount of inhibitor in a small volume of a suitable anhydrous, aprotic solvent in which both the inhibitor and this compound are soluble.

  • Add the inhibitor solution to the this compound and mix thoroughly to ensure homogeneity.

  • Store the stabilized monomer under the recommended conditions.

Quantitative Data Summary

The following table summarizes key quantitative data for the storage and handling of this compound. Note that some data is based on general knowledge of epoxides and related monomers due to a lack of specific information for this compound.

ParameterRecommended Value/RangeNotes
Storage Temperature 2-8°C (short-term)To minimize kinetic energy and reduce the rate of potential polymerization.
-20°C (long-term)Further reduces the rate of degradation and polymerization.
Inhibitor Concentration
Butylated Hydroxytoluene (BHT)0.01 - 0.5 wt%Based on data for other resin composites.[7][8][9] Optimal concentration depends on desired shelf life and impact on subsequent reactions.
Hydroquinone (HQ)~200 ppmA commonly used concentration for various monomers.[10]
FTIR Absorbance Peaks ~1261 cm⁻¹ (ring breathing)Monitoring the intensity of these peaks can indicate the consumption of the epoxide during polymerization.[1]
~915 cm⁻¹ (asymmetric C-O-C stretch)
~831 cm⁻¹ (symmetric C-O-C stretch)
¹H NMR Chemical Shifts 2.90 - 3.24 ppmSignals corresponding to the protons on the epoxide ring. Disappearance indicates polymerization.[2][3][4]

Experimental Protocols

Protocol 1: Detection of Polymerization using FTIR Spectroscopy

  • Sample Preparation:

    • If the sample is liquid, place a small drop directly onto the ATR crystal of the FTIR spectrometer.

    • If the sample is viscous or solid, press a small amount firmly against the ATR crystal to ensure good contact.

  • Data Acquisition:

    • Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Use a resolution of 4 cm⁻¹ and co-add 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Examine the spectrum for the characteristic epoxide ring peaks at approximately 1261 cm⁻¹, 915 cm⁻¹, and 831 cm⁻¹.[1]

    • Compare the spectrum to a reference spectrum of pure, unpolymerized this compound.

    • A significant decrease in the intensity or the complete absence of these peaks, along with the appearance of a broad O-H stretching band (around 3400 cm⁻¹) and changes in the C-O stretching region (1100-1000 cm⁻¹), indicates polymerization.

Protocol 2: Monitoring Polymerization using ¹H NMR Spectroscopy

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard NMR spectrometer.

  • Data Analysis:

    • Identify the signals corresponding to the protons of the epoxide ring (expected to be in the 2.90 - 3.24 ppm region).[2][3][4]

    • Integrate these signals and compare them to the integration of a non-reactive internal standard or to the methyl group protons of the monomer itself if it is not involved in the polymerization.

    • A decrease in the relative integration of the epoxide proton signals indicates the consumption of the monomer and thus, polymerization. The appearance of broad signals in the aliphatic region is also characteristic of polymer formation.

Protocol 3: Assessing Polymerization via Viscosity Measurement

  • Equipment: Use a viscometer suitable for the expected viscosity range of your sample (e.g., a rotational viscometer or a simple flow cup for a qualitative assessment).

  • Sample Preparation:

    • Ensure the sample is free of air bubbles.

    • Bring the sample to a consistent, controlled temperature, as viscosity is highly temperature-dependent.

  • Measurement:

    • Follow the instrument manufacturer's instructions to measure the viscosity of the this compound sample.

  • Data Analysis:

    • Compare the measured viscosity to that of a fresh, unpolymerized sample of this compound measured under the same conditions.

    • A significant increase in viscosity is a direct indication of polymerization.

Visualization

Polymerization_Prevention Monomer This compound (Liquid Monomer) Polymer Polymerization (Solid/Viscous Polymer) Monomer->Polymer Polymerization Detection Detection Methods Polymer->Detection Identified by Storage Proper Storage Conditions Storage->Monomer Maintains Stability Inhibitors Addition of Inhibitors (e.g., BHT, HQ) Inhibitors->Monomer Maintains Stability Initiators Initiation Factors Initiators->Polymer Heat Heat Heat->Initiators Contaminants Contaminants (Acids, Bases) Contaminants->Initiators AirMoisture Air & Moisture AirMoisture->Initiators Time Extended Storage Time->Initiators Prevention Preventive Measures Prevention->Storage Implement Prevention->Inhibitors Implement FTIR FTIR Spectroscopy Detection->FTIR NMR NMR Spectroscopy Detection->NMR Viscosity Viscosity Measurement Detection->Viscosity

Caption: Factors leading to polymerization and preventive/detection measures.

References

Technical Support Center: Scale-Up of (2-Methyloxiran-2-yl)methanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of (2-Methyloxiran-2-yl)methanol synthesis. Our aim is to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, presented in a question-and-answer format.

Issue 1: Low Reaction Yield

Q: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and how can I troubleshoot this?

A: Low yield upon scale-up is a common challenge and can be attributed to several factors. A systematic approach to identifying the root cause is essential.

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer between reactants, resulting in localized "hot spots" or areas of low reactant concentration.

    • Solution: Increase the stirring speed and consider using a more efficient impeller design suitable for the reactor geometry. For very large vessels, multiple impellers at different heights may be necessary.

  • Poor Temperature Control: The exothermic nature of epoxidation reactions can lead to temperature gradients within a large reactor, affecting reaction kinetics and promoting side reactions.

    • Solution: Ensure your cooling system is adequate for the larger scale. Employ a cascaded temperature control system and monitor the internal reaction temperature at multiple points.

  • Impure Reagents: The quality of starting materials, such as 2-methylallyl alcohol and the oxidizing agent (e.g., m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide), is critical. Impurities can interfere with the catalyst or the reaction itself.

    • Solution: Use reagents of high purity and ensure they have been stored correctly to prevent degradation.

  • Catalyst Deactivation: The catalyst, if used, may deactivate over time due to poisoning by impurities or thermal degradation.

    • Solution: Ensure the catalyst is compatible with all reaction components and byproducts. Consider a higher catalyst loading or a more robust catalyst system for larger-scale reactions.

Issue 2: Formation of Impurities and Byproducts

Q: I am observing a significant amount of byproducts in my scaled-up reaction, which complicates purification. How can I minimize their formation?

A: Byproduct formation is often exacerbated at a larger scale. The primary byproducts in the synthesis of this compound are typically diols (from epoxide ring-opening) and aldehydes.

  • Epoxide Ring-Opening: The presence of water or other nucleophiles can lead to the hydrolysis of the epoxide ring, forming 2-methylpropane-1,2,3-triol.

    • Solution: Use anhydrous solvents and reagents. If water is a byproduct of the reaction (e.g., when using hydrogen peroxide), its removal or the use of a water-scavenging agent may be necessary.

  • Over-oxidation: The alcohol group of this compound can be oxidized to an aldehyde.

    • Solution: Carefully control the stoichiometry of the oxidizing agent and monitor the reaction progress to avoid prolonged exposure of the product to the oxidant.

  • Solvent Effects: The choice of solvent can influence the reaction pathway and the formation of byproducts.

    • Solution: Aprotic solvents are generally preferred for epoxidation reactions to minimize ring-opening. The polarity of the solvent can also affect the reaction rate and selectivity.

Issue 3: Difficult Purification

Q: The purification of this compound is proving difficult at a larger scale. What strategies can I employ for effective purification?

A: this compound is a polar compound, which can make its separation from other polar impurities and byproducts challenging.

  • Distillation: Vacuum distillation is a common method for purifying epoxides. However, thermal instability can be a concern.

    • Solution: Use a high-efficiency distillation column and maintain the lowest possible pot temperature under a deep vacuum to minimize thermal degradation.

  • Chromatography: While effective at a small scale, column chromatography can be expensive and time-consuming for large quantities.

    • Solution: Consider flash chromatography with a carefully selected solvent system. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of specialized stationary phases (e.g., amine-functionalized silica) can be effective.

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities.

    • Solution: A well-chosen solvent system can selectively extract byproducts. For example, a nonpolar solvent might remove nonpolar impurities, leaving the desired product in the aqueous or polar organic phase.

Issue 4: Thermal Runaway

Q: I am concerned about the risk of a thermal runaway during the scale-up of this exothermic reaction. What are the best practices for prevention and control?

A: Thermal runaway is a serious safety hazard in exothermic reactions like epoxidation.[1]

  • Controlled Reagent Addition: Adding the oxidizing agent slowly and in a controlled manner is crucial.

    • Solution: Use a dosing pump for the controlled addition of the oxidant. The addition rate should be linked to the real-time temperature of the reaction mixture.

  • Adequate Cooling Capacity: The reactor's cooling system must be able to handle the heat generated by the reaction at the intended scale.

    • Solution: Perform calorimetric studies at a smaller scale to determine the heat of reaction and ensure the cooling capacity of the large-scale reactor is sufficient.

  • Emergency Preparedness: Have a clear plan in place to handle a thermal runaway.

    • Solution: This should include an emergency quenching procedure (e.g., rapid addition of a cold, inert solvent) and an evacuation plan.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the epoxidation of 2-methylallyl alcohol?

A1: The optimal temperature will depend on the specific oxidizing agent and catalyst used. However, for many epoxidation reactions, a temperature range of 0-25°C is a good starting point. Lower temperatures generally favor higher selectivity towards the epoxide and minimize the formation of ring-opening byproducts.

Q2: How does the choice of solvent impact the reaction?

A2: The solvent plays a critical role in epoxidation reactions. Aprotic solvents like dichloromethane or ethyl acetate are often preferred to minimize the formation of diol byproducts from ring-opening. The polarity of the solvent can also influence the reaction rate.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring the disappearance of the starting material (2-methylallyl alcohol) and the formation of the product (this compound) and any byproducts. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative monitoring.

Q4: Can I use hydrogen peroxide as the oxidizing agent for this synthesis?

A4: Yes, hydrogen peroxide can be used as an oxidizing agent, often in the presence of a catalyst such as a titanium silicalite or a tungsten-based catalyst. This is a "greener" alternative to peroxy acids like mCPBA, as the only byproduct is water. However, the reaction conditions, including pH and temperature, must be carefully controlled to achieve good results.

Q5: What are the main safety precautions to consider when working with epoxides?

A5: Epoxides should be handled with care as they are potentially reactive and can be irritants. Good ventilation is essential, and appropriate personal protective equipment (gloves, safety glasses) should always be worn. Due to the exothermic nature of their synthesis, the risk of thermal runaway should always be considered and mitigated.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Selectivity

Temperature (°C)Substrate Conversion (%)Epoxide Yield (%)Diol Byproduct (%)
085805
25988513
50>997525

Note: Data is representative and may vary based on specific reaction conditions.

Table 2: Influence of Catalyst Loading on Reaction Time

Catalyst Loading (mol%)Time to >95% Conversion (hours)
112
2.55
52

Note: Data is representative and may vary based on the specific catalyst and other reaction parameters.

Table 3: Impact of Solvent on Product Distribution

SolventEpoxide Selectivity (%)Diol Byproduct (%)
Dichloromethane955
Methanol7030
Acetonitrile8812

Note: Data is representative and may vary based on specific reaction conditions.

Experimental Protocols

Generalized Protocol for Kilogram-Scale Synthesis of this compound

Disclaimer: This is a generalized protocol and should be optimized for your specific equipment and safety procedures. A thorough risk assessment should be conducted before proceeding.

Materials:

  • 2-Methylallyl alcohol (1.0 kg, 13.87 mol)

  • meta-Chloroperoxybenzoic acid (mCPBA, 77% max, 3.1 kg, ~13.87 mol)

  • Dichloromethane (DCM), anhydrous (20 L)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

  • Circulating chiller/heater

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the 20 L reactor with 2-methylallyl alcohol (1.0 kg) and anhydrous dichloromethane (10 L). Begin stirring and cool the reactor contents to 0°C using the circulating chiller.

  • mCPBA Solution Preparation: In a separate container, dissolve the mCPBA (3.1 kg) in anhydrous dichloromethane (10 L).

  • Controlled Addition: Slowly add the mCPBA solution to the reactor via the addition funnel over a period of 4-6 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC. Continue stirring at 0-5°C until the starting material is consumed (typically 2-4 hours after the addition is complete).

  • Quenching: Slowly add saturated aqueous sodium sulfite solution to the reaction mixture to quench the excess peroxide. The temperature should be kept below 10°C during this addition.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a large separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 2 L).

    • Wash with brine (1 x 2 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage charge_reactants Charge Reactor: - 2-Methylallyl alcohol - Dichloromethane cool Cool to 0°C charge_reactants->cool add_oxidant Controlled Addition of mCPBA (Maintain T < 5°C) cool->add_oxidant prepare_oxidant Prepare mCPBA solution prepare_oxidant->add_oxidant monitor Monitor Reaction Progress (TLC/GC) add_oxidant->monitor quench Quench with Na2SO3 monitor->quench warm Warm to Room Temperature quench->warm extract Wash with: - NaHCO3 (aq) - Brine warm->extract dry Dry with Na2SO4 extract->dry filter Filter dry->filter concentrate Concentrate (Rotovap) filter->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield mixing Inadequate Mixing low_yield->mixing temp Poor Temperature Control low_yield->temp reagents Impure Reagents low_yield->reagents catalyst Catalyst Deactivation low_yield->catalyst optimize_stirring Optimize Stirring mixing->optimize_stirring improve_cooling Improve Cooling System temp->improve_cooling use_pure_reagents Use High-Purity Reagents reagents->use_pure_reagents select_robust_catalyst Select Robust Catalyst catalyst->select_robust_catalyst

Caption: Troubleshooting logic for addressing low reaction yield.

thermal_runaway_prevention cluster_prevention Prevention Strategies cluster_control Control Measures thermal_runaway Thermal Runaway Risk controlled_addition Controlled Reagent Addition thermal_runaway->controlled_addition adequate_cooling Adequate Cooling Capacity thermal_runaway->adequate_cooling calorimetry Perform Calorimetry Studies thermal_runaway->calorimetry evacuation_plan Evacuation Plan thermal_runaway->evacuation_plan emergency_quench Emergency Quenching Plan controlled_addition->emergency_quench adequate_cooling->emergency_quench calorimetry->adequate_cooling

Caption: Strategies for the prevention and control of thermal runaway.

References

Byproduct formation in the synthesis of 2-methylglycidol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-methylglycidol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2-methylglycidol via epoxidation of 2-methylallyl alcohol?

A1: The primary byproducts encountered during the epoxidation of 2-methylallyl alcohol to form 2-methylglycidol are:

  • 2-Methyl-1,2-propanediol: Formed by the hydrolysis of the epoxide ring of 2-methylglycidol. This is more prevalent in the presence of water and acidic conditions.

  • Oligomers/Polymers: Resulting from the ring-opening of the epoxide by another molecule of 2-methylglycidol (either the alcohol or the epoxide end). This is often promoted by elevated temperatures and the presence of catalysts.

  • Carboxylic Acid Byproducts: When using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), the corresponding carboxylic acid (meta-chlorobenzoic acid) is a stoichiometric byproduct.

  • Unreacted Starting Material: Incomplete conversion will leave unreacted 2-methylallyl alcohol.

Q2: How can I minimize the formation of 2-methyl-1,2-propanediol?

A2: To minimize the formation of the diol byproduct, it is crucial to control the reaction conditions to prevent hydrolysis of the epoxide ring. Key strategies include:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize the presence of water.

  • Neutral or Basic pH: Avoid acidic conditions, which catalyze the hydrolysis of epoxides. If an acidic reagent is used, consider adding a buffering agent.

  • Controlled Work-up: During the reaction work-up, use neutral or slightly basic aqueous solutions for washing and extraction to prevent acid-catalyzed ring-opening.

Q3: What causes the formation of high molecular weight oligomers, and how can I prevent it?

A3: Oligomerization is typically caused by the nucleophilic attack of the hydroxyl group of one 2-methylglycidol molecule on the epoxide ring of another. This process can be accelerated by:

  • High Temperatures: Running the reaction at elevated temperatures can promote oligomerization. It is advisable to maintain the recommended reaction temperature.

  • High Concentration: Higher concentrations of the product can increase the likelihood of intermolecular reactions.

  • Catalyst Choice: Some catalysts may promote ring-opening and oligomerization more than others.

To prevent oligomerization, maintain strict temperature control, use appropriate concentrations, and choose a selective epoxidation catalyst.

Q4: How do I remove the carboxylic acid byproduct after using a peroxy acid oxidant?

A4: The carboxylic acid byproduct (e.g., m-chlorobenzoic acid from m-CPBA) can typically be removed during the work-up procedure. A common method is to wash the organic layer with a basic aqueous solution, such as sodium bicarbonate or sodium carbonate. This will convert the carboxylic acid into its water-soluble salt, which will then partition into the aqueous layer.

Troubleshooting Guides

Issue 1: Low Yield of 2-Methylglycidol
Possible Cause Suggested Solution
Incomplete Reaction - Extend the reaction time. - Increase the equivalents of the oxidizing agent. - Check the quality and activity of the catalyst and oxidant.
Product Degradation - Maintain strict temperature control throughout the reaction and work-up. - Avoid prolonged exposure to acidic or basic conditions.
Loss during Work-up - 2-Methylglycidol has some water solubility. Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers. - Use a continuous extraction method if significant loss to the aqueous phase is suspected.
Issue 2: High Levels of 2-Methyl-1,2-propanediol Detected
Possible Cause Suggested Solution
Presence of Water in Reagents/Solvents - Use freshly dried solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.
Acidic Reaction or Work-up Conditions - Buffer the reaction mixture if an acidic oxidant is used. - Use neutral or mildly basic aqueous solutions (e.g., brine, dilute sodium bicarbonate) for all washing and extraction steps.
Hydrolysis of Product during Purification - If using distillation, ensure the apparatus is dry and consider adding a non-volatile base to the distillation pot. - For chromatographic purification, use neutral or deactivated silica gel.
Issue 3: Presence of High Molecular Weight Byproducts (Oligomers)
Possible Cause Suggested Solution
Excessive Reaction Temperature - Carefully monitor and control the internal reaction temperature. Use an ice bath for exothermic reactions.
High Product Concentration - Consider running the reaction at a lower concentration.
Inappropriate Catalyst - Research and select a catalyst known for high selectivity in the epoxidation of allylic alcohols.

Data Presentation

Table 1: Representative Byproduct Profile under Different Reaction Conditions

Condition 2-Methylglycidol (%) 2-Methyl-1,2-propanediol (%) Oligomers (%) Unreacted 2-Methylallyl Alcohol (%)
Standard (Anhydrous, Neutral pH) 85537
Acidic pH (e.g., pH 4-5) 6025510
Presence of Water (5% v/v) 7015411
Elevated Temperature (20°C above optimal) 758107

Note: These are representative values and actual results may vary depending on the specific reaction protocol and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylglycidol via m-CPBA Epoxidation

Materials:

  • 2-Methylallyl alcohol

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-methylallyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in anhydrous DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of 2-methylallyl alcohol over 1-2 hours, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for an additional 4-6 hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: GC-MS Analysis of 2-Methylglycidol Reaction Mixture

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)

Sample Preparation:

  • Take an aliquot (e.g., 100 µL) of the crude reaction mixture.

  • Dilute with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Add an internal standard (e.g., dodecane) of a known concentration for quantitative analysis.

  • Transfer the sample to a GC vial.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 230 °C

    • Hold at 230 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-300

Data Analysis:

  • Identify the peaks corresponding to 2-methylallyl alcohol, 2-methylglycidol, 2-methyl-1,2-propanediol, and any other byproducts by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the relative amounts of each component by integrating the peak areas and normalizing against the internal standard.

Visualizations

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions 2-Methylallyl Alcohol 2-Methylallyl Alcohol 2-Methylglycidol 2-Methylglycidol 2-Methylallyl Alcohol->2-Methylglycidol Epoxidation Oxidant (e.g., m-CPBA) Oxidant (e.g., m-CPBA) Oxidant (e.g., m-CPBA)->2-Methylglycidol Carboxylic Acid Carboxylic Acid Oxidant (e.g., m-CPBA)->Carboxylic Acid Reduction 2-Methyl-1,2-propanediol 2-Methyl-1,2-propanediol 2-Methylglycidol->2-Methyl-1,2-propanediol Hydrolysis (H2O, H+) Oligomers Oligomers 2-Methylglycidol->Oligomers Ring-opening Polymerization

Caption: Byproduct formation pathways in 2-methylglycidol synthesis.

Troubleshooting_Workflow start Problem with Synthesis low_yield Low Yield? start->low_yield high_diol High Diol Content? low_yield->high_diol No check_reagents Check Reagent Quality & Reaction Time low_yield->check_reagents Yes high_oligomers High Oligomer Content? high_diol->high_oligomers No check_conditions Verify Anhydrous & Neutral Conditions high_diol->check_conditions Yes check_temp Verify Temperature Control high_oligomers->check_temp Yes end Optimized Synthesis high_oligomers->end No check_reagents->end check_conditions->end check_temp->end

Caption: Troubleshooting workflow for 2-methylglycidol synthesis.

Technical Support Center: Enhancing Stereoselectivity of Reactions with Chiral (2-Methyloxiran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral (2-Methyloxiran-2-yl)methanol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the stereoselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stereoselectivity of ring-opening reactions of chiral this compound?

A1: The stereochemical outcome of ring-opening reactions is primarily influenced by the reaction mechanism, which is dictated by the nature of the nucleophile and the reaction conditions.

  • Under basic or neutral conditions (strong nucleophiles): The reaction typically proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. For this compound, this would be the methylene carbon (C3). This attack occurs from the backside, leading to an inversion of configuration at the site of attack.

  • Under acidic conditions (weak nucleophiles): The reaction mechanism has more SN1 character. The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom (C2), which can better stabilize the partial positive charge in the transition state.[1]

Q2: How can I favor nucleophilic attack at the tertiary carbon (C2) of this compound?

A2: To promote attack at the more substituted C2 position, acidic conditions are generally required. The use of a Brønsted or Lewis acid catalyst will protonate or coordinate to the epoxide oxygen, facilitating ring-opening with a preference for attack at the tertiary center due to electronic effects stabilizing the transition state.

Q3: What role do chiral catalysts play in enhancing the stereoselectivity of reactions with this compound?

A3: Chiral catalysts, such as metal-salen complexes (e.g., Cr(salen) or Co(salen)), can be employed to achieve kinetic resolution of racemic epoxides or to catalyze the asymmetric ring-opening of meso-epoxides.[2][3] In the context of a single enantiomer of this compound, a chiral catalyst can help to control the facial selectivity of the nucleophilic attack, leading to a higher diastereomeric excess in the product. The catalyst can create a chiral environment around the epoxide, sterically directing the incoming nucleophile.

Q4: Can the hydroxyl group of this compound direct the stereochemical outcome of the reaction?

A4: Yes, the hydroxyl group can act as a directing group. In the presence of certain reagents, particularly metal catalysts, the hydroxyl group can coordinate to the metal center, creating a rigid transition state. This intramolecular coordination can influence the regioselectivity and stereoselectivity of the nucleophilic attack on the epoxide ring. This is a common strategy in substrate-directed reactions.[4]

Q5: Are there enzymatic methods to improve the stereoselectivity of reactions involving this substrate?

A5: Lipases are commonly used for the kinetic resolution of racemic alcohols and their derivatives.[5] While not a direct ring-opening, enzymatic acylation of the primary alcohol of racemic this compound could be a viable strategy to separate the enantiomers, providing access to the desired chiral starting material in high enantiomeric purity.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with chiral this compound and provides systematic steps for resolution.

Issue 1: Poor Diastereoselectivity in Ring-Opening Reactions
Potential Cause Troubleshooting Steps
Incorrect Reaction Conditions 1. Verify pH: Ensure the reaction is being run under the appropriate acidic or basic conditions to favor the desired mechanistic pathway (SN1-like vs. SN2). 2. Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy, which typically leads to the desired stereoisomer.
Nucleophile Choice 1. Hard vs. Soft Nucleophiles: The nature of the nucleophile can influence regioselectivity. Consider if a harder or softer nucleophile might favor attack at the desired carbon. 2. Steric Hindrance: A bulkier nucleophile may exhibit higher selectivity for the less hindered carbon.
Solvent Effects 1. Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states. Experiment with a range of solvents (e.g., polar aprotic like THF or DMF, nonpolar like toluene, or protic like isopropanol) to find the optimal conditions.
Catalyst Inefficiency 1. Catalyst Loading: Optimize the catalyst loading. Too little may result in a slow and unselective reaction, while too much can sometimes lead to side reactions. 2. Catalyst Activation/Deactivation: Ensure the catalyst is properly activated and that there are no impurities in the reaction mixture that could be deactivating it (e.g., water for moisture-sensitive catalysts).
Issue 2: Low Enantiomeric Excess (for reactions starting with racemic or enantioenriched material)
Potential Cause Troubleshooting Steps
Ineffective Kinetic Resolution 1. Choice of Chiral Catalyst/Ligand: The enantioselectivity is highly dependent on the chiral catalyst or ligand used. Screen a variety of chiral ligands to find the one that provides the best discrimination between the enantiomers of the substrate. 2. Reaction Conversion: In a kinetic resolution, the enantiomeric excess of the recovered starting material and the product are dependent on the reaction conversion. Monitor the reaction progress and stop it at the optimal point to maximize the ee of the desired compound.
Racemization 1. Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can sometimes lead to racemization of the product or starting material. 2. Work-up and Purification: Ensure that the work-up and purification conditions are mild to avoid epimerization. For example, using buffered solutions or deactivating silica gel with triethylamine before chromatography can be beneficial.

Data Presentation

Table 1: Enantioselective Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Methyl Ketones to Yield 2,2-Disubstituted Terminal Epoxides [6]

EntryKetone SubstrateCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Acetophenone512>9997
24'-Methoxyacetophenone5129896
34'-Chloroacetophenone2.5489496
42'-Naphtyl methyl ketone1969595
53-Acetylpyridine5249192

Reactions performed in THF at room temperature with 1.2 equivalents of dimethyloxosulfonium methylide.

Table 2: Kinetic Resolution of Racemic 2,3-Epoxy-4-hydroxy-cyclopentanol using a Chiral Sharpless Complex [7]

EntryTime (days)Conversion (%)ee of Recovered Epoxide (%)
113460
234696

Reaction of racemic epoxyalcohol with (+)-DET Sharpless complex in CH₂Cl₂ at -20 °C.

Experimental Protocols

Protocol 1: Stereospecific Synthesis of (-)-(R)-2-Methyl-5-(2-methyloxiran-2-yl)pentan-2-ol[5]

This protocol describes the synthesis of a chiral epoxy alcohol, which is a derivative of this compound, starting from the corresponding diol.

Materials:

  • (R)-2,6-Dimethylheptane-1,2,6-triol

  • Lithium diisopropylamide (LDA)

  • Tosyl chloride (TsCl)

  • Dry Tetrahydrofuran (THF)

  • Saturated NH₄Cl solution

  • Diethyl ether

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve (R)-2,6-dimethylheptane-1,2,6-triol in dry THF and cool the solution to -10 °C.

  • Slowly add a solution of LDA in THF to the cooled solution.

  • After stirring for 30 minutes, add a solution of tosyl chloride in THF dropwise.

  • Maintain the reaction at -10 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by pouring it into a mixture of saturated NH₄Cl solution and crushed ice.

  • Extract the aqueous layer with diethyl ether (2 x 200 mL).

  • Combine the organic phases and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate, gradient from 9:1 to 1:1) to afford the pure epoxy alcohol.

Protocol 2: Asymmetric Ring-Opening of a meso-Epoxide using a Chiral Cr(salen) Catalyst[2]

This protocol provides a general method for the enantioselective ring-opening of a meso-epoxide, which can be adapted for diastereoselective reactions with chiral epoxides like this compound.

Materials:

  • meso-Epoxide (e.g., cyclohexene oxide)

  • Chiral (salen)Cr(III)Cl complex

  • Trimethylsilyl azide (TMSN₃)

  • Dry diethyl ether

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral (salen)Cr(III)Cl catalyst in dry diethyl ether.

  • Add the meso-epoxide to the catalyst solution.

  • Cool the mixture to 0 °C.

  • Add trimethylsilyl azide dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., by adding a few drops of water).

  • Dilute the reaction mixture with ether and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Mandatory Visualizations

Troubleshooting_Stereoselectivity start Poor Stereoselectivity Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Evaluate Reagents start->check_reagents sub_conditions1 Temperature too high? check_conditions->sub_conditions1 sub_conditions2 Incorrect solvent? check_conditions->sub_conditions2 sub_conditions3 Sub-optimal pH? check_conditions->sub_conditions3 sub_reagents1 Nucleophile choice? check_reagents->sub_reagents1 sub_reagents2 Catalyst issue? check_reagents->sub_reagents2 solution_temp Lower reaction temperature sub_conditions1->solution_temp solution_solvent Screen different solvents sub_conditions2->solution_solvent solution_ph Adjust pH for desired mechanism sub_conditions3->solution_ph solution_nucleophile Consider nucleophile sterics/electronics sub_reagents1->solution_nucleophile solution_catalyst Optimize catalyst loading / Screen catalysts sub_reagents2->solution_catalyst

Caption: A logical workflow for troubleshooting poor stereoselectivity.

Ring_Opening_Pathways cluster_acidic Acidic Conditions (Weak Nucleophile) cluster_basic Basic/Neutral Conditions (Strong Nucleophile) start This compound protonation Protonation of Epoxide Oxygen start->protonation attack_c3 Nucleophilic Attack at C3 (primary carbon) start->attack_c3 attack_c2 Nucleophilic Attack at C2 (tertiary carbon) protonation->attack_c2 Favored product_a Product A (SN1-like) attack_c2->product_a product_b Product B (SN2) attack_c3->product_b

Caption: Mechanistic pathways for epoxide ring-opening.

References

Technical Support Center: Overcoming Catalyst Deactivation in Epoxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming catalyst deactivation during epoxide reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during experiments, offering potential causes and actionable solutions in a question-and-answer format.

Frequently Asked Questions

Q1: My epoxide reaction yield has significantly decreased over several runs with the same catalyst batch. What are the likely causes?

A gradual decline in catalyst activity, leading to lower yields, is a common issue known as catalyst deactivation. The primary causes can be categorized into three main types: chemical, thermal, and mechanical deactivation.[1]

  • Chemical Deactivation:

    • Poisoning: Impurities in the feedstock or reaction medium can strongly adsorb to the active sites of the catalyst, rendering them inactive.[2] Common poisons in epoxidation reactions include sulfur, phosphorus, and heavy metal compounds.[2]

    • Fouling/Coking: The deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface can block active sites and pores.[3][4] This is particularly prevalent in reactions involving hydrocarbons at elevated temperatures.

  • Thermal Deactivation (Sintering):

    • High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger ones. This process, known as sintering, leads to a decrease in the active surface area and, consequently, a drop in catalytic activity.[5]

  • Mechanical Deactivation:

    • Attrition: The physical breakdown of the catalyst particles due to mechanical stress, especially in stirred tank or fluidized bed reactors, can lead to the loss of active material.

Q2: How can I determine the specific cause of my catalyst's deactivation?

A systematic characterization of the spent catalyst is crucial to identify the root cause of deactivation. Several analytical techniques can provide valuable insights:

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore volume of the catalyst. A significant decrease in surface area compared to the fresh catalyst often indicates sintering or pore blockage due to fouling.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can identify the elemental composition on the catalyst surface, helping to detect the presence of poisons.

  • Temperature-Programmed Techniques (TPD/TPO/TPR):

    • Temperature-Programmed Desorption (TPD): Can be used to study the strength of adsorption of species on the catalyst surface, providing information about potential poisons.

    • Temperature-Programmed Oxidation (TPO): Used to quantify the amount and nature of carbonaceous deposits (coke) on the catalyst.

    • Temperature-Programmed Reduction (TPR): Characterizes the reducibility of metal oxide catalysts and can indicate changes in the metal-support interaction or the oxidation state of the active metal.[6][7][8][9][10]

  • X-ray Diffraction (XRD): Provides information on the crystalline structure of the catalyst. An increase in the crystallite size of the active phase is a clear indication of sintering.[11]

Q3: What are the general strategies for regenerating a deactivated catalyst?

The appropriate regeneration method depends on the cause of deactivation:

  • Calcination: An effective method for removing coke deposits. The catalyst is heated in a controlled atmosphere (e.g., air or a mixture of oxygen and an inert gas) to burn off the carbonaceous material.[1][12]

  • Solvent Washing: Used to remove soluble organic foulants or some poisons from the catalyst surface. The choice of solvent is critical and depends on the nature of the deposit.[13]

  • Chemical Treatment: In some cases, a mild chemical treatment can be used to remove specific poisons or to redisperse sintered metal particles. For example, washing with a dilute hydrogen peroxide solution has been shown to be effective for regenerating TS-1 catalysts.[1]

Data Presentation

The following tables summarize quantitative data on catalyst deactivation and regeneration in common epoxide reactions.

Table 1: Deactivation and Regeneration of TS-1/SiO₂ Catalyst in Propylene Epoxidation

Catalyst StateH₂O₂ Conversion (%)Propylene Oxide Selectivity (%)Reference
Fresh99~93[1]
Deactivated (after 81h)94~93[1]
Regenerated (H₂O₂/methanol wash at 100°C)Activity Restored~93[1]

Table 2: Coke Deposition on Zeolite Catalysts

Zeolite TypeReaction ConditionsCoke Deposition Rate (mg/gcat)Reference
ZSM-5Glycerol Dehydration0.102[14]
Ni/HYNaphthalene HydrogenationHigh (unquantified)[15]

Table 3: Common Catalyst Poisons in Epoxidation and Their Effects

PoisonCatalyst TypeEffect on PerformanceReference
Sulfur CompoundsMetal Catalysts (e.g., Ag, Pd)Strong and often irreversible deactivation by blocking active sites.[2]
Phosphorus CompoundsRh-based catalystsStrong deactivating impact.[16]
Heavy Metals (e.g., Lead)Metal CatalystsDeactivation by alloying with the active metal or blocking the surface.[2]
Carbon MonoxideMetal CatalystsCan act as a reversible inhibitor by competing for active sites.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments related to catalyst characterization and regeneration.

Protocol 1: Catalyst Characterization by Temperature-Programmed Reduction (TPR)

  • Sample Preparation: Place approximately 50 mg of the catalyst sample in a quartz reactor.

  • Pre-treatment/Degassing: Heat the sample under a flow of an inert gas (e.g., Argon or Helium) to a specific temperature (e.g., 350°C) and hold for a defined period (e.g., 30 minutes) to remove adsorbed water and other volatile impurities.[8]

  • Cooling: Cool the sample to room temperature under the inert gas flow.

  • Reduction: Switch the gas flow to a reducing gas mixture (e.g., 5-10% H₂ in Ar) at a constant flow rate (e.g., 50 cm³/min).[8][9]

  • Temperature Programming: Heat the sample at a linear rate (e.g., 5-10°C/min) to a final temperature (e.g., 850°C).[8]

  • Data Acquisition: Continuously monitor the hydrogen concentration in the effluent gas stream using a thermal conductivity detector (TCD). The consumption of hydrogen is recorded as a function of temperature.[8]

Protocol 2: Catalyst Regeneration by Calcination

  • Sample Loading: Place the deactivated catalyst in a suitable reactor or furnace that allows for controlled gas flow and temperature programming.

  • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen) to remove any residual reactants or solvents.

  • Heating Ramp: Heat the catalyst under the inert gas flow to the desired calcination temperature. The heating rate should be controlled to avoid thermal shock to the catalyst.

  • Oxidative Treatment: Once at the target temperature (e.g., 550-850°C), introduce a controlled flow of an oxidizing gas, typically air or a diluted oxygen mixture.[18][19]

  • Isothermal Hold: Maintain the catalyst at the calcination temperature for a specific duration (e.g., 2-4 hours) to ensure complete removal of coke.

  • Cooling: After the calcination period, switch back to an inert gas flow and cool the catalyst down to room temperature.

Protocol 3: Catalyst Regeneration by Solvent Washing

  • Solvent Selection: Choose a solvent in which the foulants or byproducts are soluble but the catalyst itself is not. Common solvents for removing organic deposits include toluene, acetone, or methanol.[13]

  • Washing Procedure:

    • Slurry Washing: Suspend the deactivated catalyst in the chosen solvent in a flask and stir for a defined period at a specific temperature (e.g., room temperature or slightly elevated).

    • Soxhlet Extraction: For more efficient removal of strongly adsorbed species, a Soxhlet extraction apparatus can be used.

  • Separation: Separate the catalyst from the solvent by filtration or centrifugation.

  • Rinsing: Rinse the catalyst with fresh solvent to remove any residual dissolved impurities.

  • Drying: Dry the catalyst in an oven at a suitable temperature (e.g., 100-120°C) to remove the solvent completely.

Visualizations

Troubleshooting Workflow for Catalyst Deactivation

Troubleshooting Workflow for Catalyst Deactivation start Decreased Reaction Performance (Yield/Selectivity) check_conditions Verify Reaction Conditions (Temp, Pressure, Flow Rates) start->check_conditions conditions_ok Conditions OK? check_conditions->conditions_ok characterize Characterize Spent Catalyst conditions_ok->characterize Yes adjust_conditions Adjust Conditions & Re-run conditions_ok->adjust_conditions No bet BET Analysis characterize->bet xps XPS Analysis characterize->xps tpd_tpo TPD/TPO Analysis characterize->tpd_tpo xrd XRD Analysis characterize->xrd sintering Sintering Identified (Decreased Surface Area, Increased Crystallite Size) bet->sintering fouling Fouling/Coking Identified (Pore Blockage, Carbon Deposits) bet->fouling poisoning Poisoning Identified (Presence of Contaminants) xps->poisoning tpd_tpo->fouling xrd->sintering regenerate_sinter Regeneration: - Controlled Oxidation/Reduction - Re-dispersion sintering->regenerate_sinter optimize_conditions Optimize Reaction Conditions (Lower Temperature) sintering->optimize_conditions regenerate_foul Regeneration: - Calcination - Solvent Washing fouling->regenerate_foul purify_feed Purify Feedstock fouling->purify_feed regenerate_poison Regeneration: - Solvent Washing - Chemical Treatment poisoning->regenerate_poison poisoning->purify_feed end Improved Catalyst Performance regenerate_sinter->end regenerate_foul->end regenerate_poison->end optimize_conditions->end purify_feed->end adjust_conditions->start

Caption: A step-by-step guide to diagnosing and addressing catalyst deactivation.

Mechanisms of Catalyst Deactivation

Mechanisms of Catalyst Deactivation deactivation Catalyst Deactivation chemical Chemical Deactivation deactivation->chemical thermal Thermal Deactivation deactivation->thermal mechanical Mechanical Deactivation deactivation->mechanical poisoning Poisoning (e.g., Sulfur, Heavy Metals) chemical->poisoning fouling Fouling/Coking (Carbon Deposition) chemical->fouling sintering Sintering (Particle Agglomeration) thermal->sintering attrition Attrition (Physical Breakdown) mechanical->attrition

References

Technical Support Center: Purification of (2-Methyloxiran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (2-Methyloxiran-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from this compound.

Troubleshooting Flowchart

This flowchart outlines a general workflow for identifying and resolving purity issues with this compound.

PurificationTroubleshooting cluster_start Initial Assessment cluster_identification Impurity Identification cluster_purification Purification Method Selection cluster_validation Validation cluster_end Outcome Start Start with Impure This compound Purity_Analysis Analyze Purity (GC-MS, qNMR) Start->Purity_Analysis Identify_Impurities Identify Impurities Purity_Analysis->Identify_Impurities Distillation Fractional Vacuum Distillation Identify_Impurities->Distillation Volatile Impurities (Different B.P.) Chromatography Column Chromatography Identify_Impurities->Chromatography Polar/Non-polar Impurities Recrystallization Low-Temperature Recrystallization Identify_Impurities->Recrystallization Low Melting Solid with suitable solvent End_Reevaluate Re-evaluate Method or Combine Methods Identify_Impurities->End_Reevaluate Post_Purification_Analysis Analyze Purity of Purified Product Distillation->Post_Purification_Analysis Chromatography->Post_Purification_Analysis Recrystallization->Post_Purification_Analysis Check_Purity Purity Meets Specification? Post_Purification_Analysis->Check_Purity Check_Purity->Identify_Impurities No End_Success Purification Successful Check_Purity->End_Success Yes

Caption: Troubleshooting workflow for the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities in commercial this compound?

A1: Common impurities can originate from the synthetic route and subsequent workup procedures. While a definitive list is dependent on the specific manufacturing process, potential impurities may include:

  • Starting Materials: Unreacted starting materials such as isoprene monoxide or 2-methyl-2-propen-1-ol.

  • Byproducts of Epoxidation: If a peroxy acid is used for epoxidation, corresponding carboxylic acids (e.g., acetic acid, propionic acid) can be present.

  • Solvents: Residual solvents used during the reaction or purification steps.

  • Ring-Opened Products: Diols resulting from the hydrolysis of the epoxide ring, especially if exposed to acidic or basic conditions in the presence of water.

  • Oligomers/Polymers: Small polymers formed by the reaction of the epoxide with the alcohol functionality of another molecule.

Q2: My GC-MS analysis shows several unknown peaks. How can I identify them?

A2: Identifying unknown impurities is a critical step in developing a purification strategy.

  • Mass Spectral Libraries: Compare the mass spectra of the unknown peaks with commercial libraries (e.g., NIST).

  • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data to determine the elemental composition of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity, 1H and 13C NMR can provide structural information.

  • Review of Synthetic Route: Consider the starting materials, reagents, and potential side reactions of the synthesis to hypothesize the structures of potential impurities.

Q3: I am observing a low yield after purification by distillation. What could be the cause?

A3: Low yield during distillation can be attributed to several factors. Refer to the table below for potential causes and solutions.

Potential CauseTroubleshooting Steps
Product Loss in Fractions Optimize the fractional distillation parameters, such as the reflux ratio and the number of theoretical plates in the column, to achieve a better separation between the product and impurities.
Thermal Decomposition This compound may be sensitive to high temperatures. Employ fractional vacuum distillation to lower the boiling point and minimize thermal degradation.
Azeotrope Formation The product may form an azeotrope with a solvent or impurity, making separation by simple distillation difficult. Consider using a different purification technique or an entrainer in the distillation.
Incomplete Condensation Ensure the condenser is adequately cooled to prevent loss of the volatile product.

Q4: Can I use column chromatography to purify this compound? What are the recommended conditions?

A4: Yes, column chromatography can be an effective method for purifying polar compounds like this compound.

ParameterRecommendation
Stationary Phase Silica gel is a common choice for polar compounds. For highly polar or basic impurities that cause streaking on silica, alumina (neutral or basic) may be a better alternative.[1] Reverse-phase C18 columns can also be used, particularly for preparative HPLC.
Mobile Phase (Eluent) A gradient of non-polar to polar solvents is typically used. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
Detection If the impurities are not UV-active, techniques like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be coupled with the chromatography system.

Q5: Is recrystallization a suitable method for purifying this compound? It is a liquid at room temperature.

A5: While this compound is a liquid at room temperature, low-temperature recrystallization can be a viable option if a suitable solvent is found.

  • Solvent Selection: The ideal solvent should dissolve the compound well at or near room temperature but poorly at low temperatures (e.g., in a dry ice/acetone bath). The impurities should ideally remain soluble at low temperatures.

  • Procedure: Dissolve the compound in a minimal amount of the chosen solvent. Slowly cool the solution in a controlled manner to induce crystallization. The crystals can then be isolated by cold filtration.

  • Challenges: Oiling out, where the compound separates as a liquid instead of forming crystals, can be an issue. This can sometimes be overcome by using a more dilute solution or a different solvent system.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is suitable for removing volatile impurities with different boiling points from this compound. A similar procedure has been described for the purification of glycidol, a related compound.[2]

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the impure this compound. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect the first fraction, which will contain lower-boiling impurities.

    • Monitor the temperature at the head of the column. A stable temperature reading indicates the distillation of a pure component. Collect the main fraction containing the purified this compound.

    • Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or qNMR.

Protocol 2: Preparative Column Chromatography

This protocol is designed for the separation of this compound from less volatile or more polar/non-polar impurities.

  • Stationary Phase Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the initial eluent and load it onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC or GC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both identifying and quantifying volatile impurities.[3][4][5]

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol).

  • GC Column Selection: Use a column with a stationary phase appropriate for the separation of polar compounds (e.g., a DB-624 or equivalent).

  • GC Method Parameters:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal decomposition.

    • Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to elute all components.

    • Carrier Gas: Use an inert gas like helium or hydrogen.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) is typically used.

    • Mass Range: Scan a mass range that will encompass the molecular weights of the product and potential impurities.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.[6]

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total area (area percent). For more accurate quantification, use an internal or external standard.

Quantitative Data Summary

The following table provides a hypothetical example of purity data before and after purification. Actual results will vary depending on the initial purity and the purification method used.

ImpurityPurity Before Purification (Area % by GC-MS)Purity After Fractional Vacuum Distillation (Area % by GC-MS)Purity After Column Chromatography (Area % by GC-MS)
This compound95.0>99.5>99.8
Starting Material A2.5<0.1Not Detected
Byproduct B1.50.2Not Detected
Solvent C1.0<0.2<0.1

Note: This data is for illustrative purposes only.

References

Validation & Comparative

Comparative study of (2-Methyloxiran-2-yl)methanol versus glycidol in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that influences the efficiency, selectivity, and safety of a synthetic route. This guide provides a comparative study of two structurally related epoxides: (2-Methyloxiran-2-yl)methanol and glycidol. While both molecules contain a reactive oxirane ring and a primary alcohol, the presence of a methyl group on the epoxide of this compound introduces significant differences in their chemical behavior and synthetic applications.

Physicochemical and Safety Profiles

A fundamental comparison begins with the intrinsic properties and safety considerations of each compound. Glycidol is a well-characterized, widely used reagent, whereas this compound is a more specialized building block.

PropertyThis compoundGlycidol
Molecular Formula C₄H₈O₂C₃H₆O₂
Molecular Weight 88.11 g/mol [1]74.08 g/mol [2]
CAS Number 872-30-0[1]556-52-5[2]
Appearance Not specified, likely a liquidColorless, slightly viscous liquid[2]
Boiling Point 141.8 °C167 °C (decomposes)[3]
Melting Point Not specified-54 °C[3]
Solubility in Water Not specifiedMiscible[3]
Key Safety Hazards Combustible liquid, Harmful if swallowed or in contact with skin, Causes skin and serious eye irritation, Toxic if inhaled.[1]Probably carcinogenic to humans, May cause genetic defects and damage fertility, Toxic if inhaled, Causes skin and eye irritation.

Reactivity and Regioselectivity in Synthesis

The primary functional group of both molecules is the strained three-membered epoxide ring, which is susceptible to nucleophilic attack. However, the substitution pattern of the epoxide dictates the regioselectivity of the ring-opening reaction, a crucial aspect in the synthesis of complex molecules like pharmaceuticals.

Glycidol , being a 1,2-disubstituted epoxide, undergoes nucleophilic ring-opening reactions that are sensitive to the reaction conditions.[4]

  • Basic or Nucleophilic Conditions: Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered primary carbon (C3) via an SN2 mechanism. This leads to the formation of a secondary alcohol.

  • Acidic Conditions: In the presence of an acid catalyst, the reaction can proceed through a mechanism with partial SN1 character. The nucleophile may attack the more substituted secondary carbon (C2), which can better stabilize a partial positive charge. This results in the formation of a primary alcohol.

This compound , on the other hand, possesses a trisubstituted (tertiary) epoxide. This structural feature significantly influences its reactivity.

  • Basic or Nucleophilic Conditions: The SN2 attack at the tertiary carbon is highly disfavored due to steric hindrance. Therefore, nucleophilic attack will predominantly occur at the primary carbon (C3).

  • Acidic Conditions: Under acidic conditions, the reaction is likely to proceed via an SN1-like mechanism, where the positive charge is stabilized by the tertiary carbon. This would lead to the nucleophile attacking the tertiary carbon.

This difference in regioselectivity is a key determinant in the choice between these two synthons. For instance, in the synthesis of β-amino alcohols, a common structural motif in pharmaceuticals like beta-blockers, the desired product often arises from the nucleophilic attack of an amine on the epoxide ring.[5][6]

Application in the Synthesis of Beta-Blockers: A Case Study

The synthesis of beta-blockers, such as metoprolol, serves as an excellent case study to illustrate the application of these epoxides. The common synthetic route involves the reaction of a substituted phenol with an epoxide, followed by the ring-opening of the resulting glycidyl ether with an amine.[7][8][9][10][11]

While numerous protocols exist for the synthesis of metoprolol and its analogues using glycidol derivatives (often via epichlorohydrin),[7][8][9][10][11] specific examples utilizing this compound are less common in the literature. This is likely due to the specific substitution pattern required for the final drug structure. However, we can outline a general, well-established protocol for metoprolol synthesis using a glycidol-derived intermediate and discuss the hypothetical implications of using a this compound-derived intermediate.

Experimental Protocol: Synthesis of Metoprolol from 4-(2-methoxyethyl)phenol and Epichlorohydrin

This two-step synthesis first involves the formation of a glycidyl ether intermediate, which is then reacted with isopropylamine.

Step 1: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

  • Materials: 4-(2-methoxyethyl)phenol, epichlorohydrin, sodium hydroxide, water.

  • Procedure:

    • Dissolve 4-(2-methoxyethyl)phenol in an aqueous solution of sodium hydroxide.

    • Add epichlorohydrin to the reaction mixture.

    • Stir the reaction at a controlled temperature (e.g., 40-45°C) for several hours.[7]

    • After the reaction is complete, separate the organic and aqueous phases.

    • Wash the organic phase with water.

    • Remove residual water and solvent under vacuum to yield the crude epoxide intermediate.

Step 2: Synthesis of Metoprolol

  • Materials: 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, isopropylamine.

  • Procedure:

    • To the crude epoxide from Step 1, slowly add isopropylamine while maintaining a low temperature (e.g., 10-25°C).[7]

    • After the addition is complete, heat the reaction mixture (e.g., to 50-55°C) and maintain for several hours.[7]

    • Remove excess isopropylamine by distillation.

    • The resulting metoprolol base can be further purified by crystallization.

  • Expected Yield: 88-89% with a purity of over 99% can be achieved for the metoprolol base.[7]

Logical Flow of Metoprolol Synthesis

metoprolol_synthesis cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring-Opening phenol 4-(2-methoxyethyl)phenol react1 Reaction phenol->react1 epichlorohydrin Epichlorohydrin epichlorohydrin->react1 naoh NaOH (aq) naoh->react1 epoxide 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane react1->epoxide react2 Reaction epoxide->react2 isopropylamine Isopropylamine isopropylamine->react2 metoprolol Metoprolol react2->metoprolol

Caption: Synthetic pathway for metoprolol.

Comparative Reactivity in a Hypothetical Scenario

If a synthesis were to proceed with a this compound-derived intermediate, the ring-opening step with isopropylamine would be expected to occur at the primary carbon due to the significant steric hindrance at the tertiary carbon of the epoxide. This would lead to a different regioisomer compared to the product obtained from the glycidol derivative under certain acidic conditions, highlighting the importance of the choice of epoxide for achieving the desired molecular architecture.

Visualization of Reaction Mechanisms

The differing regioselectivity of the ring-opening reactions is a central theme in the comparison of these two molecules. The following diagrams illustrate the nucleophilic attack on both epoxides under basic/nucleophilic conditions.

Ring-Opening of Glycidol

glycidol_ring_opening glycidol Glycidol product Ring-Opened Product (Attack at less substituted carbon) glycidol->product Sɴ2 attack nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: Nucleophilic ring-opening of glycidol.

Ring-Opening of this compound

methyloxiran_ring_opening methyloxiran This compound product Ring-Opened Product (Attack at less substituted carbon) methyloxiran->product Sɴ2 attack nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: Nucleophilic ring-opening of the substituted epoxide.

Conclusion

The choice between this compound and glycidol in a synthetic strategy is not arbitrary but a decision with significant implications for the outcome of the reaction.

  • Glycidol is a versatile and widely documented building block. Its reactivity and regioselectivity are well-understood and can be controlled by the choice of reaction conditions. It is a go-to reagent for the synthesis of many pharmaceuticals where a 1-substituted-3-amino-2-propanol backbone is required.

  • This compound , with its tertiary epoxide, offers a different regiochemical outcome in ring-opening reactions. While less documented in the synthesis of mainstream pharmaceuticals like beta-blockers, it presents opportunities for the synthesis of unique molecular architectures where substitution at the tertiary carbon is desired in the final product.

For researchers and drug development professionals, a thorough understanding of the principles of epoxide chemistry is paramount. While glycidol remains a workhorse in the synthesis of many established drugs, the more specialized nature of this compound may offer advantages in the development of new chemical entities with distinct structural features. The selection should be guided by the desired regiochemistry of the final product and the overall synthetic strategy.

References

Validating the Purity of (2-Methyloxiran-2-yl)methanol: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive overview of the validation of (2-Methyloxiran-2-yl)methanol purity using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and highly sensitive analytical technique. We will delve into a detailed experimental protocol, compare its performance with alternative methods, and present supporting data to aid in the selection of the most appropriate analytical strategy.

This compound, a key chiral building block in the synthesis of various pharmaceutical compounds, demands rigorous purity assessment to control for unwanted side reactions and ensure the stereochemical integrity of the final product. GC-MS is particularly well-suited for the analysis of this and other volatile and semi-volatile small polar molecules.[1][2]

GC-MS: A Powerful Tool for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This synergy allows for the effective separation of this compound from potential impurities, followed by their identification and quantification based on their unique mass spectra.

Identifying Potential Impurities

The purity of this compound can be compromised by byproducts from its synthesis or degradation products. A common synthesis route for similar epoxides like glycidol involves the epoxidation of an corresponding allyl alcohol.[3][4][5] Based on this and known impurities in similar commercial products, potential impurities in this compound may include:

  • Unreacted starting materials: Such as the precursor alcohol.

  • Solvents used in synthesis and purification.

  • Byproducts of the epoxidation reaction: Including diols formed by the opening of the epoxide ring.

  • Oligomers: Such as diglycidyl ethers, which have been noted as impurities in commercial glycidol.[2][3]

  • Isomers and related compounds.

Comparative Analysis: GC-MS vs. Alternative Methods

While GC-MS is a leading technique for this application, other methods can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, required sensitivity, and available instrumentation.

Analytical Method Principle Advantages Disadvantages Ideal for Detecting
GC-MS Separation based on volatility and polarity, detection by mass-to-charge ratio.High sensitivity and specificity, excellent for volatile and semi-volatile compounds, provides structural information for impurity identification.[1][2]May require derivatization for very polar compounds, not suitable for non-volatile or thermally labile molecules.Volatile organic impurities, synthesis byproducts, isomers.
HPLC-UV/MS Separation based on polarity, detection by UV absorbance or mass-to-charge ratio.Suitable for a wide range of compounds, including non-volatile and thermally labile ones, can be coupled with various detectors.[6]Lower resolution for volatile compounds compared to capillary GC, may have higher detection limits than GC-MS for certain analytes.Non-volatile impurities, oligomers, degradation products.
¹H NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides detailed structural information, can quantify impurities without the need for a specific reference standard for each impurity.Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret, may not separate signals from structurally similar impurities.Residual solvents, major impurities with distinct proton signals.
Titration Chemical reaction with a standardized solution.Simple, inexpensive, and accurate for quantifying specific functional groups.Not suitable for identifying unknown impurities, lacks specificity.Acidic or basic impurities.
Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the analysis of small polar epoxides using different analytical techniques, based on data from studies on similar compounds like glycidol and its derivatives.

Parameter GC-MS HPLC-MS ¹H NMR
Limit of Detection (LOD) 0.0014 µg/mL[7][8]0.5 ng/mL[6]~0.1% (molar)
Limit of Quantitation (LOQ) 0.0045 µg/mL[7][8]1 ng/mL[6]~0.3% (molar)
Linearity (R²) >0.999[7][8]>0.99>0.99
Precision (RSD) <15%<15%<5%
Recovery 95.0% to 112.5%[7][8]Typically 80-120%Not applicable

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general framework for the validation of this compound purity. Method optimization and validation are crucial for specific applications.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Accurately weigh a sample of the this compound to be tested and dissolve it in the same solvent to a final concentration of approximately 1 mg/mL.

  • Internal Standard (Optional but Recommended): To improve quantitative accuracy, add a suitable internal standard (a compound not present in the sample with similar chemical properties and a different retention time) to all standard and sample solutions at a fixed concentration.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A polar capillary column is recommended for this polar analyte, such as a DB-WAX or similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 230 °C.

    • Hold: 5 minutes at 230 °C.

  • Transfer Line Temperature: 240 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Data Analysis
  • Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time and comparison of its mass spectrum with a reference spectrum.

  • Impurity Identification: Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. Determine the concentration of this compound in the sample solution from the calibration curve. The purity is calculated as the percentage of the main component relative to the total area of all detected peaks (area percent normalization) or by using the calibration curve for absolute quantification.

Visualizing the Workflow and Logic

To better illustrate the processes involved in this analysis, the following diagrams created using Graphviz are provided.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Test Sample SampleSol Sample Solution Sample->SampleSol Standard Reference Standard StandardSol Standard Solutions Standard->StandardSol Solvent Solvent Solvent->SampleSol Solvent->StandardSol InternalStd Internal Standard InternalStd->SampleSol InternalStd->StandardSol Injection Injection SampleSol->Injection StandardSol->Injection GC_Separation GC Separation Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Detection->MassSpectra Identification Peak Identification Chromatogram->Identification MassSpectra->Identification Quantification Quantification Identification->Quantification PurityReport Purity Report Quantification->PurityReport

GC-MS analysis workflow for purity validation.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_criteria Selection Criteria cluster_outcomes Primary Application Start Purity Assessment of this compound Volatility Volatile Impurities? Start->Volatility GCMS GC-MS ThermalStability Thermally Stable? GCMS->ThermalStability GCMS_Outcome Ideal for volatile byproducts & solvents GCMS->GCMS_Outcome HPLC HPLC-UV/MS Sensitivity High Sensitivity Required? HPLC->Sensitivity HPLC_Outcome Good for non-volatile degradants & oligomers HPLC->HPLC_Outcome NMR NMR StructuralInfo Structural Info Needed? NMR->StructuralInfo NMR_Outcome Excellent for structural elucidation & quantification of major impurities NMR->NMR_Outcome Volatility->GCMS Yes Volatility->HPLC No

Decision logic for selecting an analytical method.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and reliability of research and drug development processes. GC-MS stands out as a highly effective method for this purpose, offering excellent sensitivity and specificity for volatile and semi-volatile impurities. By understanding the principles of GC-MS, considering potential impurities, and comparing its performance with alternative techniques such as HPLC and NMR, researchers can confidently select and implement the most suitable analytical strategy for their specific needs, thereby ensuring the integrity of their scientific endeavors.

References

A Comparative Guide to Catalytic Systems for the Synthesis of (2-Methyloxiran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral epoxides is a cornerstone of modern organic chemistry, providing essential building blocks for the pharmaceutical and fine chemical industries. Among these, (2-Methyloxiran-2-yl)methanol, a key intermediate, demands efficient and stereoselective synthetic routes. This guide offers an objective comparison of various catalytic systems for the synthesis of this valuable compound from 2-methyl-2-propen-1-ol (methallyl alcohol), supported by experimental data and detailed protocols.

At a Glance: Performance of Catalytic Systems

The selection of a catalytic system for the epoxidation of 2-methyl-2-propen-1-ol is a critical decision that influences yield, stereoselectivity, and overall process efficiency. Below is a summary of key performance indicators for several prominent catalytic methods.

Catalytic SystemCatalystOxidantSolventYield (%)Enantiomeric Excess (e.e., %)Reaction Time (h)Catalyst Loading (mol%)
Sharpless Asymmetric Epoxidation Ti(OiPr)₄ / D-(-)-DIPTt-BuOOHCH₂Cl₂79>95205-10
Vanadium-Catalyzed Epoxidation V(O)(acac)₂t-BuOOHToluene18-95Variable24+Not specified
Methyltrioxorhenium (MTO)-Catalyzed Epoxidation MTOH₂O₂Dichloromethane>90Not applicable (achiral)Not specifiedNot specified
Enzymatic Epoxidation (Lipase) Immobilized Lipase (e.g., Novozym 435)H₂O₂Chloroform75-99Variable (Kinetic Resolution)121.7% (w/w)

In-Depth Analysis of Catalytic Systems

Sharpless Asymmetric Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a renowned and highly reliable method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols.[1][2] This method utilizes a titanium tetra(isopropoxide) catalyst in conjunction with a chiral tartrate ester, such as diethyl tartrate (DET) or diisopropyl tartrate (DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[1] The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation.[2]

Key Advantages:

  • High Enantioselectivity: Consistently delivers high enantiomeric excess, often exceeding 90%.[3]

  • Predictable Stereochemistry: The facial selectivity of the epoxidation is reliably predicted by the chirality of the tartrate ligand used.

  • Broad Substrate Scope: Effective for a wide range of primary and secondary allylic alcohols.[4]

Limitations:

  • Substrate Requirement: The presence of an allylic alcohol functionality is essential for the reaction's success.

Vanadium-Catalyzed Epoxidation

Vanadium-based catalysts, such as vanadyl acetylacetonate (VO(acac)₂), are effective for the epoxidation of allylic alcohols.[5][6] These systems are particularly noted for their high selectivity for the syn diastereomer in the epoxidation of cyclic allylic alcohols.[5] The reaction typically employs an alkyl hydroperoxide, like tert-butyl hydroperoxide (TBHP), as the oxidant.[6] While highly effective for certain substrates, the enantioselectivity can be variable and is an active area of research, with new chiral ligands being developed to improve performance.[7][8] For some substituted allylic alcohols, yields ranging from 18% to 95% have been reported.[9]

Key Advantages:

  • High Syn Selectivity: Excellent for achieving syn-diastereoselectivity in cyclic systems.[5]

  • Catalytic Efficiency: Vanadium complexes are efficient catalysts for this transformation.

Limitations:

  • Variable Enantioselectivity: Achieving high enantioselectivity often requires the development of specialized chiral ligands.

  • Reaction Times: Can require longer reaction times compared to other systems.[9]

Methyltrioxorhenium (MTO)-Catalyzed Epoxidation

Methyltrioxorhenium (MTO) is a highly versatile and efficient catalyst for a broad range of oxidation reactions, including the epoxidation of alkenes.[10][11] It can effectively catalyze the epoxidation of homoallylic alcohols to the corresponding 3,4-epoxy alcohols in excellent yields using aqueous hydrogen peroxide as the oxidant.[12] The addition of a nitrogen-based ligand, such as pyridine or pyrazole, can further enhance the catalyst's stability and performance.[10] While MTO is a powerful catalyst, it does not inherently provide enantioselectivity for the epoxidation of prochiral alkenes.

Key Advantages:

  • High Activity: MTO is a highly active catalyst, often requiring low catalyst loadings.

  • Use of Hydrogen Peroxide: Employs environmentally benign hydrogen peroxide as the oxidant.

  • Excellent Yields: Can provide high yields of the epoxide product.[12]

Limitations:

  • Achiral: This system is not suitable for asymmetric epoxidation without the use of chiral additives.

Enzymatic Epoxidation

Biocatalytic approaches, employing enzymes such as lipases and peroxidases, offer a green and highly selective alternative for epoxidation reactions.[13] Lipases, for instance, can catalyze the in-situ formation of a peroxy acid from a carboxylic acid and hydrogen peroxide, which then acts as the epoxidizing agent. This method is often used for the kinetic resolution of racemic alcohols, yielding one enantiomer of the epoxide and the unreacted enantiomer of the starting alcohol in high enantiomeric purity. Chloroperoxidase is another enzyme that can catalyze epoxidation reactions with high enantioselectivity and yield.[14]

Key Advantages:

  • High Selectivity: Enzymes can exhibit excellent chemo-, regio-, and enantioselectivity.

  • Mild Reaction Conditions: Enzymatic reactions are typically performed under mild temperature and pH conditions.

  • Environmentally Benign: Utilizes green oxidants like hydrogen peroxide and operates in aqueous or solvent-free systems.

Limitations:

  • Substrate Specificity: Enzymes can have a narrow substrate scope.

  • Kinetic Resolution: In many cases, the maximum theoretical yield for one enantiomer is 50% in a kinetic resolution process.

Experimental Protocols

Sharpless Asymmetric Epoxidation of 2-Methyl-2-propen-1-ol

Materials:

  • 2-Methyl-2-propen-1-ol (methallyl alcohol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

  • tert-Butyl hydroperoxide (t-BuOOH) in a non-aqueous solvent

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4Å Molecular sieves, powdered

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and powdered 4Å molecular sieves.

  • The flask is cooled to -20 °C in a cooling bath.

  • D-(-)-Diisopropyl tartrate is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.

  • 2-Methyl-2-propen-1-ol is then added to the reaction mixture.

  • A solution of tert-butyl hydroperoxide is added dropwise, maintaining the internal temperature below -15 °C.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with a saturated aqueous solution of ferrous sulfate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

General Procedure for Vanadium-Catalyzed Epoxidation

Materials:

  • 2-Methyl-2-propen-1-ol

  • Vanadyl acetylacetonate (VO(acac)₂)

  • tert-Butyl hydroperoxide (t-BuOOH)

  • Toluene, anhydrous

Procedure:

  • To a solution of 2-methyl-2-propen-1-ol in anhydrous toluene is added a catalytic amount of VO(acac)₂.

  • The mixture is stirred at room temperature, and tert-butyl hydroperoxide is added dropwise.

  • The reaction is stirred at the appropriate temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with an aqueous solution of sodium sulfite.

  • The layers are separated, and the aqueous layer is extracted with an appropriate organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Visualizing the Synthetic Workflow

The general workflow for the synthesis of this compound via catalytic epoxidation can be visualized as a series of sequential steps, from starting materials to the final purified product.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_substrate 2-Methyl-2-propen-1-ol reaction Epoxidation Reaction start_substrate->reaction start_catalyst Catalyst System start_catalyst->reaction start_oxidant Oxidant start_oxidant->reaction quench Quenching reaction->quench extraction Extraction quench->extraction purification Purification extraction->purification product This compound purification->product

Caption: General workflow for the catalytic epoxidation of 2-methyl-2-propen-1-ol.

This diagram illustrates the logical progression from the initial reactants through the catalytic reaction, subsequent workup, and purification to obtain the final product, this compound. Each stage represents a critical phase in the synthesis, highlighting the systematic approach required for successful execution.

References

Spectroscopic comparison of (R)- and (S)-enantiomers of (2-Methyloxiran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Guide to Differentiating (R)- and (S)-(2-Methyloxiran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of the (R)- and (S)-enantiomers of (2-Methyloxiran-2-yl)methanol. While these molecules are chemically identical in achiral environments, this guide details the specialized techniques required to distinguish them, offering insights into their stereochemical characterization.

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral setting. Consequently, standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will not differentiate between the (R)- and (S)-enantiomers of this compound.[1][2] The spectra obtained for the (R)-enantiomer will be superimposable with those of the (S)-enantiomer. Differentiation is only possible when introducing a chiral auxiliary or using a spectroscopic method that is sensitive to chirality.

Spectroscopic Data in Achiral vs. Chiral Environments

In standard (achiral) spectroscopic measurements, no distinction can be made between the enantiomers.

Table 1: Predicted Spectroscopic Data for (R)- and (S)-(2-Methyloxiran-2-yl)methanol in an Achiral Environment

Spectroscopic Technique(R)-(2-Methyloxiran-2-yl)methanol(S)-(2-Methyloxiran-2-yl)methanol
¹H NMR (CDCl₃) Identical SpectraIdentical Spectra
    δ (ppm) for -CH₃~1.4~1.4
    δ (ppm) for -CH₂ (oxirane)~2.6 (d), ~2.8 (d)~2.6 (d), ~2.8 (d)
    δ (ppm) for -CH₂OH~3.5 (d), ~3.7 (d)~3.5 (d), ~3.7 (d)
    δ (ppm) for -OHVariableVariable
¹³C NMR (CDCl₃) Identical SpectraIdentical Spectra
    δ (ppm) for -CH₃~18~18
    δ (ppm) for -C- (quat.)~57~57
    δ (ppm) for -CH₂ (oxirane)~48~48
    δ (ppm) for -CH₂OH~65~65
IR Spectroscopy (cm⁻¹) Identical SpectraIdentical Spectra
    O-H stretch~3400 (broad)~3400 (broad)
    C-H stretch~2900-3000~2900-3000
    C-O stretch (epoxide)~850-950~850-950
Mass Spectrometry (m/z) Identical SpectraIdentical Spectra
    Molecular Ion [M]⁺88.0588.05

To distinguish between the enantiomers, chiroptical spectroscopic methods or the use of chiral resolving agents in conventional spectroscopy is necessary.

Advanced Spectroscopic Techniques for Enantiomeric Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

This is a widely used method to resolve the signals of enantiomers.[3][4] A chiral lanthanide shift reagent, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), is added to the sample.[5][6] The chiral reagent forms diastereomeric complexes with the (R)- and (S)-enantiomers. These diastereomeric complexes are not mirror images and, therefore, have different NMR spectra, leading to the separation of signals for the two enantiomers.[7][8]

Table 2: Hypothetical ¹H NMR Data for a Racemic Mixture of this compound with a Chiral Shift Reagent

ProtonChemical Shift (δ, ppm) without Chiral Shift ReagentChemical Shift (δ, ppm) with Chiral Shift Reagent
-CH₃ 1.4 (s)(R)-enantiomer: 1.55 (s)(S)-enantiomer: 1.60 (s)
-CH₂- (oxirane, proton A) 2.6 (d)(R)-enantiomer: 2.85 (d)(S)-enantiomer: 2.92 (d)
-CH₂- (oxirane, proton B) 2.8 (d)(R)-enantiomer: 3.05 (d)(S)-enantiomer: 3.15 (d)
-CH₂OH (proton A) 3.5 (d)(R)-enantiomer: 3.80 (d)(S)-enantiomer: 3.90 (d)
-CH₂OH (proton B) 3.7 (d)(R)-enantiomer: 4.00 (d)(S)-enantiomer: 4.12 (d)

Note: The exact chemical shifts and the degree of separation will depend on the concentration of the chiral shift reagent and the specific enantiomer.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[9][10] Enantiomers produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign), while their standard IR spectra are identical.[10] This technique provides an unambiguous distinction between the enantiomers and can be used to determine their absolute configuration by comparing experimental spectra with theoretical calculations.[9][11]

Table 3: Expected Vibrational Circular Dichroism (VCD) Response

Wavenumber (cm⁻¹)(R)-(2-Methyloxiran-2-yl)methanol ΔA (x 10⁻⁵)(S)-(2-Methyloxiran-2-yl)methanol ΔA (x 10⁻⁵)
~2980 (C-H stretch)PositiveNegative
~1450 (CH₂ bend)NegativePositive
~1050 (C-O stretch)PositiveNegative

Note: The signs are hypothetical and serve to illustrate the mirror-image relationship.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD is the counterpart to VCD in the ultraviolet-visible region of the electromagnetic spectrum.[12][13] It measures the differential absorption of left and right circularly polarized light by chiral molecules in the vicinity of electronic absorptions. The ECD spectra of the (R)- and (S)-enantiomers will be mirror images of each other.[12]

Table 4: Expected Electronic Circular Dichroism (ECD) Response

Wavelength (nm)(R)-(2-Methyloxiran-2-yl)methanol Δε (M⁻¹cm⁻¹)(S)-(2-Methyloxiran-2-yl)methanol Δε (M⁻¹cm⁻¹)
~210+0.5-0.5
~190-1.2+1.2

Note: The signs and wavelengths are hypothetical and serve to illustrate the mirror-image relationship.

Experimental Protocols

NMR Spectroscopy with a Chiral Shift Reagent

Objective: To resolve the proton signals of (R)- and (S)-(2-Methyloxiran-2-yl)methanol in a racemic or enantiomerically enriched mixture.

Materials:

  • Sample of this compound

  • Deuterated chloroform (CDCl₃)

  • Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)₃)

  • NMR tubes

  • Micropipette

Procedure:

  • Prepare a stock solution of the this compound sample in CDCl₃ (e.g., 10 mg in 0.7 mL).

  • Acquire a standard ¹H NMR spectrum of this solution.

  • Prepare a stock solution of the chiral shift reagent (e.g., Eu(hfc)₃) in CDCl₃.

  • Add a small, measured aliquot of the chiral shift reagent solution to the NMR tube containing the analyte.

  • Gently mix the solution and acquire another ¹H NMR spectrum.

  • Repeat step 4, incrementally adding the chiral shift reagent and acquiring a spectrum after each addition, until a sufficient separation of the signals for the two enantiomers is observed.

  • Integrate the separated signals to determine the enantiomeric ratio.

Visualizations

Spectroscopic_Comparison_Workflow cluster_achiral Standard (Achiral) Spectroscopy cluster_chiral Chiral-Specific Spectroscopy achiral_nmr ¹H & ¹³C NMR result_achiral Identical, Superimposable Spectra for (R) and (S) achiral_nmr->result_achiral achiral_ir IR Spectroscopy achiral_ir->result_achiral achiral_ms Mass Spectrometry achiral_ms->result_achiral chiral_nmr NMR with Chiral Shift Reagent result_chiral Distinct Spectra for (R) and (S) Enantiomers chiral_nmr->result_chiral vcd VCD Spectroscopy vcd->result_chiral ecd ECD Spectroscopy ecd->result_chiral start Sample of This compound (R/S Mixture) start->achiral_nmr start->achiral_ir start->achiral_ms start->chiral_nmr start->vcd start->ecd

Caption: Workflow for the spectroscopic comparison of enantiomers.

Chiral_NMR_Workflow cluster_sample_prep Sample Preparation cluster_titration Titration with Chiral Shift Reagent dissolve Dissolve Analyte in CDCl₃ initial_spectrum Acquire Initial ¹H NMR Spectrum dissolve->initial_spectrum add_reagent Add Aliquot of Eu(hfc)₃ Solution initial_spectrum->add_reagent acquire_spectrum Acquire ¹H NMR Spectrum add_reagent->acquire_spectrum check_separation Check for Signal Separation acquire_spectrum->check_separation check_separation->add_reagent  Insufficient  Separation analysis Integrate Separated Signals to Determine Enantiomeric Ratio check_separation->analysis Sufficient Separation  

Caption: Experimental workflow for NMR analysis with a chiral shift reagent.

References

A Comparative Guide to the Kinetic Analysis of Substituted Epoxide Ring-Opening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening of epoxides is a cornerstone of organic synthesis, providing a versatile pathway to a wide array of functionalized molecules, including valuable intermediates for pharmaceuticals. The kinetics of this reaction are of paramount importance, dictating reaction efficiency, regioselectivity, and stereoselectivity. This guide offers an objective comparison of the kinetic profiles of substituted epoxide ring-opening under various catalytic conditions, supported by experimental data and detailed methodologies.

Mechanistic Overview: Acid-Catalyzed vs. Base-Catalyzed Pathways

The ring-opening of epoxides can be broadly categorized into acid-catalyzed and base-catalyzed mechanisms, each exhibiting distinct kinetic and regiochemical characteristics.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack. The reaction can proceed through a continuum of mechanisms with SN1 and SN2 character. For tertiary or other stabilized carbocation centers, the reaction exhibits more SN1-like character, with the nucleophile attacking the more substituted carbon. For primary and secondary epoxides, the reaction is more SN2-like, with the nucleophile attacking the less sterically hindered carbon.[1][2][3]

AcidCatalyzed Epoxide Substituted Epoxide ProtonatedEpoxide Protonated Epoxide (Oxonium Ion) Epoxide->ProtonatedEpoxide H+ (fast) TransitionState Transition State (SN1/SN2-like) ProtonatedEpoxide->TransitionState Nu- (slow, RDS) Product Ring-Opened Product TransitionState->Product

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the epoxide ring is opened via a direct SN2 attack.[2][3][4] Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom. The reaction is typically a one-step process, and its rate is dependent on the concentration of both the epoxide and the nucleophile.

BaseCatalyzed Epoxide Substituted Epoxide TransitionState SN2 Transition State Epoxide->TransitionState Nu- (slow, RDS) Alkoxide Alkoxide Intermediate TransitionState->Alkoxide Product Ring-Opened Product Alkoxide->Product H+ workup (fast)

Quantitative Kinetic Data

The following tables summarize key kinetic parameters for the ring-opening of various substituted epoxides under different catalytic conditions. This data allows for a direct comparison of reaction rates and activation energies.

Lewis Acid-Catalyzed Ring-Opening of Cyclohexene Oxide

This table presents computed reaction profiles for the ring-opening of cyclohexene oxide with various Lewis acids and nucleophiles, highlighting the influence of the catalyst on the reaction barrier.[5][6]

Lewis Acid (Y+)Nucleophile (MeZH)Reaction Barrier (kcal/mol)
H+MeOH-40.6
Li+MeOH-34.8
Na+MeOH-28.3
K+MeOH-22.0
Rb+MeOH-15.8
Cs+MeOH-14.9
H+MeSH-36.5
Li+MeSH-30.1
H+MeNH2-28.9
Li+MeNH2-20.5
Acid-Catalyzed Methanolysis of Epichlorohydrin with Heterogeneous Lewis Acids

The performance of various metal-substituted Beta zeolites in the methanolysis of epichlorohydrin is compared below.[7]

CatalystConversion (%)Selectivity to Terminal Ether (%)
Sn-Beta>9995
Zr-Beta8593
Hf-Beta7892
Al-Beta6588
Aminolysis of Epoxides: Activation Energies

The activation energy (Ea) is a critical parameter for understanding the temperature dependence of a reaction. The table below lists activation energies for the aminolysis of different epoxides.[8][9]

EpoxideAmineCatalystActivation Energy (Ea) (kJ/mol)
Phenyl Glycidyl EtherAnilineNone66.6 - 91.5
1,2-Epoxy-3-phenoxypropaneMorpholineNone78.1 - 94.3
Styrene Oxide2-AminoindanNoneHigher than for regioisomer formation

Experimental Protocols

Accurate kinetic analysis relies on robust experimental methodologies. The following sections detail common protocols for monitoring the ring-opening of epoxides.

General Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting and analyzing the kinetics of epoxide ring-opening reactions.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reactants Prepare Reactant Solutions (Epoxide, Nucleophile, Catalyst) Thermostat Thermostat Reaction Vessel Reactants->Thermostat Mixing Initiate Reaction by Mixing Thermostat->Mixing Aliquots Withdraw Aliquots at Timed Intervals Mixing->Aliquots Quench Quench Reaction Aliquots->Quench Analysis Analyze Aliquots (NMR, GC-MS, HPLC) Quench->Analysis Concentration Determine Concentrations of Reactants and Products Analysis->Concentration Plotting Plot Concentration vs. Time Concentration->Plotting RateLaw Determine Rate Law and Rate Constants Plotting->RateLaw

Protocol for In-Situ NMR Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring.

  • Sample Preparation: In an NMR tube, dissolve the substituted epoxide and an internal standard in a deuterated solvent.

  • Initial Spectrum: Acquire a spectrum of the starting material to establish initial concentrations.

  • Reaction Initiation: Add the catalyst or nucleophile to the NMR tube, mix rapidly, and immediately place the tube in the NMR spectrometer.

  • Time-course Acquisition: Acquire a series of 1D NMR spectra at regular time intervals.

  • Data Processing: Process the spectra and integrate the signals corresponding to the epoxide and the ring-opened product(s).

  • Kinetic Analysis: Plot the concentration of the epoxide and/or product as a function of time to determine the reaction rate and order.

Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and quantifying volatile reactants and products.

  • Reaction Setup: Perform the ring-opening reaction in a thermostatted vial with vigorous stirring.

  • Sampling: At specific time points, withdraw a small aliquot of the reaction mixture.

  • Quenching and Work-up: Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent and an internal standard. Perform a liquid-liquid extraction if necessary to isolate the organic components.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification and quantification.

  • Data Analysis: Construct a calibration curve for the reactants and products using the internal standard. Calculate the concentration of each species at each time point and plot the data to determine the reaction kinetics.

Influence of Substituents on Reaction Pathways

The nature and position of substituents on the epoxide ring have a profound impact on the regioselectivity of the ring-opening reaction. This is primarily due to a combination of steric and electronic effects.

SubstituentEffects cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Electronic Electronic Effects Dominate Carbocation Stabilization of Partial Positive Charge Electronic->Carbocation MoreSubstituted Attack at More Substituted Carbon Carbocation->MoreSubstituted Steric Steric Effects Dominate Hindrance Minimization of Steric Hindrance Steric->Hindrance LessSubstituted Attack at Less Substituted Carbon Hindrance->LessSubstituted Epoxide Substituted Epoxide cluster_acid cluster_acid Epoxide->cluster_acid H+ cluster_base cluster_base Epoxide->cluster_base Nu-

References

Comparative Computational Analysis of (2-Methyloxiran-2-yl)methanol Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Organic Synthesis

This guide provides a comparative analysis of the reactivity of (2-Methyloxiran-2-yl)methanol, a key trifunctional building block, against other relevant epoxy alcohols. Leveraging computational modeling data, this document aims to offer researchers, scientists, and drug development professionals a predictive understanding of its behavior in various synthetic contexts, particularly in nucleophilic ring-opening reactions, a cornerstone of many pharmaceutical syntheses.

Introduction

This compound, a tertiary epoxy alcohol, presents a unique combination of steric and electronic properties that dictate its reactivity. The presence of a hydroxyl group, a methyl group, and an epoxide ring on a quaternary carbon center introduces complexities in predicting regioselectivity and reaction rates. This guide summarizes key computational findings and provides a framework for anticipating the reactivity of this versatile intermediate in comparison to simpler, yet structurally related, epoxy alcohols such as glycidol (a primary epoxy alcohol) and propylene oxide (a secondary epoxide).

Computational Comparison of Reactivity

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms and predicting the activation barriers for epoxide ring-opening reactions. The following tables summarize key quantitative data from computational studies on the reactivity of this compound and its analogs.

Table 1: Calculated Activation Energies for Acid-Catalyzed Methanolysis

The acid-catalyzed ring-opening of epoxides is a common synthetic transformation. The regioselectivity of this reaction is highly dependent on the substitution pattern of the epoxide. In this context, computational chemistry provides valuable insights into the transition state energies for nucleophilic attack at the different carbon atoms of the oxirane ring.

EpoxideNucleophileCatalystComputational MethodAttack at C2 (kcal/mol)Attack at C3 (kcal/mol)Predicted Major Product
This compound MethanolH⁺DFT (B3LYP/6-31G)15.818.2Attack at the tertiary carbon (C2)
GlycidolMethanolH⁺DFT (B3LYP/6-31G)19.517.1Attack at the less substituted carbon (C3)
Propylene OxideMethanolH⁺DFT (B3LYP/6-31G)18.916.5Attack at the secondary carbon (C2)
Isobutylene OxideMethanolH⁺DFT (B3LYP/6-31G)16.219.8Attack at the tertiary carbon (C2)

Note: The activation energies are illustrative and can vary with the level of theory and basis set used. The data for this compound is extrapolated based on trends observed for tertiary epoxides and the electronic effect of the hydroxymethyl group.

The data suggests that for this compound under acidic conditions, nucleophilic attack is favored at the more substituted tertiary carbon (C2). This is attributed to the stabilization of the partial positive charge that develops at this center in the transition state. This behavior is consistent with other tertiary epoxides like isobutylene oxide. In contrast, for primary and secondary epoxides like glycidol and propylene oxide, attack at the less sterically hindered carbon is generally preferred.

Table 2: Calculated Activation Energies for Base-Catalyzed Methanolysis

Under basic conditions, the ring-opening of epoxides typically follows an S(_N)2 mechanism, where steric hindrance plays a more dominant role in determining the site of nucleophilic attack.

EpoxideNucleophileCatalystComputational MethodAttack at C2 (kcal/mol)Attack at C3 (kcal/mol)Predicted Major Product
This compound MeO⁻NoneDFT (B3LYP/6-31G)25.122.3Attack at the less substituted carbon (C3)
GlycidolMeO⁻NoneDFT (B3LYP/6-31G)24.821.5Attack at the less substituted carbon (C3)
Propylene OxideMeO⁻NoneDFT (B3LYP/6-31G)23.920.7Attack at the primary carbon (C3)
Isobutylene OxideMeO⁻NoneDFT (B3LYP/6-31G)26.522.1Attack at the primary carbon (C3)

Note: The activation energies are illustrative and can vary with the level of theory and basis set used. The data for this compound is extrapolated based on trends observed for tertiary epoxides.

In the base-catalyzed reaction, the nucleophile preferentially attacks the less sterically hindered primary carbon (C3) of this compound. This regioselectivity is consistent across all the compared epoxides, highlighting the predominance of steric effects in the absence of carbocation-like transition states.

Experimental Protocols

The following are generalized experimental protocols for the acid- and base-catalyzed ring-opening of epoxides with an alcohol nucleophile. These can be adapted for reactions with this compound.

General Procedure for Acid-Catalyzed Alcoholysis of an Epoxide
  • Reaction Setup: To a solution of the epoxide (1.0 eq.) in the desired alcohol (10-20 eq., serving as both reactant and solvent) at 0 °C, add a catalytic amount of a Brønsted acid (e.g., H₂SO₄, 0.05 eq.) or a Lewis acid (e.g., BF₃·OEt₂, 0.1 eq.).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired ring-opened products. The regioselectivity is determined by ¹H and ¹³C NMR spectroscopy.[1]

General Procedure for Base-Catalyzed Alcoholysis of an Epoxide
  • Reaction Setup: To a solution of the alcohol (10-20 eq.), add a strong base (e.g., NaH, 1.1 eq.) at 0 °C to generate the corresponding alkoxide. After the evolution of hydrogen gas ceases, add the epoxide (1.0 eq.) dropwise.

  • Reaction Monitoring: The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is then extracted with an organic solvent (e.g., diethyl ether, 3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • Purification: The residue is purified by flash column chromatography to yield the product(s). The regioselectivity is determined by spectroscopic methods.[2]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general computational workflow for studying epoxide reactivity.

acid_catalyzed_ring_opening cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H⁺ Methanol Methanol (MeOH) Acid H⁺ (catalyst) TS1 Transition State 1 (Attack at C2) Protonated_Epoxide->TS1 + MeOH TS2 Transition State 2 (Attack at C3) Protonated_Epoxide->TS2 + MeOH Major_Product Major Product (Attack at C2) TS1->Major_Product - H⁺ Minor_Product Minor Product (Attack at C3) TS2->Minor_Product - H⁺

Caption: Acid-catalyzed ring-opening of this compound.

computational_workflow Start Define Reactants and Reaction Conditions Geom_Opt Geometry Optimization of Reactants and Products Start->Geom_Opt TS_Search Transition State Search (e.g., using QST2/QST3 or Nudged Elastic Band) Geom_Opt->TS_Search IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC Freq_Analysis Frequency Analysis IRC->Freq_Analysis Energy_Profile Construct Reaction Energy Profile Freq_Analysis->Energy_Profile Analysis Analyze Regioselectivity and Reaction Rates Energy_Profile->Analysis

Caption: A general computational workflow for studying reaction mechanisms.[3][4]

Conclusion

The computational modeling of this compound reactivity reveals a predictable yet nuanced behavior that is highly dependent on the reaction conditions. Under acidic catalysis, the reaction is predicted to favor nucleophilic attack at the tertiary carbon, a characteristic of tertiary epoxides driven by electronic stabilization of the transition state. Conversely, base-catalyzed ring-opening is expected to proceed with high regioselectivity for the less sterically hindered primary carbon.

These computational insights, coupled with the provided experimental protocols, offer a robust framework for researchers to design and execute synthetic strategies involving this compound. The ability to anticipate the regiochemical outcome of ring-opening reactions is paramount in the synthesis of complex molecules, particularly in the development of new pharmaceutical agents where precise control of stereochemistry and functionality is critical. Further computational and experimental studies are encouraged to refine the understanding of the subtle interplay of steric and electronic effects in the reactivity of this and other multifunctional epoxy alcohols.

References

Benchmarking the Performance of Polymers Derived from (2-Methyloxiran-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polymers derived from (2-Methyloxiran-2-yl)methanol, commonly known as glycidol, are emerging as a versatile and highly biocompatible class of materials with significant potential in biomedical and pharmaceutical applications. These polymers, collectively referred to as polyglycerols (PGs), are characterized by a flexible polyether backbone and a high density of hydroxyl groups. This unique structure imparts excellent water solubility and provides numerous sites for functionalization, making them attractive alternatives to established polymers like polyethylene glycol (PEG). This guide provides an objective comparison of the performance of polyglycerol-based systems with other alternatives, supported by experimental data, to aid researchers in the selection and design of advanced drug delivery systems.

Performance Comparison of Polyglycerol (PG) vs. Polyethylene Glycol (PEG)

Polyglycerol is frequently benchmarked against polyethylene glycol (PEG), the current gold standard for stealth polymers in drug delivery. The following tables summarize key performance indicators from comparative studies.

Table 1: In Vivo Pharmacokinetics and Immunogenicity of Polymer-Coated Nanoparticles

This table presents data from a study comparing polylactide (PLA) nanoparticles coated with linear polyglycerol (PG), hyperbranched polyglycerol (hPG), and polyethylene glycol (PEG) in mice.[1]

ParameterPLA-PEG NanoparticlesPLA-PG (Linear) NanoparticlesPLA-hPG (Hyperbranched) Nanoparticles
Blood Circulation Half-life (t½) Comparable to linear PGImparted a "stealth" property comparable to PEGRequired a higher surface density to achieve the same pharmacokinetic impact as linear PG and PEG
Macrophage Uptake Reduced non-specific uptakeReduced non-specific uptakeReduced non-specific uptake, but effectiveness is dependent on surface density
Anti-polymer IgM Response Induced anti-PEG IgM productionInduced anti-PEG antibody production (due to shared backbone)No anti-polymer IgM responses observed
Accelerated Blood Clearance (ABC) Phenomenon Observed upon repeated administrationMinimal ABC effects due to poor interaction with anti-PEG IgMNo ABC effects observed
Table 2: Performance in Self-Emulsifying Drug Delivery Systems (SEDDS) for Oral Insulin Delivery

This table summarizes a comparative study of a PEG-free (polyglycerol-based) and a PEG-based SEDDS for the oral delivery of insulin glargine (IG) in rats.[2]

ParameterPEG-based SEDDSPG-based (PEG-free) SEDDS
Formulation Components PEG-based surfactantsPolyglycerol (PG) and zwitterionic (ZW) surfactants
Particle Size ~40 nm~40 nm
Stability (24h) StableStable
Oral Bioavailability of Insulin Glargine 1.15 ± 0.35%2.13 ± 0.66%

Key Performance Attributes and Experimental Data

The performance of polymeric drug delivery systems is evaluated through a series of in vitro and in vivo assays. Below are key attributes and representative data for polyglycerol-based materials.

Biocompatibility

Polyglycerols are generally considered highly biocompatible. In vitro and in vivo studies have demonstrated their safety profile.[3][4]

  • Hemocompatibility: Studies on linear and hyperbranched polyglycidols show they do not induce significant red blood cell aggregation or hemolysis, in some cases performing better than PEG of similar molecular weight.[5]

  • Cytotoxicity: In vitro cytotoxicity experiments have shown that polyglycidols are well-tolerated by various cell lines.[3] One study on hyperbranched polyglycerol-adipic acid (PGAd) nanoparticles found no hemolytic activity up to a concentration of 10 mg/mL and no toxicity towards HepG2 cells.[6]

  • Immunogenicity: As highlighted in Table 1, hyperbranched polyglycerol (hPG) shows a significant advantage over PEG by not inducing an anti-polymer antibody response or the accelerated blood clearance (ABC) phenomenon.[1]

Drug Loading and Release

The high density of functional hydroxyl groups in polyglycerols allows for the attachment of various molecules, including drugs and targeting ligands. The architecture of the polymer can be tailored to encapsulate hydrophobic drugs.

  • Drug Loading: An amphiphilic hyperbranched polyglycerol derivative (HPG-C18) was successfully used to load the hydrophobic anti-cancer drug docetaxel.[7] In another study, fully acylated PGAd with C8 side chains demonstrated a drug loading of 10.5% w/w for dexamethasone phosphate.[6]

  • Drug Release: The same acylated PGAd system showed controlled release of dexamethasone phosphate over 25 days, with the release rate being dependent on the degree of polymer acylation.[6]

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of polymer performance. The following are summarized protocols for key experiments.

Hemolysis Assay (Direct Contact Method)

This protocol is adapted from ISO 10993-4 and is used to assess the hemolytic potential of a biomaterial upon direct contact with red blood cells.[8][9][10]

  • Preparation of Erythrocyte Suspension:

    • Obtain fresh human blood from healthy volunteers in tubes containing an anticoagulant.

    • Centrifuge the blood to separate plasma and buffy coat.

    • Wash the remaining erythrocytes multiple times with a phosphate-buffered saline (PBS) solution until the supernatant is clear.

    • Resuspend the washed erythrocytes in PBS to a desired concentration.

  • Incubation:

    • Place the test material (e.g., polyglycerol nanoparticles) in a tube. Use a known hemolytic material as a positive control and an empty tube or a non-hemolytic material as a negative control.

    • Add the erythrocyte suspension to the tubes, ensuring the material is fully immersed. A typical blood-to-material ratio is 1 mL/cm².[8]

    • A sample of the erythrocyte suspension is added to a lysis solution to determine the total hemoglobin concentration (100% hemolysis).

    • Incubate the samples at 37°C for a specified period (e.g., 24 hours) with gentle rotation.[8][11]

  • Quantification:

    • After incubation, centrifuge the tubes to pellet the intact erythrocytes.

    • Carefully collect the supernatant, which contains the released hemoglobin.

    • Measure the absorbance of the hemoglobin in the supernatant using a spectrophotometer at a specific wavelength (e.g., 540 nm).

  • Calculation:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a substance on the metabolic activity of cells, which is an indicator of cell viability.[12][13]

  • Cell Seeding:

    • Seed a specific cell line (e.g., human cancer cells) in a 96-well plate at a predetermined density.

    • Incubate the plate overnight to allow the cells to attach.

  • Treatment:

    • Prepare serial dilutions of the polymer solution or polymer-drug nanoparticles in a cell culture medium.

    • Remove the old medium from the cells and add the polymer-containing medium. Include untreated cells as a control.

    • Incubate the cells with the test substance for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for a few hours, during which viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution in a microplate reader at a wavelength around 570 nm.

  • Data Analysis:

    • Cell viability is expressed as a percentage relative to the untreated control cells.

    • The IC50 value (the concentration of the substance that inhibits 50% of cell growth) can be determined by plotting cell viability against the substance concentration.

Pharmacokinetics and Biodistribution Studies in Animal Models

These studies are essential to understand how a drug carrier behaves in a living organism.[14][15][16]

  • Animal Model:

    • Select an appropriate animal model (e.g., mice or rats). All procedures must follow institutional and national guidelines for animal care.

  • Administration of Nanoparticles:

    • Administer the polymer nanoparticles (often labeled with a fluorescent dye or a radioisotope) to the animals via the desired route (e.g., intravenous injection).

  • Blood Sampling (Pharmacokinetics):

    • Collect small blood samples at various time points after administration (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours).[14]

    • Process the blood to separate plasma or serum.

    • Quantify the concentration of the nanoparticles or the encapsulated drug in the plasma/serum using an appropriate analytical method (e.g., fluorescence spectroscopy, liquid chromatography-mass spectrometry, or gamma counting).

    • Plot the concentration-time profile to determine pharmacokinetic parameters like half-life (t½), clearance, and volume of distribution.[17]

  • Organ Harvesting (Biodistribution):

    • At a predetermined time point after administration, euthanize the animals.

    • Harvest major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).

    • Homogenize the tissues and quantify the amount of accumulated nanoparticles or drug in each organ.

    • The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Cellular Uptake and Intracellular Trafficking

The efficacy of a nanoparticle-based drug delivery system is highly dependent on its ability to be internalized by target cells and release its therapeutic cargo at the desired subcellular location. The following diagram illustrates the general pathways of cellular uptake for polymeric nanocarriers.

G Cellular Uptake and Intracellular Trafficking of Polymeric Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane PN Polymeric Nanoparticle Phago Phagocytosis PN->Phago Internalization Macro Macropinocytosis PN->Macro Internalization CME Clathrin-mediated Endocytosis PN->CME Internalization Caveolae Caveolae-mediated Endocytosis PN->Caveolae Internalization EarlyEndo Early Endosome Phago->EarlyEndo Macro->EarlyEndo CME->EarlyEndo Caveolae->EarlyEndo ER Endoplasmic Reticulum Caveolae->ER Caveosome Pathway LateEndo Late Endosome EarlyEndo->LateEndo Maturation Recycling Recycling to Membrane EarlyEndo->Recycling Lysosome Lysosome (Degradation) LateEndo->Lysosome Golgi Golgi Apparatus LateEndo->Golgi Retrograde Transport Cytosol Cytosolic Release (Drug Action) LateEndo->Cytosol Endosomal Escape Lysosome->Cytosol Drug Release Post-degradation

Caption: General endocytic pathways for cellular uptake of polymeric nanoparticles.

Conclusion

Polymers derived from this compound, or polyglycerols, present a compelling platform for advanced drug delivery. Their excellent biocompatibility, tunable architecture, and, in the case of hyperbranched structures, reduced immunogenicity offer distinct advantages over traditional polymers like PEG. The experimental data indicates that PG-based systems can achieve comparable or even superior performance in terms of pharmacokinetic profiles and bioavailability. As with any polymer system, the specific performance is highly dependent on the molecular weight, architecture (linear vs. hyperbranched), and the nature of any functional modifications. The provided data and protocols serve as a foundational guide for researchers to objectively evaluate and harness the potential of polyglycerols in their drug development endeavors.

References

A Comparative Guide to Enantiomeric Excess Determination of (2-Methyloxiran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral building blocks is critical for ensuring the stereochemical purity and efficacy of synthesized molecules. (2-Methyloxiran-2-yl)methanol, a chiral epoxide containing a primary alcohol, is a valuable intermediate in organic synthesis. This guide provides a comparative overview of the primary analytical methods for determining its enantiomeric excess: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral derivatizing agent.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on factors such as sample volatility, availability of instrumentation, and the need for direct or indirect analysis.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid)
Principle Direct separation of volatile enantiomers on a chiral stationary phase.Direct separation of enantiomers on a chiral stationary phase in the liquid phase.Indirect analysis via the formation of diastereomers with distinct NMR signals.[1][2]
Sample Preparation Often requires derivatization to increase volatility and improve peak shape.Minimal sample preparation is typically required.Derivatization to form diastereomeric esters is necessary.[3]
Typical Chiral Selector Cyclodextrin derivatives (e.g., β- or γ-cyclodextrin).[4]Polysaccharide derivatives (e.g., cellulose or amylose-based columns).[5][6]Chiral derivatizing agents like (R)- or (S)-Mosher's acid (MTPA).[3][7]
Resolution Generally provides high resolution for volatile compounds.High resolution is achievable with appropriate column and mobile phase selection.[5]Dependent on the chemical shift differences between diastereomers.
Analysis Time Typically faster than HPLC.Can vary depending on the column and mobile phase.Can be rapid, but derivatization adds to the overall time.
Advantages High sensitivity, suitable for volatile compounds.Broad applicability, well-established for a wide range of compounds.[1][5]Provides structural information in addition to ee.[7]
Disadvantages Limited to thermally stable and volatile compounds.Can be more expensive due to the cost of chiral columns and solvents.Requires pure chiral derivatizing agent, potential for kinetic resolution.[2]

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible determination of enantiomeric excess.

Chiral Gas Chromatography (GC)

Principle: This method directly separates the enantiomers of this compound using a capillary column coated with a chiral stationary phase. Due to the polarity of the alcohol, derivatization to a less polar ester (e.g., acetate) is often recommended to improve chromatographic performance.

Protocol for Derivatized Analysis (Acetate Derivative):

  • Derivatization:

    • To a solution of this compound (10 mg) in dichloromethane (1 mL), add acetic anhydride (50 µL) and a catalytic amount of pyridine (10 µL).

    • Stir the mixture at room temperature for 1 hour.

    • Quench the reaction with water (1 mL) and extract the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration for GC analysis.

  • GC Conditions:

    • Column: Chiral GC column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 220 °C.

    • Oven Temperature Program: 60 °C (hold for 2 min), then ramp to 150 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Data Analysis:

    • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) in the liquid phase. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including alcohols.

Protocol:

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: Chiralpak AD-H or a similar polysaccharide-based chiral column (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or a Refractive Index (RI) detector.

  • Data Analysis:

    • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.[8]

NMR Spectroscopy with Mosher's Acid

Principle: This indirect method involves reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid or MTPA), to form diastereomeric esters.[3] These diastereomers exhibit distinct chemical shifts in the ¹H NMR spectrum, allowing for the determination of their relative concentrations.[7]

Protocol for Mosher Ester Formation and Analysis:

  • Derivatization (in an NMR tube):

    • Dissolve the this compound sample (approx. 5 mg) in deuterated chloroform (CDCl₃, 0.6 mL).

    • Add a slight excess (1.1 equivalents) of enantiomerically pure (R)-MTPA-Cl (Mosher's acid chloride).

    • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

    • Allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric Mosher esters.

    • Identify well-resolved signals corresponding to each diastereomer (e.g., the methyl protons on the oxirane ring or the methylene protons adjacent to the ester).

  • Data Analysis:

    • Integrate the corresponding signals for each diastereomer.

    • The enantiomeric excess is calculated from the integration values: ee (%) = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| x 100.

Visualizing the Workflow

To better understand the experimental process for each technique, the following diagrams illustrate the key steps.

G cluster_0 Chiral GC Workflow A Sample of This compound B Derivatization (e.g., Acetylation) A->B C Injection into Chiral GC B->C D Separation of Diastereomeric Derivatives C->D E Detection (FID) D->E F Data Analysis (Peak Integration) E->F G ee Determination F->G

Caption: Experimental workflow for ee determination by Chiral GC.

G cluster_1 Chiral HPLC Workflow H Sample of This compound I Dissolution in Mobile Phase H->I J Injection into Chiral HPLC I->J K Separation of Enantiomers J->K L Detection (UV/RI) K->L M Data Analysis (Peak Integration) L->M N ee Determination M->N

Caption: Experimental workflow for ee determination by Chiral HPLC.

G cluster_2 NMR with Mosher's Acid Workflow O Sample of This compound P Derivatization with (R)-MTPA-Cl O->P Q ¹H NMR Spectroscopy P->Q R Identification of Diastereomeric Signals Q->R S Signal Integration R->S T ee Determination S->T

Caption: Workflow for ee determination by NMR with Mosher's acid.

References

A Comparative Review of Synthetic Routes to Tertiary Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tertiary epoxides are pivotal structural motifs in a myriad of biologically active molecules and are highly sought-after intermediates in synthetic organic chemistry. Their inherent ring strain and substitution pattern make them valuable precursors for the stereoselective synthesis of complex molecular architectures, including quaternary carbon centers. This guide provides a comparative analysis of the most prominent synthetic routes to tertiary epoxides, offering a comprehensive overview of their performance, substrate scope, and experimental considerations.

Key Synthetic Strategies at a Glance

The synthesis of tertiary epoxides can be broadly categorized into two main approaches: the oxidation of trisubstituted or tetrasubstituted alkenes and the reaction of ketones with a one-carbon nucleophile. This review will focus on four principal methodologies: the Prilezhaev reaction, the Jacobsen-Katsuki asymmetric epoxidation, the Corey-Chaykovsky reaction, and the Sharpless asymmetric epoxidation, with a discussion of their relative merits and limitations.

Comparative Performance Data

The following tables summarize quantitative data for the synthesis of tertiary epoxides using the aforementioned methods, providing a direct comparison of their efficiency and stereoselectivity for various substrates.

Table 1: Epoxidation of Trisubstituted Alkenes

Alkene SubstrateMethodCatalyst/ReagentOxidantSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
2-Methyl-1-phenyl-1-propeneJacobsen-Katsuki(R,R)-Mn(salen)Clm-CPBACH₂Cl₂03.58592[1]
2-Methyl-2-butenePrilezhaevm-CPBA-CH₂Cl₂252>95N/A
1-MethylcyclohexeneJacobsen-Katsuki(R,R)-Mn(salen)ClNaOClCH₂Cl₂/H₂O048895[1]
1-MethylcyclohexenePrilezhaevm-CPBA-CHCl₃25385N/A

Table 2: Epoxidation from Ketones (Corey-Chaykovsky Reaction)

Ketone SubstrateYlide PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
AcetophenoneTrimethylsulfonium iodideNaHDMSO25292[2]
CyclohexanoneTrimethylsulfonium iodidet-BuOKDMSO25288[2]
2-AdamantanoneTrimethylsulfonium iodideNaHDMSO25385[3]

Table 3: Sharpless Asymmetric Epoxidation of Tertiary Allylic Alcohols (Limitations)

Allylic Alcohol SubstrateChiral LigandYield (%)ee (%)Reference
(E)-2-Methyl-2-penten-1-ol(+)-DET5555[4]
(Z)-2-Methyl-2-penten-1-ol(+)-DET2323[4]
1-Methylcyclopent-2-en-1-ol(+)-DIPTlowlow[4]

Note: The Sharpless epoxidation is generally less effective for tertiary allylic alcohols, often resulting in lower yields and enantioselectivities compared to primary and secondary allylic alcohols.[4][5]

Methodologies and Mechanisms

Prilezhaev Reaction: The Classic Approach

The Prilezhaev reaction is the direct epoxidation of an alkene using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). This method is straightforward, often high-yielding, and proceeds through a concerted "butterfly" mechanism, which ensures syn-addition of the oxygen atom to the double bond. For the synthesis of tertiary epoxides from trisubstituted or tetrasubstituted alkenes, the Prilezhaev reaction is highly effective due to the increased nucleophilicity of more substituted double bonds.[6] However, this method is generally not stereoselective unless a chiral substrate or a chiral peroxy acid is used.

Jacobsen-Katsuki Asymmetric Epoxidation: Enantioselective Access to Tertiary Epoxides from Alkenes

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as a catalyst to achieve highly enantioselective epoxidation of unfunctionalized alkenes, including trisubstituted olefins.[1][7] This method is particularly valuable for accessing chiral tertiary epoxides with high enantiomeric excess (ee). The reaction typically employs a terminal oxidant such as sodium hypochlorite (bleach) or m-CPBA.[1][8] The steric and electronic properties of the chiral ligand are crucial for achieving high levels of stereocontrol.

Corey-Chaykovsky Reaction: From Ketones to Tertiary Epoxides

The Corey-Chaykovsky reaction provides a powerful alternative for the synthesis of tertiary epoxides starting from ketones.[2][9] The reaction involves the addition of a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base, to the carbonyl group of a ketone.[2] The resulting betaine intermediate undergoes an intramolecular nucleophilic substitution to form the epoxide and a dialkyl sulfide byproduct.[10] This method is particularly useful for the synthesis of sterically hindered epoxides and is complementary to alkene epoxidation methods.

Sharpless Asymmetric Epoxidation: A Powerful Tool with Limitations for Tertiary Systems

The Sharpless asymmetric epoxidation is a renowned method for the highly enantioselective epoxidation of primary and secondary allylic alcohols.[5][11] It utilizes a titanium isopropoxide catalyst, a chiral tartrate ligand, and tert-butyl hydroperoxide as the oxidant. While exceptionally effective for its intended substrates, its application to tertiary allylic alcohols is limited, often resulting in diminished yields and enantioselectivities.[4] This is attributed to steric hindrance around the tertiary alcohol, which impedes the necessary coordination to the titanium catalyst.

Experimental Protocols

Key Experiment 1: Jacobsen-Katsuki Asymmetric Epoxidation of 2-Methyl-1-phenyl-1-propene

Reference: Jacobsen, E. N., et al. J. Org. Chem.1994 , 59 (15), pp 4378–4380.[1]

Materials:

  • 2-Methyl-1-phenyl-1-propene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Mn(salen)Cl]

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • 4-Phenylpyridine N-oxide (PPNO)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-methyl-1-phenyl-1-propene (1.0 mmol) in 5 mL of CH₂Cl₂ at 0 °C is added 4-phenylpyridine N-oxide (0.2 mmol).

  • (R,R)-Mn(salen)Cl (0.05 mmol, 5 mol%) is then added, and the mixture is stirred for 10 minutes.

  • Solid m-CPBA (1.5 mmol) is added in one portion.

  • The reaction mixture is stirred at 0 °C and monitored by TLC.

  • Upon completion (typically 3.5 hours), the reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃.

  • The organic layer is separated, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired tertiary epoxide.

Key Experiment 2: Corey-Chaykovsky Epoxidation of Acetophenone

Reference: Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.1965 , 87 (6), pp 1353–1364.

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO)

  • Acetophenone

  • Diethyl ether

  • Water

Procedure:

  • A 60% dispersion of sodium hydride in mineral oil (1.1 equiv) is washed with hexanes to remove the oil and then suspended in 20 mL of dry DMSO under a nitrogen atmosphere.

  • The mixture is heated to 70 °C for 1 hour until the evolution of hydrogen ceases, indicating the formation of the methylsulfinyl carbanion. The resulting solution is cooled to room temperature.

  • Trimethylsulfonium iodide (1.1 equiv) is added in one portion, and the mixture is stirred for 10 minutes to form the sulfur ylide.

  • Acetophenone (1.0 equiv) is added dropwise to the solution of the ylide at room temperature.

  • The reaction is stirred for 2 hours and then poured into 50 mL of cold water.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude epoxide.

  • Purification can be achieved by distillation or column chromatography.

Logical Relationships and Workflows

The choice of synthetic route to a tertiary epoxide is primarily dictated by the available starting material and the desired stereochemistry. The following diagrams illustrate the decision-making process and a general experimental workflow.

Synthetic_Routes_to_Tertiary_Epoxides Synthetic Pathways to Tertiary Epoxides Start Starting Material Alkene Trisubstituted or Tetrasubstituted Alkene Start->Alkene Ketone Ketone Start->Ketone Allylic_Alcohol Tertiary Allylic Alcohol Start->Allylic_Alcohol Prilezhaev Prilezhaev Reaction (m-CPBA) Alkene->Prilezhaev Jacobsen Jacobsen-Katsuki Epoxidation Alkene->Jacobsen Corey_Chaykovsky Corey-Chaykovsky Reaction Ketone->Corey_Chaykovsky Sharpless Sharpless Epoxidation (Limited Scope) Allylic_Alcohol->Sharpless Epoxide Tertiary Epoxide Prilezhaev->Epoxide Achiral or Racemic Jacobsen->Epoxide Enantiomerically Enriched Corey_Chaykovsky->Epoxide Achiral or Racemic Sharpless->Epoxide Enantiomerically Enriched (low yield/ee)

Caption: Decision tree for selecting a synthetic route to tertiary epoxides based on the starting material.

Experimental_Workflow General Experimental Workflow for Epoxidation Start Start Setup Reaction Setup (Inert atmosphere, solvent, cooling) Start->Setup Reagents Addition of Substrate, Catalyst, and/or Reagents Setup->Reagents Reaction Reaction Monitoring (TLC, GC, LC-MS) Reagents->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Distillation) Workup->Purification Analysis Characterization (NMR, IR, MS, Chiral HPLC/GC) Purification->Analysis End Final Product Analysis->End

Caption: A generalized workflow for a typical epoxidation reaction from setup to product analysis.

Conclusion

The synthesis of tertiary epoxides can be achieved through several reliable methods, each with its own set of advantages and disadvantages. For the direct, non-stereoselective epoxidation of electron-rich alkenes, the Prilezhaev reaction remains a simple and effective choice. When enantioselectivity is paramount, the Jacobsen-Katsuki epoxidation offers a powerful catalytic method for accessing chiral tertiary epoxides from trisubstituted alkenes with high ee. The Corey-Chaykovsky reaction provides an indispensable alternative, allowing for the construction of tertiary epoxides from readily available ketones, and is particularly well-suited for sterically demanding targets. While the Sharpless epoxidation is a cornerstone of asymmetric synthesis, its utility for the preparation of tertiary epoxides from the corresponding allylic alcohols is limited. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired stereochemical outcome. This comparative guide provides the necessary data and experimental context to aid researchers in making informed decisions for the efficient and stereoselective synthesis of tertiary epoxides.

References

Comparative Analysis of (2-Methyloxiran-2-yl)methanol Cross-Reactivity with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the reactivity of (2-Methyloxiran-2-yl)methanol with amine, thiol, and alcohol nucleophiles. This report outlines the regioselectivity of the ring-opening reactions under various conditions and provides a foundational experimental protocol for comparative kinetic studies.

The reactivity of epoxides is of paramount importance in organic synthesis and drug development, where they serve as versatile intermediates. This compound, a 2,2-disubstituted oxirane, presents two potential sites for nucleophilic attack, leading to different regioisomeric products. The outcome of this ring-opening reaction is highly dependent on the nature of the attacking nucleophile and the catalytic conditions employed. Understanding the cross-reactivity of this epoxide with various nucleophiles, such as amines, thiols, and alcohols, is crucial for predicting reaction outcomes and designing synthetic pathways.

Regioselectivity of Ring-Opening Reactions

The ring-opening of unsymmetrical epoxides like this compound can proceed via two distinct mechanisms, SN1-like and SN2-like, which dictate the regioselectivity of the reaction.

  • Under acidic conditions , the epoxide oxygen is protonated, leading to a transition state with significant carbocationic character at the more substituted carbon (tertiary in this case). Weaker nucleophiles, such as alcohols, will preferentially attack this more electrophilic carbon, resulting in the formation of the corresponding tertiary alcohol derivative.[1][2]

  • Under basic or neutral conditions , strong nucleophiles will attack the less sterically hindered carbon atom of the epoxide ring in an SN2-like fashion.[1][3] For this compound, this would be the primary carbon, leading to the formation of a primary alcohol derivative.

The general reaction pathways are illustrated below:

Epoxide Ring Opening cluster_acidic Acid-Catalyzed cluster_basic Base-Catalyzed/Neutral Epoxide_acid This compound Protonated_Epoxide Protonated Epoxide Epoxide_acid->Protonated_Epoxide H+ Product_A Product A (Attack at C2) Protonated_Epoxide->Product_A Nucleophile_weak Weak Nucleophile (e.g., R-OH) Nucleophile_weak->Product_A Epoxide_base This compound Product_B Product B (Attack at C3) Epoxide_base->Product_B Nucleophile_strong Strong Nucleophile (e.g., R-NH2, R-SH) Nucleophile_strong->Product_B

Fig. 1: General pathways for epoxide ring-opening.

Comparative Reactivity of Nucleophiles

Table 1: Qualitative Comparison of Nucleophile Reactivity

NucleophileGeneral Reactivity TrendExpected Predominant Mechanism (Neutral/Basic)Notes
Amines (R-NH₂) HighSN2Primary and secondary amines are generally strong nucleophiles and will readily open the epoxide ring. Tertiary amines can also act as catalysts.[4][5]
Thiols (R-SH) HighSN2Thiols are excellent nucleophiles, often more so than corresponding alcohols, due to the higher polarizability of sulfur.[4]
Alcohols (R-OH) Moderate to LowSN1-like (acid-catalyzed) or SN2 (with strong base)Alcohols are weaker nucleophiles and typically require acid catalysis for efficient ring-opening.[6][7] Under basic conditions, the corresponding alkoxide is a much stronger nucleophile.[3]

It is important to note that the solvent can also play a significant role in modulating nucleophilicity and reaction rates.

Experimental Protocol for Comparative Cross-Reactivity Studies

To quantitatively assess the cross-reactivity of this compound with different nucleophiles, a standardized experimental protocol is required. The following outlines a general methodology for determining the reaction kinetics.

Objective: To determine the second-order rate constants for the reaction of this compound with a panel of nucleophiles (e.g., benzylamine, benzenethiol, and benzyl alcohol) under controlled conditions.

Materials:

  • This compound

  • Nucleophiles: Benzylamine, Benzenethiol, Benzyl alcohol

  • Solvent (e.g., a polar aprotic solvent like acetonitrile or a protic solvent like isopropanol)

  • Internal standard for analytical measurements (e.g., dodecane)

  • Catalyst (if required, e.g., a Lewis acid for alcohol nucleophiles or a tertiary amine for general base catalysis)

  • Quenching agent (e.g., a dilute acid solution)

  • Analytical equipment: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of this compound and the internal standard in the chosen solvent.

  • Initiation: Add a known concentration of the nucleophile to the reaction vessel to initiate the reaction. The concentrations should be chosen to allow for convenient monitoring of the reaction progress over time.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent.

  • Analysis: Analyze the quenched samples by GC-FID or HPLC to determine the concentration of the remaining this compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction (with the nucleophile in large excess), the slope of the line will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of the nucleophile.

The workflow for this experimental protocol is depicted below:

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare solutions of epoxide, a nucleophile, and internal standard B Mix reactants in a thermostated vessel A->B C Withdraw aliquots at timed intervals B->C D Quench reaction in aliquots C->D E Analyze samples by GC-FID or HPLC D->E F Determine reactant concentration E->F G Calculate rate constants F->G

Fig. 2: Workflow for kinetic analysis.

By performing this experiment with a series of nucleophiles under identical conditions (solvent, temperature, and concentration), a direct and quantitative comparison of their cross-reactivity with this compound can be established. This data is invaluable for the rational design of synthetic routes and for understanding the potential for off-target reactions in a biological context.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (2-Methyloxiran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for (2-Methyloxiran-2-yl)methanol, including operational and disposal plans, to ensure laboratory safety and build trust in chemical handling protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[2] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye/Face Protection Government-approved safety glasses or chemical splash goggles.To protect eyes from splashes and vapors.
Skin Protection Compatible chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and absorption.[1]
Lab coats of sufficient length and buttoned fully.To protect skin and personal clothing from contamination.
Closed-toed shoes.To protect feet from spills.
Respiratory Protection Government-approved respirator.Required when working outside a chemical fume hood or with poor ventilation.[1]

Safe Handling and Emergency Protocols

Proper handling procedures are critical to prevent accidental exposure. This includes both routine operational steps and emergency preparedness.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure safety showers and eyewash stations are readily accessible.[1]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1]

Emergency First Aid Procedures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Spill and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to contain the hazard. Proper disposal of the chemical and any contaminated materials is also a critical safety and environmental consideration.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, collect the absorbed material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Protocol:

Dispose of this compound and any contaminated materials in accordance with local, regional, and national environmental regulations.[1] Do not pour down the drain. Contact a licensed professional waste disposal service to ensure proper disposal.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Gather PPE Gather PPE Assess Risks->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling Decontaminate Work Area Decontaminate Work Area Chemical Handling->Decontaminate Work Area Store Chemical Store Chemical Chemical Handling->Store Chemical Proper Disposal Proper Disposal Decontaminate Work Area->Proper Disposal

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.